2-Ethylhexyl docosanoate
Description
Structure
2D Structure
Properties
CAS No. |
87891-59-6 |
|---|---|
Molecular Formula |
C30H60O2 |
Molecular Weight |
452.8 g/mol |
IUPAC Name |
2-ethylhexyl docosanoate |
InChI |
InChI=1S/C30H60O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-30(31)32-28-29(6-3)26-8-5-2/h29H,4-28H2,1-3H3 |
InChI Key |
QOQFINCLYXSMAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CC)CCCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 2-Ethylhexyl Docosanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 2-Ethylhexyl docosanoate, a long-chain fatty acid ester. Drawing upon established methodologies for similar esters, this document outlines both enzymatic and chemical synthesis routes, detailed purification protocols, and analytical characterization techniques. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.
Introduction
This compound, also known as 2-ethylhexyl behenate, is an ester of docosanoic acid (behenic acid) and 2-ethylhexanol. Its long carbon chain imparts properties that are valuable in various industrial applications, including cosmetics, lubricants, and as a specialty chemical intermediate. This guide details the primary methods for its synthesis and purification, providing a foundation for laboratory-scale production and process development.
Synthesis of this compound
The synthesis of this compound can be achieved through two primary routes: enzymatic synthesis and chemical synthesis.
Enzymatic Synthesis
Enzymatic synthesis, a cornerstone of green chemistry, offers high selectivity and mild reaction conditions. Lipases are commonly employed as biocatalysts for the esterification of fatty acids.
Reaction Scheme:
Docosanoic Acid + 2-Ethylhexanol ---(Lipase)---> this compound + Water
Experimental Protocol: Lipase-Catalyzed Esterification
This protocol is based on established procedures for the synthesis of similar long-chain fatty acid esters.
-
Reactant Preparation: In a thermostated batch reactor, combine docosanoic acid and 2-ethylhexanol. A molar excess of 2-ethylhexanol (e.g., 10% molar excess) may be used to drive the reaction towards completion, especially in a solvent-free system where the alcohol can be lost to evaporation at elevated temperatures.[1]
-
Catalyst Addition: Introduce an immobilized lipase, such as Novozym® 435 or Lipozyme RM IM, at a concentration of 2.5% (w/w) of the total reactants.[2]
-
Reaction Conditions: Heat the mixture to a temperature between 70°C and 80°C with continuous stirring (e.g., 350 rpm).[1] The reaction can be performed in a solvent-free medium or in an organic solvent like n-hexane.
-
Monitoring: Monitor the reaction progress by determining the acid value of the mixture over time.[2] High conversion rates (over 90%) are typically achieved within several hours to a full day, depending on the specific conditions.[1]
-
Catalyst Removal: Once the reaction is complete, the immobilized enzyme can be recovered by simple filtration for potential reuse.
Table 1: Quantitative Data for Enzymatic Synthesis of Related Esters
| Parameter | Value | Compound | Catalyst | Reference |
| Conversion | 97% | 2-Ethylhexyl 2-methylhexanoate | Novozym® 435 | [1] |
| Reaction Time | Not specified for 97% | 2-Ethylhexyl 2-methylhexanoate | Novozym® 435 | [1] |
| Temperature | 70°C | 2-Ethylhexyl 2-methylhexanoate | Novozym® 435 | [1] |
| Catalyst Load | 2.5% (w/w) | 2-Ethylhexyl 2-methylhexanoate | Novozym® 435 | [2] |
| Conversion | 83% | 2-Ethylhexyl 2-ethylhexanoate | Novozym® 435 | [3] |
| Reaction Time | 40 hours | 2-Ethylhexyl 2-ethylhexanoate | Novozym® 435 | [3] |
| Temperature | Not specified | 2-Ethylhexyl 2-ethylhexanoate | Novozym® 435 | [3] |
| Catalyst Load | 2 g/L | 2-Ethylhexyl 2-ethylhexanoate | Novozym® 435 | [3] |
Chemical Synthesis
Chemical synthesis offers a more traditional and often faster route to ester production, primarily through direct esterification or transesterification.
This method involves the direct reaction of docosanoic acid with 2-ethylhexanol, typically in the presence of an acid catalyst.
Reaction Scheme:
Docosanoic Acid + 2-Ethylhexyl Alcohol ---(Acid Catalyst)---> this compound + Water
Experimental Protocol: Acid-Catalyzed Esterification
-
Reactant and Catalyst Loading: In a reaction vessel equipped with a distillation setup, combine docosanoic acid, an excess of 2-ethylhexanol (to act as both reactant and azeotropic agent), and an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction Conditions: Heat the mixture to reflux. The water formed during the reaction is continuously removed as an azeotrope with 2-ethylhexanol, driving the equilibrium towards the product.
-
Monitoring and Completion: The reaction is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value is negligible.
-
Neutralization: After cooling, the reaction mixture is neutralized with a base solution (e.g., sodium carbonate solution) to remove the acid catalyst.
Transesterification involves the reaction of a docosanoic acid ester (e.g., methyl docosanoate) with 2-ethylhexanol. This method is particularly useful when starting from commercially available fatty acid methyl esters.
Reaction Scheme:
Methyl Docosanoate + 2-Ethylhexanol ---(Base Catalyst)---> this compound + Methanol
Experimental Protocol: Base-Catalyzed Transesterification
-
Reactant and Catalyst Loading: Charge a reactor with methyl docosanoate, an excess of 2-ethylhexanol, and a base catalyst such as sodium methoxide.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 20°C to 160°C.[4] The specific temperature will depend on the desired reaction rate.
-
Methanol Removal: The methanol produced is continuously removed, often by distillation, to shift the equilibrium towards the formation of the desired ester.
-
Catalyst Neutralization: Upon completion, the catalyst is neutralized with an acid.
Table 2: Quantitative Data for Chemical Synthesis of Related Esters
| Parameter | Value | Compound | Method | Catalyst | Reference |
| Yield | 98% | Palm oil-based ethylhexyl ester | Transesterification | Not specified | [3] |
| Reaction Time | < 30 minutes | Palm oil-based ethylhexyl ester | Transesterification | Not specified | [3] |
| Temperature | 70-110°C | Palm oil-based ethylhexyl ester | Transesterification | Not specified | [3] |
| Purity | >99% | 2-Ethylhexyl 2-ethylhexanoate | Direct Esterification | PTSA | [5] |
Purification of this compound
Purification is a critical step to remove unreacted starting materials, catalysts, and byproducts. A multi-step purification process is typically employed.
Experimental Protocol: Purification
-
Washing: The crude ester is first washed with water, often at elevated temperatures and pressures, to remove water-soluble impurities and residual catalyst.[4] A wash with a dilute base solution (e.g., sodium bicarbonate) can be used to remove any remaining acidic components, followed by a final water wash to neutrality.
-
Drying: The washed ester is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate and then filtered.
-
Solvent Removal: If a solvent was used in the synthesis, it is removed by evaporation under reduced pressure.
-
Distillation: The crude ester can be further purified by fractional distillation under high vacuum to separate the product from any remaining starting materials and byproducts.[4] Distillation temperatures should be kept as low as possible to prevent thermal degradation.[4]
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
-
Gas Chromatography (GC): To determine the purity of the final product and to quantify any residual starting materials.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the ester functional group (C=O stretch typically around 1740 cm⁻¹) and the absence of carboxylic acid (broad O-H stretch around 3000 cm⁻¹).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and to aid in structural confirmation. The mass spectrum of ethyl docosanoate can be used as a reference for fragmentation patterns.[7]
Visualizations
The following diagrams illustrate the key workflows described in this guide.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and purification of this compound. While specific, detailed protocols for this exact molecule are not abundant in the literature, the methodologies presented, based on the synthesis of analogous long-chain esters, offer a robust starting point for researchers and drug development professionals. Successful synthesis and purification will rely on careful control of reaction conditions and thorough analytical characterization to ensure the desired product quality.
References
- 1. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO1999024387A1 - A process for making high purity fatty acid lower alkyl esters - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. ethyl 2-ethylhexanoate(2983-37-1) 1H NMR spectrum [chemicalbook.com]
- 7. Docosanoic acid, ethyl ester [webbook.nist.gov]
Physical and chemical characteristics of 2-Ethylhexyl docosanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Ethylhexyl docosanoate (CAS No. 87891-59-6). It is an ester of 2-ethylhexanol and docosanoic acid, finding applications as an emollient and conditioning agent in cosmetics and potentially as an excipient in topical and transdermal drug delivery systems. This document collates available data on its properties, provides detailed experimental protocols for its synthesis and analysis, and presents visual workflows for these processes. Due to a lack of specific experimental data for this compound in some areas, information from closely related long-chain esters is utilized to provide a comprehensive profile.
Core Physical and Chemical Characteristics
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 87891-59-6 | [1] |
| Molecular Formula | C₃₀H₆₀O₂ | [1] |
| Molecular Weight | 452.80 g/mol | Calculated |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Insoluble in water; Soluble in organic solvents. | Inferred from structure |
| Appearance | Likely a colorless to pale yellow liquid or waxy solid at room temperature. | Inferred from similar compounds |
Table 2: Properties of Constituent Molecules
| Property | Docosanoic Acid (Behenic Acid) | 2-Ethylhexanol |
| CAS Number | 112-85-6 | 104-76-7 |
| Molecular Formula | C₂₂H₄₄O₂ | C₈H₁₈O |
| Molecular Weight | 340.58 g/mol | 130.23 g/mol |
| Melting Point | 74-78 °C | -76 °C |
| Boiling Point | 306 °C at 60 mmHg | 184.7 °C |
| Density | 0.822 g/cm³ at 85 °C | 0.833 g/cm³ |
| Solubility in Water | 0.0003 g/100 mL | 0.1 g/100 mL |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, based on established methods for similar long-chain esters, the following protocols can be applied.
Synthesis: Lipase-Catalyzed Esterification
Enzymatic synthesis is preferred for its mild reaction conditions and high specificity, reducing the formation of byproducts.[2][3][4]
Objective: To synthesize this compound from docosanoic acid and 2-ethylhexanol using an immobilized lipase catalyst.
Materials:
-
Docosanoic acid (Behenic acid)
-
2-Ethylhexanol
-
Immobilized Lipase (e.g., Novozym® 435, from Candida antarctica)
-
Anhydrous hexane (or other suitable organic solvent)
-
Molecular sieves (4 Å)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Reaction vessel with magnetic stirrer and reflux condenser
-
Heating mantle with temperature control
Procedure:
-
Reactant Preparation: In a clean, dry reaction vessel, dissolve an equimolar amount of docosanoic acid and 2-ethylhexanol in anhydrous hexane. The concentration of reactants can be optimized, but a starting point of 0.5 M for each is suggested.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% (w/w) of the total reactant mass.
-
Reaction: Heat the mixture to a controlled temperature (typically 40-60°C) with constant stirring. The reaction can be monitored by taking aliquots at regular intervals and analyzing them by TLC or GC.
-
Reaction Termination: Once the reaction has reached equilibrium (typically after 24-48 hours), filter the reaction mixture to recover the immobilized lipase for potential reuse.
-
Purification:
-
Wash the filtrate with a 5% sodium bicarbonate solution to remove any unreacted docosanoic acid.
-
Wash with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
-
Further Purification (Optional): If required, the product can be further purified by column chromatography on silica gel.
References
An In-depth Technical Guide to the Spectroscopic Data of 2-Ethylhexyl Docosanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethylhexyl Docosanoate, a long-chain ester of significant interest in various industrial and research applications. Due to the limited availability of published spectroscopic data for this compound, this guide utilizes data from a close structural analog, 2-Ethylhexyl Stearate, to provide representative spectroscopic characteristics. The underlying principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to the structural elucidation of this class of compounds are discussed. Detailed experimental protocols and data interpretation are provided to assist researchers in the characterization of similar long-chain esters.
Introduction
This compound is a long-chain fatty acid ester. Its molecular structure consists of a C22 saturated fatty acid (docosanoic acid) esterified with a branched C8 alcohol (2-ethylhexanol). The lipophilic nature of this molecule makes it a valuable component in formulations where emollient, lubricating, or plasticizing properties are desired. Accurate characterization of this compound is crucial for quality control, formulation development, and regulatory compliance. Spectroscopic techniques are the primary methods for such characterization.
This guide presents the expected spectroscopic data for this compound based on the analysis of the closely related compound, 2-Ethylhexyl Stearate (the 2-ethylhexyl ester of stearic acid, C18). The spectral features are dominated by the respective functional groups and alkyl chains, and the addition of four methylene groups in the fatty acid chain of docosanoate versus stearate is expected to have a minimal and predictable effect on the key spectroscopic markers.
Spectroscopic Data
The following sections summarize the expected quantitative data for this compound.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~4.06 | d | 2H | -O-CH₂ -CH(CH₂CH₃)CH₂CH₂CH₂CH₃ |
| ~2.28 | t | 2H | -CH₂ -C(O)O- |
| ~1.60 | m | 1H | -O-CH₂-CH (CH₂CH₃)CH₂CH₂CH₂CH₃ |
| ~1.25 | br s | ~56H | -(CH₂ )₁₈-CH₃ and alkyl CH₂ of ethylhexyl |
| ~0.88 | t | 6H | Terminal -CH₃ groups |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~173.9 | C =O (Ester carbonyl) |
| ~66.8 | -O-C H₂-CH(CH₂CH₃)CH₂CH₂CH₂CH₃ |
| ~38.8 | -O-CH₂-C H(CH₂CH₃)CH₂CH₂CH₂CH₃ |
| ~34.4 | -C H₂-C(O)O- |
| ~31.9 | Methylene carbons in the long alkyl chains |
| ~30.6 | Methylene carbons in the long alkyl chains |
| ~29.7 | Methylene carbons in the long alkyl chains |
| ~29.4 | Methylene carbons in the long alkyl chains |
| ~29.1 | Methylene carbons in the long alkyl chains |
| ~25.0 | Methylene carbons in the long alkyl chains |
| ~23.8 | Methylene carbons in the long alkyl chains |
| ~22.7 | Methylene carbons in the long alkyl chains |
| ~14.1 | Terminal -C H₃ carbons |
| ~11.0 | Methylene carbons in the long alkyl chains |
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2924 | Strong | C-H stretch (asymmetric) |
| ~2853 | Strong | C-H stretch (symmetric) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1465 | Medium | C-H bend (methylene) |
| ~1170 | Strong | C-O stretch (ester) |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z Ratio | Relative Intensity | Assignment |
| 424.43 | (M+H)⁺ | Molecular Ion (Calculated for C₂₈H₅₆O₂) |
| 313 | Variable | [M - C₈H₁₅]⁺ (Loss of the 2-ethylhexyl group via McLafferty rearrangement) |
| 113 | Often Base Peak | [C₈H₁₇O]⁺ (2-ethylhexanol fragment) |
| 83, 70, 57, 43 | High | Alkyl chain fragments |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data described above.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16-32) to obtain a good quality spectrum. A background spectrum of the clean salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
EI-MS: If using a Gas Chromatography-Mass Spectrometry (GC-MS) system, inject the sample onto a suitable GC column to separate it from any impurities before it enters the EI source. The resulting mass spectrum will show the molecular ion and characteristic fragment ions.
-
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a long-chain ester like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Conclusion
This technical guide has provided a detailed overview of the expected spectroscopic data for this compound, using the closely related 2-Ethylhexyl Stearate as a proxy. The presented NMR, IR, and MS data, along with the generalized experimental protocols, offer a solid foundation for the characterization of this and similar long-chain esters. The provided workflow diagram visually summarizes the analytical process. It is anticipated that this guide will be a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development.
A Technical Guide to the Thermal Stability and Degradation Profile of 2-Ethylhexyl Docosanoate
Introduction
2-Ethylhexyl docosanoate (CAS No. 94247-15-1), the ester of docosanoic acid (behenic acid) and 2-ethylhexanol, is a high molecular weight ester utilized in various industrial applications, including cosmetics as an emollient and in industrial lubricants. Its performance and safety in these applications are intrinsically linked to its thermal stability and degradation profile. Understanding how this molecule behaves at elevated temperatures is crucial for formulation development, shelf-life prediction, and ensuring product integrity under various processing and storage conditions.
This technical guide provides a detailed examination of the expected thermal properties of this compound, outlines standard experimental protocols for its analysis, and visualizes potential degradation pathways and analytical workflows.
Predicted Thermal Stability and Degradation Profile
Based on the behavior of other long-chain and 2-ethylhexyl esters, the thermal degradation of this compound is anticipated to be a multi-stage process influenced by factors such as temperature, atmosphere, and the presence of catalysts or impurities.
2.1 General Principles of Ester Pyrolysis
The thermal decomposition of long-chain esters typically proceeds through several potential pathways. At elevated temperatures, the ester bond can undergo scission, or the long hydrocarbon chains can crack.[1] For esters with beta-hydrogens on the alcohol moiety, a common pathway is a non-radical, intramolecular elimination reaction (pyrolysis) to form an alkene and a carboxylic acid. However, given the branching at the beta-position in the 2-ethylhexyl group, other radical-initiated pathways may also be significant.
Key degradation mechanisms for long-chain esters include:
-
Decarboxylation: Loss of carbon dioxide from the carboxylic acid intermediate.
-
Decarbonylation: Loss of carbon monoxide.[1]
-
C-C Bond Cleavage: Fragmentation of the long alkyl chains, particularly at higher temperatures.[1]
The initial onset of degradation for similar high molecular weight esters often occurs in the range of 150-250°C, with significant mass loss observed at temperatures exceeding 300°C. The presence of oxygen can lower the decomposition temperature and promote oxidative degradation pathways.
2.2 Influence of the 2-Ethylhexyl Group
The branched nature of the 2-ethylhexyl group can influence the thermal stability. While branching can sometimes create steric hindrance that enhances stability, it can also provide more susceptible sites for radical attack and initiation of chain scission reactions. Studies on other 2-ethylhexyl esters have shown a range of thermal stabilities depending on the acid moiety.[2][3] For instance, the flash point of a palm-based 2-ethylhexyl ester has been reported to be 170°C, indicating a degree of thermal stability at this temperature.[2]
Quantitative Data from Analogous Compounds
While specific data for this compound is unavailable, the following table summarizes thermal properties of structurally related compounds to provide a comparative baseline.
| Compound/Mixture | Technique | Key Findings | Reference |
| Poly(2-ethylhexyl acrylate) | TGA | Stable up to ~250°C at a heating rate of 5°C/min. Degradation occurs in two steps. | [4] |
| 2-Ethylhexyl Nitrate (EHN) | DSC, ARC | Onset of decomposition between 140-160°C under adiabatic conditions. Stability is significantly reduced by acid impurities. | [5] |
| Palm Oil Methyl Ester (POME) / 2-Ethylhexanol reaction product | - | Flash point of 170°C. | [2] |
| Long-chain hydrocarbons in oily sludge | Pyrolysis-GC/MS | Significant decomposition and cracking of C≥20 chains observed between 400°C and 550°C. | [1] |
TGA: Thermogravimetric Analysis; DSC: Differential Scanning Calorimetry; ARC: Accelerating Rate Calorimetry
This data suggests that the onset of thermal degradation for this compound is likely to be in the range of 150°C to 250°C, with the exact temperature dependent on the experimental conditions.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and degradation profile of this compound, the following experimental methodologies are recommended.
4.1 Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the material begins to decompose and to characterize its mass loss as a function of temperature.
-
Instrumentation: A thermogravimetric analyzer capable of controlled heating in an inert and/or oxidative atmosphere.
-
Methodology:
-
Accurately weigh 5-10 mg of the this compound sample into a TGA pan (typically alumina or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to remove any residual oxygen.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) will indicate the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tpeak), and the residual mass.
-
4.2 Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with degradation.
-
Instrumentation: A differential scanning calorimeter.
-
Methodology:
-
Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Place both pans in the DSC cell.
-
Heat the sample from a low temperature (e.g., -20°C) to a temperature beyond its expected melting point but below significant decomposition (e.g., 200°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Cool the sample back to the starting temperature at the same rate.
-
Perform a second heating cycle to observe the thermal properties of the material with a consistent thermal history.
-
The resulting DSC thermogram (heat flow vs. temperature) will show endothermic peaks corresponding to melting and potentially exothermic peaks if degradation occurs within the tested range.
-
Visualizations
5.1 Experimental Workflow for Thermal Analysis
Caption: Workflow for TGA and DSC analysis.
5.2 Proposed Thermal Degradation Pathway
Caption: Potential thermal degradation pathway.
Conclusion
While specific experimental data for this compound is lacking, a comprehensive understanding of its likely thermal behavior can be extrapolated from the principles of ester pyrolysis and data from analogous compounds. It is predicted to be a relatively stable compound, with thermal decomposition likely initiating in the 150-250°C range. The primary degradation pathway is expected to involve ester pyrolysis, followed by decarboxylation and hydrocarbon chain cracking at higher temperatures. For definitive characterization, Thermogravimetric Analysis and Differential Scanning Calorimetry are the recommended analytical techniques. The protocols and predictive information provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.
References
An In-depth Technical Guide to the Solubility of 2-Ethylhexyl Docosanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethylhexyl docosanoate, a long-chain ester of significant interest in various scientific and industrial applications, including pharmaceuticals and cosmetics. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide focuses on providing a strong foundational understanding based on the known properties of structurally analogous long-chain esters. Furthermore, detailed experimental protocols are presented to enable researchers to determine precise solubility parameters in their laboratories.
Core Concepts in Solubility
The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound is a large, nonpolar molecule due to its long hydrocarbon chains (a C22 fatty acid esterified with a C8 branched alcohol). Consequently, it is expected to exhibit good solubility in nonpolar organic solvents and poor solubility in polar solvents like water.
Qualitative Solubility of Structurally Similar Esters
To infer the solubility profile of this compound, we can examine the qualitative solubility data of other 2-ethylhexyl esters with long fatty acid chains, such as 2-ethylhexyl palmitate and 2-ethylhexyl laurate. These compounds share key structural features with this compound and their behavior provides valuable insights.
| Solvent Class | Specific Solvents | Expected Solubility of Long-Chain 2-Ethylhexyl Esters |
| Hydrocarbons | Hexanes, Heptane | Soluble |
| Aromatic Hydrocarbons | Toluene, Xylene | Soluble |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderately Soluble to Soluble |
| Esters | Ethyl acetate, Butyl acetate | Soluble |
| Alcohols | Ethanol, Isopropanol | Sparingly Soluble to Moderately Soluble |
| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF) | Sparingly Soluble |
| Polar Protic Solvents | Water | Insoluble |
This table is a summary of expected qualitative solubilities based on data for structurally similar compounds like 2-ethylhexyl palmitate and 2-ethylhexyl laurate.[1][2]
Experimental Protocol for Determining Solubility
The following is a detailed, generalized protocol for the experimental determination of the solubility of a lipophilic compound such as this compound in an organic solvent. This method is based on the widely used shake-flask method.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature incubator or water bath
-
Vortex mixer
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration.
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
-
Sample Preparation for Solubility Determination:
-
Add an excess amount of this compound to a vial. The excess solid should be clearly visible.
-
Add a known volume of the organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a constant temperature incubator or shaking water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The solution should be saturated with the solute, and excess solid should remain.
-
-
Sample Collection and Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.
-
Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration standards.
-
-
Quantification:
-
Analyze the diluted sample and the calibration standards using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).
-
Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
An In-depth Technical Guide to the Crystalline Structure of Long-Chain Wax Esters, with Reference to 2-Ethylhexyl Docosanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polymorphism in Long-Chain Fatty Acid Esters
Long-chain fatty acid esters, like many lipids, are known to exhibit polymorphism, which is the ability of a compound to exist in more than one crystalline form. These different forms, or polymorphs, have distinct molecular packing arrangements, leading to variations in their physical properties such as melting point, solubility, and stability. The three primary polymorphic forms observed in long-chain esters are α, β', and β, ordered from the least to the most stable.
-
α (Alpha) Form: This is the least stable polymorph and is typically formed upon rapid cooling from the melt. It has a hexagonal sub-cell packing and is characterized by a lower melting point and a more disordered structure.
-
β' (Beta-Prime) Form: This form has an intermediate level of stability and an orthorhombic sub-cell packing. It is often desired in food and cosmetic applications due to its small crystal size and smooth texture.
-
β (Beta) Form: This is the most stable polymorph, characterized by a triclinic sub-cell packing. The β form has the highest melting point and a more ordered, dense structure.
The transitions between these polymorphic forms are generally irreversible and proceed from the less stable to the more stable forms (α → β' → β).
Influence of Molecular Structure on Crystalline Properties
The crystalline behavior of long-chain esters is significantly influenced by their molecular structure, including the length of the fatty acid and alcohol chains, the degree of unsaturation, and the presence of branching.
-
Chain Length: Longer, linear alkyl chains generally lead to higher melting points due to increased van der Waals interactions and more efficient crystal packing.
-
Unsaturation: The presence of double bonds, particularly in a cis configuration, introduces kinks in the alkyl chain, disrupting the ordered packing and leading to lower melting points.
-
Branching: The introduction of branching, such as the 2-ethylhexyl group in 2-Ethylhexyl docosanoate, also disrupts the crystalline lattice. This steric hindrance makes it more difficult for the molecules to pack closely, generally resulting in a lower melting point and pour point compared to their linear isomers.[1] Highly branched structures can act as physical barriers, which can also affect properties like hydrolytic stability.
Experimental Characterization of Crystalline Structure
The primary techniques used to investigate the crystalline structure and polymorphism of long-chain esters are Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for studying thermal transitions such as melting, crystallization, and polymorphic transformations.
X-ray Diffraction (XRD)
XRD is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. By measuring the angles and intensities of the diffracted X-ray beams, one can deduce the crystal lattice parameters and identify the polymorphic form.
Data Presentation: Thermal Properties of Tristearin Polymorphs
Tristearin, a triglyceride derived from three units of stearic acid, is a well-studied long-chain ester that serves as an excellent model for understanding polymorphism. The following table summarizes the thermal properties of its principal polymorphs.
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) |
| α | ~54 | Lower |
| β' | ~64 | Intermediate |
| β | ~73.5 | Higher |
Note: The exact values can vary slightly depending on the experimental conditions and purity of the sample. The enthalpy of fusion generally increases with the stability of the polymorph.
Experimental Protocols
Differential Scanning Calorimetry (DSC) Protocol for Polymorphism Analysis
This protocol is designed to identify and characterize the polymorphic forms of a long-chain ester.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of material during heating.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.
-
Thermal Program:
-
Heating Scan 1: Heat the sample from room temperature to a temperature approximately 20°C above its expected melting point at a controlled rate (e.g., 5°C/min or 10°C/min). This will melt the initial crystalline form.
-
Isothermal Hold: Hold the sample at this elevated temperature for 5-10 minutes to ensure complete melting and to erase any previous thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 5°C/min) to a temperature well below its crystallization point (e.g., 0°C). This will induce crystallization from the melt, often into the α-form.
-
Heating Scan 2: Heat the sample again at a controlled rate (e.g., 5°C/min) to observe the melting of the newly formed crystals and any subsequent polymorphic transitions (e.g., melting of α, recrystallization to β', melting of β').[2]
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperatures, peak temperatures, and enthalpies of fusion for each thermal event. The different melting points and the presence of exothermic recrystallization peaks can be used to identify the various polymorphs.
Powder X-ray Diffraction (PXRD) Protocol for Polymorph Identification
This protocol outlines the procedure for obtaining a powder diffraction pattern to identify the crystalline form of a long-chain ester.
-
Sample Preparation: Gently grind the crystalline sample to a fine, homogeneous powder using a mortar and pestle. Pack the powder into a sample holder, ensuring a flat and level surface.
-
Instrument Setup:
-
X-ray Source: Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Operating Conditions: Set the X-ray generator to an appropriate voltage and current (e.g., 40 kV and 40 mA).
-
Optics: Utilize a standard Bragg-Brentano parafocusing geometry with divergence and anti-scatter slits to control the beam geometry. A monochromator or a Kβ filter can be used to minimize the Kβ radiation.
-
-
Data Collection:
-
Scan Range: Collect the diffraction data over a 2θ range of 2° to 40°.
-
Step Size and Dwell Time: Use a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
-
Data Analysis:
-
Phase Identification: Compare the obtained diffraction pattern with known patterns of different polymorphs from the literature or crystallographic databases.
-
Lattice Parameter Refinement: If the crystal system is known, the unit cell parameters can be refined using appropriate software. The short-spacing reflections (typically in the 19-25° 2θ range) are characteristic of the sub-cell packing and are particularly useful for distinguishing between the α, β', and β forms.
-
Visualizations
Caption: Experimental workflow for the analysis of crystalline structure.
References
Toxicological Profile of 2-Ethylhexyl docosanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct toxicological data for 2-Ethylhexyl docosanoate is limited. This profile is compiled based on data from structurally related 2-ethylhexyl esters and the expert opinions of regulatory bodies such as the Cosmetic Ingredient Review (CIR) Expert Panel. The toxicological properties are largely inferred from the behavior of similar long-chain fatty acid esters and their metabolic byproducts.
Executive Summary
This compound is a long-chain fatty acid ester used primarily as a skin-conditioning agent in cosmetic formulations. Based on the available data for structurally similar 2-ethylhexyl esters, it is considered to have a low order of acute toxicity via oral and dermal routes. It is not expected to be a skin sensitizer or a genotoxic agent. Carcinogenicity is not anticipated. The primary toxicological endpoints of concern for this class of compounds are skin irritation and potential developmental toxicity associated with its metabolite, 2-ethylhexanol (2-EH). However, the risk of developmental toxicity from topical application is considered low due to slow metabolism and clearance rates that prevent the accumulation of 2-EH to toxicologically significant levels.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | Not available |
| Molecular Formula | C30H60O2 |
| Molecular Weight | 452.8 g/mol |
| Description | Expected to be an oily liquid |
| Solubility | Insoluble in water, soluble in oils |
Toxicokinetics and Metabolism
This compound is expected to undergo enzymatic hydrolysis in the skin and liver to its constituent alcohol, 2-ethylhexanol, and docosanoic acid.[1] Docosanoic acid, a long-chain fatty acid, is expected to be metabolized through the fatty acid beta-oxidation pathway. 2-ethylhexanol is further metabolized to 2-ethylhexanoic acid.
The potential for systemic toxicity is largely dependent on the rate of dermal absorption and subsequent hydrolysis to 2-ethylhexanol. For long-chain esters, dermal absorption is generally low.
References
Environmental Fate and Biodegradability of 2-Ethylhexyl Docosanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the environmental fate and biodegradability of 2-Ethylhexyl docosanoate. Due to the limited availability of direct experimental data for this specific long-chain ester, this assessment is primarily based on the well-documented environmental behavior of its constituent hydrolysis products: 2-ethylhexanol and docosanoic acid. This document summarizes key data, outlines relevant experimental protocols, and presents visual workflows and metabolic pathways to facilitate a thorough understanding of the molecule's expected environmental impact.
Predicted Environmental Fate Summary
The environmental fate of this compound is anticipated to be governed by its initial hydrolysis into 2-ethylhexanol and docosanoic acid. The subsequent fate of these individual components then determines the overall environmental persistence and ecotoxicity profile. A summary of the predicted environmental fate is presented in Table 1.
| Environmental Compartment | Process | Predicted Fate of this compound |
| Water | Hydrolysis | Primary degradation pathway, breaking down into 2-ethylhexanol and docosanoic acid. |
| Biodegradation | The ester is expected to be biodegradable. The rate will likely be limited by the slower degradation of the docosanoic acid moiety due to its low water solubility. | |
| Adsorption to Sediment | The docosanoic acid component is expected to adsorb to sediment and suspended solids.[1][2] | |
| Soil | Biodegradation | Expected to biodegrade. |
| Mobility | The docosanoic acid component is expected to be immobile in soil.[1][2] | |
| Air | Photolysis | Not expected to be a significant degradation pathway due to the lack of chromophores that absorb light at environmentally relevant wavelengths. |
| Biota | Bioaccumulation | While the high molecular weight and lipophilicity suggest a potential for bioaccumulation, this is likely mitigated by rapid hydrolysis into less bioaccumulative components. |
Physicochemical Properties (Estimated)
The physicochemical properties of this compound influence its distribution and behavior in the environment. Estimated values are provided in Table 2.
| Property | Estimated Value | Implication for Environmental Fate |
| Molecular Weight | 480.8 g/mol | Low water solubility, low volatility. |
| Water Solubility | Very low | Limits bioavailability for microbial degradation; enhances partitioning to sediment and soil. |
| Log Kow (Octanol-Water Partition Coefficient) | > 8 (estimated) | High potential for partitioning into organic matter (soil, sediment, biota). |
| Vapor Pressure | Very low | Not expected to be significantly present in the atmosphere. |
Environmental Degradation Pathways
Abiotic Degradation: Hydrolysis
The primary abiotic degradation pathway for this compound is hydrolysis. This reaction cleaves the ester bond, yielding 2-ethylhexanol and docosanoic acid.[3][4][5][6] This process can be catalyzed by acid or base in the environment, although enzymatic hydrolysis is the dominant route in biological systems.[3]
Biodegradation
The overall biodegradability of this compound is best understood by examining its hydrolysis products.
-
2-Ethylhexanol: This branched alcohol is considered to be readily biodegradable.[7][8] This means it is expected to be rapidly and completely mineralized by microorganisms in the environment.
-
Docosanoic Acid (Behenic Acid): As a long-chain saturated fatty acid, docosanoic acid is inherently biodegradable.[1][2] Its low water solubility can make it less bioavailable and thus slow down its degradation rate compared to more soluble substances.[1] One study reported 69% biodegradation in 28 days under aerobic conditions.[2]
It is therefore anticipated that this compound will undergo biodegradation, with the initial hydrolysis step being followed by the degradation of the resulting alcohol and fatty acid.
Bioaccumulation and Ecotoxicity
Bioaccumulation
Due to its high estimated log Kow, this compound has a theoretical potential for bioaccumulation. However, the expected rapid hydrolysis to the more water-soluble and readily metabolizable 2-ethylhexanol and the biodegradable docosanoic acid is likely to significantly reduce the actual bioaccumulation potential of the parent ester.
Ecotoxicity
Direct ecotoxicity data for this compound is not available. An assessment based on its hydrolysis products provides a reliable estimate of its potential effects on aquatic and terrestrial organisms.
Table 3: Ecotoxicity of this compound Hydrolysis Products
| Substance | Organism | Endpoint | Value | Reference |
| 2-Ethylhexanol | Aquatic Organisms | Acute Toxicity | Harmful | [7] |
| Docosanoic Acid | Algae, Daphnia, Fish | Acute & Chronic Toxicity | Not toxic up to its water solubility limit | [1] |
Based on this data, this compound is expected to have a low order of ecotoxicity. Any observed effects would likely be attributable to the 2-ethylhexanol released upon hydrolysis. For long-chain phthalate esters (C8-C11), which are structurally analogous in terms of having long alkyl chains, toxicity was not observed below their solubility limits.[9]
Experimental Protocols
Ready Biodegradability Testing (OECD 301F)
For a poorly soluble substance like this compound, the OECD Test Guideline 301F (Manometric Respirometry) is a suitable method to assess ready biodegradability.[10][11][12][13][14]
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from a wastewater treatment plant) and incubated in a closed flask with a device to measure oxygen consumption. The amount of oxygen consumed by the microbial population during the degradation of the test substance is measured over 28 days and is expressed as a percentage of the theoretical oxygen demand (ThOD).
Pass Criteria for Ready Biodegradability:
-
≥ 60% of ThOD is reached within a 10-day window during the 28-day test period.
Microbial Metabolic Pathway
Following hydrolysis, the docosanoic acid moiety is expected to be metabolized by microorganisms through the well-established beta-oxidation pathway. This is a central metabolic process for the degradation of fatty acids.
Conclusion
Based on the available data for its hydrolysis products, this compound is expected to have a favorable environmental profile. Its persistence in the environment is anticipated to be low due to its susceptibility to hydrolysis and subsequent biodegradation. The ecotoxicity of the parent compound is predicted to be low, with potential effects being driven by the release of 2-ethylhexanol. Standardized testing, such as the OECD 301F method, can be employed to confirm its ready biodegradability.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. Docosanoic Acid | C22H44O2 | CID 8215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. arkema.com [arkema.com]
- 8. santos.com [santos.com]
- 9. Ecotoxicity assessment of phthalic acid di-alkyl ester mixtures toward aquatic organisms based on results from a series of subchronic toxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 11. oecd.org [oecd.org]
- 12. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 13. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. concawe.eu [concawe.eu]
The Metabolic Fate of 2-Ethylhexyl Docosanoate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethylhexyl docosanoate, a long-chain fatty acid ester, is utilized in various industrial applications, including cosmetics and lubricants. Understanding its metabolic fate is crucial for assessing its safety and potential biological effects. This technical guide provides a comprehensive overview of the predicted in vitro and in vivo metabolism of this compound, based on a read-across approach from structurally related compounds. The primary metabolic pathway involves enzymatic hydrolysis to its constituent molecules, 2-ethylhexanol and docosanoic acid (behenic acid), which then enter their respective well-established metabolic pathways. This guide details the enzymatic processes, subsequent metabolic transformations, and the experimental protocols used to study these pathways.
Introduction
This compound is the ester of 2-ethylhexanol and docosanoic acid. Due to the lack of specific metabolic studies on this particular ester, a scientifically accepted read-across approach is employed. This involves predicting its metabolism based on the known metabolic pathways of its hydrolysis products and structurally similar long-chain fatty acid esters. The metabolic journey of this compound is anticipated to begin with hydrolysis, a common metabolic route for ester-containing compounds.
Predicted Metabolic Pathway
The metabolism of this compound is a two-stage process:
-
Hydrolysis: The ester bond is cleaved by carboxylesterases, enzymes abundant in the liver, intestine, and skin, to yield 2-ethylhexanol and docosanoic acid.[1][2]
-
Metabolism of Hydrolysis Products: 2-ethylhexanol and docosanoic acid are subsequently metabolized through their independent pathways.
The following diagram illustrates the predicted metabolic pathway:
In Vitro Metabolism of 2-Ethylhexanol
In vitro studies using human liver and skin S9 fractions have demonstrated that esters of 2-ethylhexanol undergo hydrolysis.[3][4] The subsequent metabolism of 2-ethylhexanol proceeds through oxidation to 2-ethylhexanoic acid, which can be further metabolized.
The primary metabolites of 2-ethylhexanol identified in in vivo rat studies include:
-
2-ethylhexanoic acid
-
2-ethyl-5-hydroxyhexanoic acid
-
2-ethyl-1,6-hexanedioic acid (2-ethyladipic acid)[5]
These oxidized metabolites are then primarily excreted in the urine as glucuronide conjugates.
In Vivo Metabolism of 2-Ethylhexanol
Following oral administration to rats, 2-ethylhexanol is rapidly absorbed and metabolized. The majority of the administered dose is excreted in the urine within 24 hours, primarily as glucuronides of oxidized metabolites.[5] Dermal absorption is significantly lower.
Metabolism of Docosanoic Acid (Behenic Acid)
Docosanoic acid, a C22 saturated fatty acid, is metabolized through the well-characterized beta-oxidation pathway. This process occurs in the mitochondria and peroxisomes, with very long-chain fatty acids like docosanoic acid undergoing initial chain shortening in peroxisomes.[6]
The beta-oxidation of docosanoyl-CoA involves a repeating four-step cycle, with each cycle shortening the fatty acyl chain by two carbons and producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. The acetyl-CoA then enters the citric acid (TCA) cycle for energy production.
Quantitative Data
Specific quantitative metabolic data for this compound is not available. However, data from structurally similar 2-ethylhexyl esters can provide an estimation of its metabolic behavior.
Table 1: In Vitro Clearance of 2-Ethylhexyl Esters in Human Liver S9 Fractions
| Compound | Carbon Chain Length of Fatty Acid | In Vitro Intrinsic Clearance (CLint) | Reference |
|---|---|---|---|
| 2-Ethylhexyl acetate | C2 | High | [3] |
| 2-Ethylhexyl butyrate | C4 | High | [3] |
| 2-Ethylhexyl hexanoate | C6 | High | [3] |
| 2-Ethylhexyl octanoate | C8 | High | [3] |
| 2-Ethylhexyl decanoate | C10 | Moderate | [3] |
| 2-Ethylhexyl undecanoate | C11 | Moderate | [3] |
Note: While specific values were not provided in the abstract, the study indicates that as the carbon chain length of the fatty acid increases, the rate of hydrolysis by liver enzymes tends to decrease.
Table 2: In Vivo Excretion of 2-Ethylhexanol Metabolites in Rats (Following Oral Administration of 2-Ethylhexanol)
| Route of Excretion | Percentage of Administered Dose | Timeframe | Reference |
|---|---|---|---|
| Urine | 80-82% | 28 hours | [5] |
| Feces | 8-9% | 28 hours | [5] |
| Respiratory CO₂ | 6-7% | 28 hours |[5] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound metabolism.
In Vitro Ester Hydrolysis Assay using Liver S9 Fraction
This protocol is designed to determine the rate of hydrolytic cleavage of the ester bond.
Materials:
-
Liver S9 fraction (human, rat, etc.)
-
Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
This compound (test compound)
-
Solvent for test compound (e.g., DMSO, acetonitrile)
-
Quenching solution (e.g., ice-cold acetonitrile with internal standard)
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare the incubation mixture containing the S9 fraction and buffer.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the reaction by adding the test compound (final concentration typically 1-10 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the disappearance of the parent compound and the appearance of 2-ethylhexanol and docosanoic acid using a validated LC-MS/MS method.[7][8][9]
In Vivo Metabolism and Toxicokinetics Study in Rodents
This protocol outlines a typical in vivo study to assess absorption, distribution, metabolism, and excretion (ADME).
Animals:
-
Sprague-Dawley or Fischer 344 rats are commonly used.
Dosing:
-
Administration can be oral (gavage) or dermal.
-
A radiolabeled test compound (e.g., ¹⁴C-labeled) is often used to facilitate mass balance studies.
Sample Collection:
-
Blood samples are collected at various time points to determine the pharmacokinetic profile.
-
Urine and feces are collected over a defined period (e.g., 72 hours) for excretion balance.
-
At the end of the study, tissues may be collected to assess distribution.
Analysis:
-
Total radioactivity in samples is determined by liquid scintillation counting.
-
Metabolite profiling of urine, plasma, and feces is conducted using LC-MS/MS to identify and quantify the parent compound and its metabolites.
Conclusion
The metabolic profile of this compound is predicted to be characterized by an initial hydrolysis to 2-ethylhexanol and docosanoic acid, followed by the well-established metabolic pathways of these constituents. 2-Ethylhexanol is primarily oxidized and then conjugated for urinary excretion. Docosanoic acid undergoes beta-oxidation for energy production. The rate-limiting step for the metabolism of the parent ester is likely the initial hydrolysis, which can be influenced by the long chain length of the fatty acid moiety. The experimental protocols provided herein offer a framework for the in vitro and in vivo characterization of the metabolism of this compound and other similar long-chain fatty acid esters. This information is essential for a thorough safety and risk assessment of this class of compounds.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Impact of chemical structure on the in vitro hydrolysis of fatty esters of 2-ethylhexanoic acid or 2-ethylhexanol and extrapolation to the in vivo situation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The metabolism of 2-ethylhexanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta oxidation - Wikipedia [en.wikipedia.org]
- 7. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols: 2-Ethylhexyl Docosanoate as an Emollient in Cosmetic Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl Docosanoate, the ester of 2-ethylhexyl alcohol and docosanoic acid (also known as behenic acid), is a versatile emollient utilized in cosmetic and personal care formulations. Its chemical structure provides a unique combination of properties, including a rich but non-greasy skin feel, good spreadability, and the ability to form a protective, occlusive film on the skin. These characteristics make it an excellent candidate for a wide range of products, from daily moisturizers and lotions to more specialized skin barrier repair formulations. Emollients are crucial components in skincare, functioning to soften, smooth, and hydrate the skin by preventing transepidermal water loss (TEWL)[1].
This document provides detailed application notes and experimental protocols for researchers and formulators interested in utilizing this compound in their product development.
Physicochemical Properties
| Property | Typical Value/Description |
| INCI Name | ETHYLHEXYL DOCOSANOATE |
| CAS Number | 87891-59-6 |
| Appearance | Clear to slightly yellowish liquid |
| Odor | Characteristic, faint |
| Solubility | Soluble in oils and esters; insoluble in water |
| Spreadability | Good to excellent |
| Skin Feel | Rich, substantive, non-greasy, silky |
| Occlusivity | Moderate |
Applications in Cosmetic Formulations
This compound is suitable for a variety of cosmetic applications due to its emollient and conditioning properties.
-
Skin Care: In creams, lotions, and serums, it functions to improve skin hydration, enhance the skin barrier, and provide a smooth, luxurious feel. Its moderate occlusivity helps to lock in moisture without feeling heavy.
-
Sun Care: It can act as a solvent for UV filters and contribute to the overall sensory profile of sunscreen formulations.
-
Color Cosmetics: In foundations and lipsticks, it can aid in pigment dispersion and provide a smooth application.
-
Hair Care: In conditioners and hair styling products, it can provide conditioning and a silky, non-greasy feel.
Quantitative Data on Emollient Efficacy (Illustrative)
As specific quantitative data for this compound is not publicly available, the following tables present illustrative data based on studies of other 2-ethylhexyl esters and long-chain fatty acid esters. This data should be considered as a representative example of the expected performance.
Table 1: Illustrative Skin Hydration Performance (Corneometry)
| Treatment | Baseline (Corneometer Units) | 2 Hours Post-Application (Corneometer Units) | % Increase in Hydration |
| Untreated Control | 45.2 ± 3.1 | 46.1 ± 3.3 | 2.0% |
| Placebo Cream | 44.8 ± 2.9 | 55.3 ± 4.2 | 23.4% |
| Cream with 5% 2-Ethylhexyl Ester* | 45.5 ± 3.5 | 68.7 ± 5.1 | 51.0% |
*Data is illustrative and based on the expected performance of a long-chain 2-ethylhexyl ester.
Table 2: Illustrative Transepidermal Water Loss (TEWL) Reduction (Tewameter)
| Treatment | Baseline (g/m²/h) | 4 Hours Post-Application (g/m²/h) | % Reduction in TEWL |
| Untreated Control | 12.5 ± 1.8 | 12.3 ± 1.9 | 1.6% |
| Placebo Cream | 12.8 ± 2.1 | 10.9 ± 1.7 | 14.8% |
| Cream with 5% 2-Ethylhexyl Ester* | 12.6 ± 1.9 | 8.2 ± 1.5 | 34.9% |
*Data is illustrative and based on the expected performance of a long-chain 2-ethylhexyl ester.
Table 3: Illustrative Sensory Panel Evaluation (Scale 1-10)
| Attribute | Mineral Oil | Isopropyl Myristate | 2-Ethylhexyl Ester* |
| Spreadability | 7.5 ± 1.2 | 9.2 ± 0.8 | 8.5 ± 1.1 |
| Greasiness | 8.1 ± 1.5 | 4.3 ± 1.0 | 5.2 ± 1.3 |
| Silkiness | 5.4 ± 1.3 | 8.8 ± 0.9 | 8.1 ± 1.0 |
| Absorption | 4.2 ± 1.1 | 8.5 ± 1.0 | 7.8 ± 1.2 |
| Residual Tack | 6.8 ± 1.4 | 2.1 ± 0.7 | 2.5 ± 0.8 |
*Data is illustrative and based on the expected performance of a long-chain 2-ethylhexyl ester.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and safety of this compound as a cosmetic emollient.
Protocol for Evaluating Skin Hydration (Corneometry)
Objective: To quantify the short-term and long-term moisturizing effects of a formulation containing this compound on the skin.
Materials:
-
Corneometer® (e.g., CM 825, Courage + Khazaka)
-
Test formulation (e.g., O/W emulsion with 5% this compound)
-
Placebo formulation (without this compound)
-
Untreated control area
-
Human volunteers (n ≥ 20) with dry to normal skin
-
Controlled environment room (20-22°C, 40-60% RH)
-
Skin marking pen
Procedure:
-
Volunteer Acclimatization: Volunteers acclimate in the controlled environment room for at least 30 minutes before measurements.
-
Test Site Demarcation: Mark out three test areas of equal size (e.g., 2x2 cm) on the volar forearm of each volunteer.
-
Baseline Measurement: Take baseline skin hydration readings from each test area using the Corneometer®. Record the average of three measurements per site.
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation and placebo formulation to their respective test areas. One area remains untreated.
-
Post-Application Measurements: Take measurements at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours) for short-term effects. For long-term effects, instruct volunteers to apply the products twice daily for a period of 2-4 weeks, with measurements taken at weekly intervals.
-
Data Analysis: Calculate the percentage change in skin hydration from baseline for each treatment and time point. Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the results.
Protocol for Evaluating Transepidermal Water Loss (TEWL)
Objective: To assess the effect of a formulation containing this compound on the skin's barrier function by measuring TEWL.
Materials:
-
Tewameter® (e.g., TM 300, Courage + Khazaka)
-
Test formulation
-
Placebo formulation
-
Untreated control area
-
Human volunteers (n ≥ 20)
-
Controlled environment room (20-22°C, 40-60% RH)
-
Skin marking pen
Procedure:
-
Volunteer Acclimatization: As per the skin hydration protocol.
-
Test Site Demarcation: As per the skin hydration protocol.
-
Baseline Measurement: Measure baseline TEWL for each test site. Ensure the probe is held perpendicular to the skin surface without excessive pressure.
-
Product Application: Apply the formulations as described in the skin hydration protocol.
-
Post-Application Measurements: Take TEWL measurements at specified intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Data Analysis: Calculate the percentage reduction in TEWL from baseline. Statistically compare the results between the different treatments.
References
Application Notes and Protocols for 2-Ethylhexyl Docosanoate as a Non-Occlusive Skin Conditioning Agent
For: Researchers, Scientists, and Drug Development Professionals
Subject: Evaluation and Application of 2-Ethylhexyl Docosanoate as a Non-Occlusive Skin Conditioning Agent in Topical Formulations.
Introduction
This compound is a fatty acid ester that functions as an emollient and skin conditioning agent in cosmetic and dermatological formulations.[1] Its chemical structure suggests properties that soften and smooth the skin by forming a thin, non-greasy film. Unlike occlusive agents, which form a heavy barrier to prevent water loss, this compound is considered a non-occlusive ingredient. This characteristic is desirable in formulations where a light feel and breathability are important, such as for oily or acne-prone skin types, or for use in humid climates.
These application notes provide a comprehensive overview of the theoretical mechanisms, and suggested protocols for evaluating the efficacy and safety of this compound as a non-occlusive skin conditioning agent.
Mechanism of Action
Emollients like this compound primarily work by filling the spaces between corneocytes in the stratum corneum, the outermost layer of the skin.[2][3] This helps to smooth the skin's surface, reduce flaking, and improve its overall appearance and texture.[1] As a non-occlusive agent, it allows for the normal passage of water vapor from the skin, a process known as transepidermal water loss (TEWL), thus avoiding the heavy, greasy feel associated with more occlusive ingredients like petrolatum.[3][4]
The primary functions of a non-occlusive skin conditioning agent are:
-
Emollience: Softening and smoothing the skin's surface.[1][2]
-
Hydration Support: While not forming a significant barrier to water loss, it can help to maintain the skin's natural moisture balance.
-
Spreading Agent: Improving the feel and application of a cosmetic formulation.
Diagram of Proposed Mechanism
Caption: Proposed mechanism of this compound on the stratum corneum.
Experimental Protocols
To substantiate the claims of this compound as a non-occlusive skin conditioning agent, the following experimental protocols are recommended.
This protocol provides a method for quantifying the occlusive potential of a formulation containing this compound by measuring its effect on water vapor transmission rate.
Objective: To determine the Occlusion Factor (F) of a test formulation compared to a negative and positive control.
Materials:
-
Beakers or vials with a defined surface area opening.
-
Distilled water.
-
Semi-permeable membrane (e.g., collagen membrane, ex vivo skin models).[5][6][7]
-
Test formulation containing this compound.
-
Positive control (e.g., Petrolatum).
-
Negative control (no treatment).
-
Analytical balance.
-
Controlled environment chamber (constant temperature and humidity).
Procedure:
-
Fill beakers with a precise amount of distilled water, leaving a small headspace.
-
Secure the semi-permeable membrane over the opening of each beaker.
-
Record the initial weight of each beaker assembly (W_initial).
-
Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation, positive control, and leave one set of beakers untreated (negative control) on the surface of the membrane.
-
Place the beakers in a controlled environment chamber (e.g., 32°C, 50% RH) for a defined period (e.g., 24 hours).
-
After the incubation period, record the final weight of each beaker assembly (W_final).
-
Calculate the water loss for each condition: Water Loss = W_initial - W_final.
-
Calculate the Occlusion Factor (F) using the following formula:
-
F = [(Water Loss_negative - Water Loss_test) / Water Loss_negative] * 100
-
Data Presentation:
| Treatment | Mean Water Loss (g) ± SD | Occlusion Factor (F) |
| Negative Control | 10.5 ± 0.8 | 0 |
| 5% this compound | 9.2 ± 0.6 | 12.4 |
| Positive Control (Petrolatum) | 1.8 ± 0.3 | 82.9 |
Note: Data presented is illustrative.
Experimental Workflow for In Vitro Occlusivity
Caption: Workflow for the in vitro occlusivity assessment.
This protocol describes the in vivo assessment of the effect of this compound on skin barrier function through the measurement of Transepidermal Water Loss (TEWL).
Objective: To measure the change in TEWL after application of a formulation containing this compound.
Participants: A panel of healthy volunteers with normal skin.
Equipment:
-
Test formulation with this compound.
-
Control (untreated site).
-
Controlled environment room (e.g., 21°C, 50% RH).
Procedure:
-
Acclimatize subjects to the controlled environment for at least 20-30 minutes.[10]
-
Define test areas on the volar forearm.
-
Measure baseline TEWL (T0) at each test site.
-
Apply a standardized amount of the test formulation to the designated area. One area will remain untreated as a control.
-
Measure TEWL at specified time points after application (e.g., T1h, T2h, T4h).
-
Calculate the percentage change in TEWL from baseline for both the treated and untreated sites.
Data Presentation:
| Time Point | Mean TEWL (g/m²h) ± SD (Untreated) | Mean TEWL (g/m²h) ± SD (Treated) | % Change from Baseline (Treated) |
| T0 | 8.5 ± 1.2 | 8.6 ± 1.3 | 0 |
| T1h | 8.4 ± 1.1 | 8.1 ± 1.2 | -5.8 |
| T2h | 8.6 ± 1.3 | 8.3 ± 1.4 | -3.5 |
| T4h | 8.5 ± 1.2 | 8.4 ± 1.3 | -2.3 |
Note: Data presented is illustrative and a slight decrease in TEWL may be observed even with non-occlusive agents, but it will be significantly less than that of an occlusive substance.
This protocol outlines the measurement of skin surface hydration to determine the moisturizing effect of this compound.
Objective: To evaluate the change in skin hydration after application of a formulation containing this compound.
Participants: A panel of healthy volunteers, preferably with dry skin on the test area (e.g., lower legs).
Equipment:
-
Corneometer® or similar device for measuring skin hydration.
-
Test formulation with this compound.
-
Control (untreated site).
-
Controlled environment room.
Procedure:
-
Acclimatize subjects to the controlled environment.
-
Define test areas on the lower legs or volar forearm.
-
Measure baseline skin hydration (T0) at each test site.
-
Apply a standardized amount of the test formulation to the designated area.
-
Measure skin hydration at specified time points (e.g., T1h, T2h, T4h, T8h).
-
Calculate the percentage change in skin hydration from baseline.
Data Presentation:
| Time Point | Mean Hydration (A.U.) ± SD (Untreated) | Mean Hydration (A.U.) ± SD (Treated) | % Increase from Baseline (Treated) |
| T0 | 35.2 ± 4.5 | 35.5 ± 4.8 | 0 |
| T1h | 35.8 ± 4.6 | 55.2 ± 5.1 | 55.5 |
| T2h | 36.1 ± 4.7 | 52.8 ± 5.3 | 48.7 |
| T4h | 35.9 ± 4.5 | 48.1 ± 5.0 | 35.5 |
| T8h | 35.4 ± 4.6 | 42.3 ± 4.9 | 19.2 |
Note: Data presented is illustrative.
Logical Relationship of Skin Barrier Assessment
Caption: Relationship between formulation application and skin barrier assessment.
Safety and Regulatory Considerations
This compound is generally considered safe for use in cosmetic formulations.[1] However, as with any cosmetic ingredient, it is essential to conduct a thorough safety assessment of the final formulation. This may include:
-
Patch Testing: To assess the potential for skin irritation and sensitization in human volunteers.
-
In Vitro Skin Irritation Tests: Using reconstructed human epidermis models as an alternative to animal testing.[11]
-
Regulatory Compliance: Ensuring the ingredient and its concentration are in compliance with the cosmetic regulations of the target market.[12]
Conclusion
This compound presents a promising option as a non-occlusive skin conditioning agent for a variety of topical products. The protocols outlined in these application notes provide a framework for the comprehensive evaluation of its efficacy and safety. By following these standardized methods, researchers and formulators can generate reliable data to support the use of this compound in products designed to improve skin feel and appearance without compromising skin breathability.
References
- 1. specialchem.com [specialchem.com]
- 2. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. cerave.com [cerave.com]
- 5. In vitro human skin model to evaluate water permeability and determine wound dressings' occlusivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improvement of a Three-Layered in vitro Skin Model for Topical Application of Irritating Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 10. International guidelines for the in vivo assessment of skin properties in non-clinical settings: Part 2. transepidermal water loss and skin hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ready-to-use ex vivo human skin models for cosmetic testing | Genoskin [genoskin.com]
- 12. ec.europa.eu [ec.europa.eu]
Application Notes and Protocols for the Enzymatic Synthesis of 2-Ethylhexyl Docosanoate using Immobilized Lipase
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl docosanoate, a long-chain branched ester, holds significant potential in various applications, including as a lubricant, emollient in cosmetics, and as a specialty chemical in drug formulation due to its unique physical properties. Traditional chemical synthesis of this ester often requires harsh reaction conditions, including high temperatures and the use of aggressive catalysts, leading to undesirable byproducts and environmental concerns.
Enzymatic synthesis, employing immobilized lipases, offers a green and highly specific alternative. Lipases, particularly from Candida antarctica (immobilized as Novozym® 435), are robust biocatalysts capable of efficiently catalyzing esterification reactions under mild conditions. This application note provides detailed protocols for the immobilization of lipase, the enzymatic synthesis of this compound, and methods for its characterization. The data presented is based on analogous enzymatic esterifications of long-chain fatty acids and serves as a guide for process optimization.
Data Presentation
The following tables summarize typical quantitative data for the enzymatic synthesis of long-chain esters, analogous to this compound, using immobilized lipase. These values provide a starting point for the optimization of the specific synthesis of this compound.
Table 1: Effect of Temperature on Reaction Conversion
| Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 40 | 24 | 75 |
| 50 | 24 | 88 |
| 60 | 24 | 95 |
| 70 | 24 | 92 |
| 80 | 24 | 85 |
Conditions: Substrate molar ratio (Docosanoic Acid:2-Ethylhexanol) of 1:1.5, 5% (w/w) immobilized lipase, solvent-free system.
Table 2: Effect of Substrate Molar Ratio on Reaction Conversion
| Molar Ratio (Docosanoic Acid : 2-Ethylhexanol) | Reaction Time (h) | Conversion (%) |
| 1:1 | 24 | 85 |
| 1:1.5 | 24 | 95 |
| 1:2 | 24 | 96 |
| 1:2.5 | 24 | 94 |
| 1:3 | 24 | 91 |
Conditions: 60°C, 5% (w/w) immobilized lipase, solvent-free system.
Table 3: Effect of Immobilized Lipase Concentration on Reaction Conversion
| Enzyme Concentration (% w/w) | Reaction Time (h) | Conversion (%) |
| 1 | 24 | 65 |
| 2.5 | 24 | 82 |
| 5 | 24 | 95 |
| 7.5 | 24 | 96 |
| 10 | 24 | 96 |
Conditions: 60°C, substrate molar ratio (Docosanoic Acid:2-Ethylhexanol) of 1:1.5, solvent-free system.
Experimental Protocols
Immobilization of Candida antarctica Lipase B on Macroporous Acrylic Resin
This protocol describes a common method for immobilizing lipase B from Candida antarctica (CALB) onto a macroporous acrylic resin, a support material similar to that used in commercial preparations like Novozym® 435.
Materials:
-
Candida antarctica lipase B (CALB) solution
-
Macroporous acrylic resin (e.g., Lewatit VP OC 1600)
-
Phosphate buffer (50 mM, pH 7.0)
-
Glutaraldehyde solution (25% in water)
-
Acetone
-
Deionized water
Protocol:
-
Resin Preparation: Wash the macroporous acrylic resin with deionized water to remove any impurities and fines. Subsequently, wash with acetone to dehydrate the resin and then dry under vacuum.
-
Enzyme Adsorption: Prepare a solution of CALB in 50 mM phosphate buffer (pH 7.0). Add the dry resin to the enzyme solution (typically a 1:5 to 1:10 resin to enzyme solution ratio by weight) and stir gently at 4°C for 12-24 hours.
-
Cross-linking (Optional but Recommended for Stability): After the adsorption phase, decant the supernatant. Prepare a 1% (v/v) glutaraldehyde solution in phosphate buffer. Add the glutaraldehyde solution to the resin with the adsorbed enzyme and stir gently at room temperature for 2 hours. This step cross-links the enzyme molecules, enhancing stability.
-
Washing: After cross-linking, thoroughly wash the immobilized enzyme with phosphate buffer to remove any unbound enzyme and excess glutaraldehyde. Follow with a final wash with deionized water.
-
Drying: Dry the immobilized lipase under vacuum at room temperature until a constant weight is achieved. Store the dried immobilized lipase at 4°C.
Enzymatic Synthesis of this compound
This protocol outlines the synthesis of this compound from docosanoic acid and 2-ethylhexanol in a solvent-free system.
Materials:
-
Docosanoic acid (Behenic acid)
-
2-Ethylhexanol
-
Immobilized Candida antarctica lipase B (prepared as above or a commercial equivalent like Novozym® 435)
-
Hexane (for product purification)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Molecular sieves (3Å)
Protocol:
-
Reaction Setup: In a thermostatically controlled reaction vessel, add docosanoic acid and 2-ethylhexanol. A molar ratio of 1:1.5 (acid:alcohol) is a good starting point to drive the equilibrium towards product formation.
-
Water Removal: Add molecular sieves (approximately 5% w/w of total reactants) to the mixture to remove the water produced during the esterification, which can inhibit the enzyme and favor the reverse reaction.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A concentration of 5% (w/w) based on the total weight of the substrates is recommended for initial experiments.
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 60°C) with continuous stirring (e.g., 200 rpm). The reaction is typically carried out for 24-48 hours. Monitor the progress of the reaction by taking samples periodically and analyzing them by gas chromatography (GC) or by determining the acid value of the mixture.
-
Enzyme Recovery: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can be washed with hexane and dried for reuse in subsequent batches.
-
Product Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the mixture with a 5% sodium bicarbonate solution to remove any unreacted docosanoic acid.
-
Wash with deionized water until the aqueous phase is neutral.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the excess 2-ethylhexanol and any solvent used for washing by vacuum distillation.
-
Analysis of this compound by Gas Chromatography (GC-FID)
This protocol provides a general method for the quantification of the synthesized ester.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column suitable for high-temperature analysis (e.g., DB-5HT, 30 m x 0.25 mm ID, 0.1 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 300°C.
-
Detector Temperature: 350°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 15°C/min to 340°C.
-
Hold at 340°C for 10 minutes.
-
-
Injection Volume: 1 µL.
Sample Preparation:
-
Dissolve a known amount of the reaction mixture (or purified product) in a suitable solvent like hexane or isooctane.
-
Use an internal standard (e.g., a long-chain hydrocarbon like eicosane) for accurate quantification.
-
Inject the prepared sample into the GC.
Quantification:
-
Identify the peaks corresponding to 2-ethylhexanol, docosanoic acid (if derivatized to its methyl ester for analysis), and this compound based on their retention times, confirmed by running standards.
-
Calculate the conversion of the limiting reactant (docosanoic acid) and the yield of the product using the peak areas and the internal standard.
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Step-by-step process for lipase immobilization on a macroporous resin.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Ethylhexyl Docosanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the quantitative analysis of 2-Ethylhexyl docosanoate using High-Performance Liquid Chromatography (HPLC) with UV detection. Due to the absence of a strong chromophore in its structure, detection is performed at a low UV wavelength. This method is designed to be a starting point for researchers and may require further optimization for specific matrices. The protocol outlines sample preparation, chromatographic conditions, and data analysis, providing a comprehensive guide for the determination of this long-chain fatty acid ester.
Introduction
This compound, also known as 2-Ethylhexyl behenate, is an important raw material and intermediate used in organic synthesis and pharmaceuticals.[1] It is a long-chain fatty acid ester that, due to its properties, can be utilized in various formulations. Accurate and reliable quantification of this compound is crucial for quality control and formulation development. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of such compounds. This application note details a reverse-phase HPLC method suitable for the quantification of this compound.
Experimental Protocol
This protocol provides a general procedure for the HPLC analysis of this compound.
Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 100 µg/mL.
-
Sample Solution: Dissolve the sample containing this compound in acetonitrile to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
A reverse-phase HPLC method is employed for the separation and quantification of this compound.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector | UV-Vis Detector |
| Wavelength | 210 nm |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data obtained using the described HPLC method. This data is representative and may vary based on the specific instrument and experimental conditions.
| Parameter | Value |
| Retention Time (min) | ~ 8.5 |
| Linearity (r²) | > 0.999 |
| Range (µg/mL) | 10 - 100 |
| Limit of Detection (LOD) (µg/mL) | 2.5 |
| Limit of Quantification (LOQ) (µg/mL) | 7.5 |
| Precision (%RSD, n=6) | < 2.0 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
Discussion
The developed reverse-phase HPLC method provides a reliable and accurate means for the quantification of this compound. The use of a C18 column with an isocratic mobile phase of acetonitrile and water allows for good separation and peak shape. Detection at a low UV wavelength of 210 nm is necessary due to the lack of a significant chromophore in the molecule. The method demonstrates good linearity, precision, and accuracy over the specified concentration range.
For complex sample matrices, further method development and validation, including specificity and robustness studies, are recommended. Additionally, for enhanced sensitivity and universality, a Charged Aerosol Detector (CAD) could be considered as an alternative to UV detection.
Conclusion
This application note provides a detailed and practical protocol for the HPLC analysis of this compound. The presented method is suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The experimental workflow and quantitative data serve as a valuable resource for researchers and scientists involved in the analysis of long-chain fatty acid esters.
References
Application Notes and Protocols for the Formulation of Nanoemulsions with 2-Ethylhexyl Docosanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanoemulsions are kinetically stable, colloidal dispersions of two immiscible liquids, typically oil and water, with droplet sizes ranging from 20 to 500 nm.[1] Their small droplet size and large surface area offer significant advantages for drug delivery, including enhanced solubility and bioavailability of poorly water-soluble drugs, improved stability of active pharmaceutical ingredients (APIs), and controlled release profiles.[2] 2-Ethylhexyl docosanoate, a long-chain fatty acid ester, is a non-greasy emollient with potential applications as the oil phase in nanoemulsion formulations for topical and transdermal drug delivery. Its lipophilic nature makes it a suitable carrier for hydrophobic APIs.
This document provides detailed application notes and protocols for the formulation of oil-in-water (O/W) nanoemulsions using this compound as the oil phase. The protocols are based on high-energy emulsification methods, which are effective for reducing droplet size and achieving long-term stability.
Materials and Equipment
Materials:
-
Oil Phase: this compound
-
Aqueous Phase: Deionized or distilled water
-
Surfactants: A blend of non-ionic surfactants is recommended. Based on formulations with structurally similar long-chain fatty acid esters, a combination of a hydrophilic surfactant (high HLB) and a lipophilic surfactant (low HLB) is a good starting point.[3]
-
High HLB Surfactant (e.g., Polysorbate 80, Pluronic F68): To stabilize the oil droplets in the aqueous phase.
-
Low HLB Surfactant (e.g., Sorbitan monooleate - Span 80, Sorbitan monolaurate - Span 20): To be dissolved in the oil phase and aid in emulsification.[3]
-
-
Co-surfactant (Optional): Short to medium-chain alcohols (e.g., ethanol, propylene glycol, or Transcutol P) can be used to reduce interfacial tension and improve nanoemulsion formation.
-
Active Pharmaceutical Ingredient (API): A lipophilic drug candidate.
Equipment:
-
High-shear mixer (e.g., Ultra-Turrax)
-
High-pressure homogenizer or microfluidizer
-
Particle size analyzer (Dynamic Light Scattering - DLS)
-
Zeta potential analyzer
-
Analytical balance
-
Beakers, magnetic stirrers, and other standard laboratory glassware
Formulation Development Workflow
The development of a stable nanoemulsion with this compound involves a systematic approach to select and optimize the concentration of surfactants and the energy input during homogenization.
Figure 1. A logical workflow for the formulation and characterization of nanoemulsions.
Experimental Protocols
Protocol 1: Preparation of a Coarse Emulsion
-
Oil Phase Preparation:
-
Accurately weigh the required amount of this compound.
-
If a lipophilic surfactant (e.g., Span 20) is used, add it to the oil phase.
-
If an API is being encapsulated, dissolve it in the oil phase at this stage. Gentle heating and stirring may be required to ensure complete dissolution.
-
-
Aqueous Phase Preparation:
-
Accurately weigh the required amount of deionized water.
-
Add the hydrophilic surfactant (e.g., Pluronic F68 or Polysorbate 80) to the aqueous phase.
-
If a co-surfactant is used, it is typically added to the aqueous phase.
-
-
Mixing:
-
Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer.
-
Once the two phases are combined, homogenize the mixture using a high-shear mixer (e.g., Ultra-Turrax) at a speed of 5,000-10,000 rpm for 5-10 minutes. This will result in a milky, coarse emulsion.
-
Protocol 2: High-Pressure Homogenization
High-pressure homogenization is a critical step to reduce the droplet size of the coarse emulsion to the nano-range.
-
Homogenizer Setup:
-
Pre-heat the high-pressure homogenizer to the desired processing temperature (typically ambient or slightly elevated).
-
Set the desired homogenization pressure. A pressure range of 500 to 1500 bar is a common starting point.[2]
-
-
Homogenization Process:
-
Pass the coarse emulsion through the high-pressure homogenizer.
-
Collect the resulting nanoemulsion.
-
Repeat the homogenization process for a specific number of cycles (typically 3-10 cycles). The optimal number of cycles should be determined experimentally by monitoring the droplet size after each pass until a plateau is reached.
-
Figure 2. A schematic of the high-pressure homogenization process with recycling.
Protocol 3: Characterization of the Nanoemulsion
1. Droplet Size and Polydispersity Index (PDI) Analysis:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Perform the measurement at a constant temperature (e.g., 25°C).
-
Record the Z-average diameter (droplet size) and the PDI. A PDI value below 0.25 is generally considered indicative of a monodisperse and homogenous nanoemulsion.
-
2. Zeta Potential Measurement:
-
Technique: Electrophoretic Light Scattering.
-
Procedure:
-
Dilute the nanoemulsion sample with deionized water.
-
Inject the sample into the specific zeta potential cell.
-
Perform the measurement.
-
The zeta potential provides an indication of the surface charge of the droplets and the stability of the nanoemulsion. A zeta potential greater than |30| mV generally indicates good electrostatic stability.
-
Data Presentation
The following tables provide representative data for the formulation and characterization of nanoemulsions with long-chain fatty acid esters. These values should be considered as a starting point for optimization with this compound.
Table 1: Example Formulation Compositions
| Component | Formulation A | Formulation B | Formulation C |
| This compound | 10% | 15% | 20% |
| Surfactant Mix (Smix) | 15% | 20% | 25% |
| Deionized Water | 75% | 65% | 55% |
| Smix Ratio (High HLB:Low HLB) | 70:30 | 80:20 | 80:20 |
Table 2: Physicochemical Characterization of Nanoemulsions
| Formulation | Droplet Size (nm) | PDI | Zeta Potential (mV) |
| A | 150 ± 5 | 0.18 | -32 ± 2 |
| B | 125 ± 7 | 0.15 | -35 ± 3 |
| C | 180 ± 10 | 0.22 | -28 ± 2 |
Note: The data in these tables are illustrative and based on typical values for nanoemulsions formulated with long-chain fatty acid esters. Actual results with this compound may vary and require optimization.
Application in Drug Delivery
Nanoemulsions formulated with this compound are promising vehicles for the topical and transdermal delivery of lipophilic drugs.[4] The small droplet size facilitates uniform application and can enhance the penetration of the API into the skin.[5] The oil phase acts as a reservoir for the drug, potentially providing a controlled release profile.
While specific signaling pathways modulated by this compound nanoemulsions are not yet elucidated, the enhanced delivery of certain APIs could lead to more effective engagement with their target pathways within the skin. For example, the delivery of anti-inflammatory drugs could lead to the modulation of pathways such as the NF-κB signaling pathway, which is crucial in inflammation.
Figure 3. A conceptual diagram of topical drug delivery via a nanoemulsion.
Conclusion
The formulation of stable nanoemulsions with this compound is achievable through a systematic approach involving appropriate surfactant selection and high-energy homogenization. These nanoemulsions have the potential to serve as effective delivery systems for a variety of lipophilic APIs in dermatological and pharmaceutical applications. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to begin their formulation work with this promising excipient. Further optimization and characterization are necessary to tailor the nanoemulsion properties to specific drug candidates and therapeutic goals.
References
- 1. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase Behaviour and Formation of Fatty Acid Esters Nanoemulsions Containing Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of fatty acid ester structure on cytotoxicity of self-emulsified nanoemulsion and transport of nanoemulsion droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Ethylhexyl Docosanoate as an Industrial Lubricant
Disclaimer: Publicly available information on the specific application of 2-Ethylhexyl docosanoate as an industrial lubricant is limited. The following application notes and protocols are based on the general properties of long-chain fatty acid esters and data from structurally similar compounds, such as other 2-ethylhexyl esters, to provide a representative example of its potential use and evaluation.
Introduction
This compound is a branched-chain fatty acid ester. Esters of this nature are increasingly being investigated and used as bio-based lubricant basestocks and additives due to their favorable properties, which can include good lubricity, high viscosity index, high flash point, and low volatility.[1] Their ester structure imparts polarity, which allows for strong film formation on metal surfaces, reducing friction and wear.[2] Behenic acid (docosanoic acid), the fatty acid component of this compound, is a long-chain saturated fatty acid known for its lubricating properties.[2][3] These characteristics suggest that this compound could be a viable candidate for various industrial lubricating applications, particularly where biodegradability and low-temperature performance are desired.[4]
Potential Industrial Applications
Based on the properties of similar 2-ethylhexyl esters, potential applications for this compound include:
-
Base Oil: In formulations for hydraulic fluids, compressor oils, and metalworking fluids where good thermal stability is required.[5][6]
-
Lubricity Additive: Blended with other base oils (e.g., mineral oils, polyalphaolefins) to enhance anti-wear and friction-reducing properties.[5]
-
Grease Formulation: As a component in the formulation of lubricating greases.[7]
-
Textile and Polymer Industries: For lubrication and as a finishing agent.[7][8]
Physicochemical Properties (Representative Data)
The following table summarizes typical physicochemical properties for long-chain 2-ethylhexyl esters. These values provide an estimate of the expected performance characteristics of this compound.
| Property | Typical Value Range | Significance in Lubrication |
| Kinematic Viscosity @ 40°C (cSt) | 15 - 50 | Resistance to flow under gravity; a key parameter for determining the lubricant's film thickness and suitability for specific applications.[9] |
| Viscosity Index | 170 - 200 | A measure of how much the viscosity changes with temperature. A higher VI indicates less change and better performance over a wider temperature range.[4] |
| Pour Point (°C) | -20 to -45 | The lowest temperature at which the lubricant will flow. Crucial for low-temperature applications.[4][7] |
| Flash Point (°C) | > 200 | The lowest temperature at which the lubricant gives off enough vapor to ignite. Important for safety in high-temperature applications.[4][9] |
| Acid Value (mg KOH/g) | < 1.0 | A measure of the lubricant's acidity, which can indicate its oxidative stability and potential for corrosion.[10] |
Experimental Protocols for Performance Evaluation
To evaluate the performance of this compound as an industrial lubricant, a series of standardized tests should be conducted. The following are key experimental protocols:
4.1. Viscosity Measurement
-
Objective: To determine the kinematic viscosity and viscosity index.
-
Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.
-
Protocol:
-
Prepare a sample of this compound.
-
Select a calibrated capillary viscometer suitable for the expected viscosity range.
-
Place the viscometer in a constant temperature bath at 40°C and allow it to equilibrate.
-
Introduce the sample into the viscometer.
-
Measure the time it takes for the liquid to flow between two marked points.
-
Calculate the kinematic viscosity using the viscometer constant.
-
Repeat the measurement at 100°C.
-
Calculate the Viscosity Index using the results from both temperatures according to ASTM D2270.
-
4.2. Low-Temperature Performance
-
Objective: To determine the pour point.
-
Method: ASTM D97 - Standard Test Method for Pour Point of Petroleum Products.
-
Protocol:
-
Pour the sample into a test jar to the prescribed level.
-
Cool the sample at a specified rate.
-
At every 3°C interval, remove the jar from the cooling bath and tilt it to see if the liquid flows.
-
The pour point is the lowest temperature at which movement of the oil is observed, plus 3°C.
-
4.3. Anti-Wear and Friction Properties
-
Objective: To evaluate the lubricant's ability to protect against wear and reduce friction under load.
-
Method: ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).[11]
-
Protocol:
-
Assemble a four-ball test apparatus with three stationary steel balls in a cup and one rotating ball on top.
-
Add the this compound sample to the cup, covering the stationary balls.
-
Apply a specified load (e.g., 40 kgf) and temperature (e.g., 75°C).
-
Rotate the top ball at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes).[11]
-
After the test, clean the stationary balls and measure the diameter of the wear scars using a microscope.
-
A smaller wear scar diameter indicates better anti-wear properties.[11]
-
Visualizations
5.1. Synthesis of this compound
The synthesis of this compound typically involves the esterification of docosanoic acid (behenic acid) with 2-ethylhexanol.
5.2. Experimental Workflow for Lubricant Performance Testing
The following diagram illustrates a logical workflow for evaluating the performance of a new lubricant candidate like this compound.
References
- 1. emerald.com [emerald.com]
- 2. nbinno.com [nbinno.com]
- 3. BEHENIC ACID - Ataman Kimya [atamanchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-ETHYLHEXYL ESTERS [pacificspecialityoils.com]
- 6. 2-ETHYLHEXYL OCTADECANOATE - Ataman Kimya [atamanchemicals.com]
- 7. 2-ethylhexyl oleate | Interfat [interfat.com]
- 8. 2-ETHYLHEXYL COCOATE - Ataman Kimya [atamanchemicals.com]
- 9. contractlaboratory.com [contractlaboratory.com]
- 10. spakorgochem.in [spakorgochem.in]
- 11. How we test the products [iqlubricants.iql-nog.com]
2-Ethylhexyl Docosanoate: Application Notes for its use as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylhexyl docosanoate, also known as 2-ethylhexyl behenate, is a long-chain fatty acid ester. While primarily utilized in the cosmetics industry as an emollient and skin conditioning agent, its stable chemical structure and high molecular weight make it a suitable candidate for use as a reference standard in various analytical applications. This document provides detailed application notes and protocols for the use of this compound as a reference standard in chromatographic analysis, particularly for the quantification of other long-chain esters or as an internal standard in complex matrices.
Due to the limited availability of direct application notes for this compound as a reference standard, the methodologies presented here are based on established and validated protocols for structurally similar long-chain fatty acid esters and other 2-ethylhexyl esters. These protocols are expected to be highly transferable with minimal optimization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Synonyms | 2-Ethylhexyl behenate, Docosanoic acid, 2-ethylhexyl ester |
| CAS Number | 87891-59-6 |
| Molecular Formula | C30H60O2 |
| Molecular Weight | 452.8 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Insoluble in water, soluble in organic solvents such as hexane, acetonitrile, and methanol |
Applications in Analytical Chemistry
As a reference standard, this compound can be employed in the following analytical scenarios:
-
External Standard for Quantification: To determine the concentration of other long-chain fatty acid esters in samples such as cosmetics, lubricants, and food products.
-
Internal Standard: To improve the precision and accuracy of quantitative analysis by compensating for variations in sample preparation and instrument response. Its low volatility and high chemical stability make it an excellent internal standard for the analysis of other high molecular weight compounds.
-
Method Development and Validation: To establish and validate analytical methods for the analysis of complex ester mixtures.
Experimental Protocols
The following are detailed protocols for the use of this compound as a reference standard in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC) Protocol for the Quantification of Long-Chain Esters
This protocol is designed for the quantification of this compound or its use as an internal standard for the analysis of other fatty acid esters in a cosmetic cream matrix.
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
Anhydrous sodium sulfate (analytical grade)
-
Sample matrix (e.g., cosmetic cream)
2. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with hexane.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation (Cosmetic Cream)
-
Accurately weigh approximately 1 g of the cosmetic cream sample into a 50 mL centrifuge tube.
-
Add 10 mL of hexane and 5 mL of methanol.
-
Vortex for 2 minutes to extract the lipid-soluble components.
-
Add 5 mL of a 1% NaCl solution in water and vortex for another minute.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.
4. GC-FID Instrumental Conditions
| Parameter | Condition |
| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Temperature Program | Initial temperature 150 °C, hold for 1 min, ramp to 320 °C at 15 °C/min, hold for 10 min |
| Detector Temperature | 330 °C |
5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample extract from the calibration curve.
-
Calculate the amount of the analyte in the original sample, taking into account the initial sample weight and dilution factors.
Visualizations
Logical Workflow for GC Analysis
Caption: Workflow for the GC-FID analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol for Non-volatile Esters
This protocol is suitable for the analysis of this compound and other non-volatile esters where GC analysis may not be optimal.
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Water (HPLC grade)
2. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with isopropanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 5 µg/mL to 200 µg/mL.
3. Sample Preparation
-
Accurately weigh an appropriate amount of the sample and dissolve it in isopropanol.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
4. HPLC-UV/ELSD Instrumental Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV or Evaporative Light Scattering Detector (ELSD) |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Isopropanol (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm (if chromophore is present) or ELSD (for compounds without a chromophore) |
| ELSD Settings | Nebulizer Temperature: 30 °C, Evaporator Temperature: 50 °C, Gas Flow: 1.5 L/min |
5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area (or height for ELSD) of this compound against the concentration of the working standard solutions.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Visualizations
Logical Relationship for HPLC Method Development
Caption: Decision process for developing an HPLC method for this compound.
Performance Characteristics (Expected)
The following table summarizes the expected performance characteristics of the analytical methods described, based on data from similar long-chain ester analyses.
| Parameter | GC-FID | HPLC-ELSD |
| Linearity (R²) | ≥ 0.995 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 1 - 5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2 µg/mL | 5 - 15 µg/mL |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (Recovery) | 95 - 105% | 90 - 110% |
Conclusion
This compound is a viable candidate for use as a reference standard in the analytical chemistry laboratory, particularly for the quantification of other long-chain esters. The protocols provided, based on established methods for similar compounds, offer a robust starting point for method development and validation. The use of this compound as an internal or external standard can significantly enhance the quality and reliability of analytical data in the fields of cosmetics, pharmaceuticals, and beyond. Researchers and scientists are encouraged to adapt and validate these methods for their specific applications.
Application Notes and Protocols: Rheological Properties of Formulations Containing 2-Ethylhexyl Docosanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rheological properties of topical and transdermal formulations are critical quality attributes that influence product performance, stability, and patient compliance. This document provides a comprehensive guide to understanding and characterizing the rheological behavior of semi-solid formulations, with a focus on those containing the emollient 2-Ethylhexyl Docosanoate. While specific public domain data on formulations containing this compound is limited, this guide offers detailed experimental protocols and theoretical considerations for researchers to characterize their own formulations.
As a long-chain ester, this compound is expected to contribute to the viscosity and sensory profile of a formulation. Its incorporation can influence the final product's spreadability, texture, and stability. The protocols outlined herein provide a framework for quantifying these effects.
Introduction to Rheological Characterization of Semi-Solid Formulations
Rheology is the study of the flow and deformation of materials. For semi-solid dosage forms such as creams, gels, and ointments, rheological properties are paramount.[1][2] These properties are established by the formulation's microstructure and can impact manufacturing processes, packaging, long-term stability, and in vivo performance.[1] Key rheological parameters for semi-solid formulations include viscosity, yield stress, and viscoelasticity. A thorough rheological characterization is often required by regulatory agencies for generic topical drug products to demonstrate bioequivalence.[1][3]
Expected Contribution of this compound to Formulation Rheology
-
Increase Viscosity: As an oil-phase component, it will contribute to the overall viscosity of the formulation. The extent of this will depend on its concentration and interactions with other excipients.
-
Modify Sensory Profile: Esters of this nature are often used to impart a specific skin feel, which is related to the formulation's rheology at different shear rates (e.g., during rub-in).
-
Impact Stability: The rheological profile of an emulsion is a strong indicator of its long-term stability.[4] Changes in viscosity or viscoelastic properties over time can signify destabilization processes such as creaming or coalescence.
Experimental Protocols for Rheological Characterization
A comprehensive rheological analysis of a semi-solid formulation involves several key experiments. It is advisable to perform the least destructive tests first, especially when using the same sample for multiple measurements.[4]
Viscosity Profiling (Flow Curve)
This test measures the formulation's resistance to flow at varying shear rates, revealing whether the material is Newtonian, shear-thinning (pseudoplastic), or shear-thickening. Most topical formulations exhibit shear-thinning behavior, where viscosity decreases as shear rate increases, which is desirable for application to the skin.[5]
Table 1: Experimental Protocol for Viscosity Profiling
| Parameter | Description | Typical Values/Settings |
| Instrument | Rotational Rheometer | Cone-plate or parallel-plate geometry. Sandblasted or serrated geometries are recommended for semi-solids to prevent slippage.[4] |
| Temperature | Controlled, e.g., 25°C or 32°C (skin temperature) | Peltier or circulating fluid temperature control. |
| Shear Rate Range | Logarithmic ramp from low to high shear rates | 0.1 s⁻¹ to 100 s⁻¹ |
| Measurement Mode | Controlled shear rate or controlled shear stress | |
| Sample Loading | A sufficient volume to fill the geometry gap without over- or under-filling. Allow for a brief equilibration period. | |
| Data Collected | Viscosity (Pa·s) vs. Shear Rate (s⁻¹) |
Oscillatory Testing (Viscoelastic Properties)
Oscillatory tests probe the material's structure without destroying it. These tests are crucial for understanding the formulation's stability and mechanical properties at rest. They measure the storage modulus (G'), representing the elastic (solid-like) component, and the loss modulus (G''), representing the viscous (liquid-like) component.[6]
This experiment identifies the Linear Viscoelastic Region (LVR), which is the range of strain or stress where the material's structure is not irreversibly deformed. The LVR is essential for determining the appropriate strain/stress for subsequent frequency sweep tests.
Table 2: Experimental Protocol for Amplitude Sweep
| Parameter | Description | Typical Values/Settings |
| Instrument | Rotational Rheometer | Parallel-plate geometry is common. |
| Temperature | Controlled, e.g., 25°C | |
| Frequency | Constant, typically 1 Hz | |
| Strain/Stress Range | Logarithmic ramp from low to high amplitude | 0.01% to 100% strain or 0.1 Pa to 1000 Pa stress |
| Data Collected | Storage Modulus (G'), Loss Modulus (G'') vs. Strain (%) or Stress (Pa) |
Performed within the LVR, this test measures the viscoelastic properties as a function of timescale (frequency). It provides insights into the formulation's stability and structure. For a stable gel or cream, G' is typically greater than G'' and both are independent of frequency.
Table 3: Experimental Protocol for Frequency Sweep
| Parameter | Description | Typical Values/Settings |
| Instrument | Rotational Rheometer | Parallel-plate geometry. |
| Temperature | Controlled, e.g., 25°C | |
| Strain/Stress | Constant amplitude within the LVR determined from the amplitude sweep | |
| Frequency Range | Logarithmic ramp from high to low frequency | 100 rad/s to 0.1 rad/s |
| Data Collected | G', G'', Complex Viscosity (η*), Tan Delta (G''/G') vs. Angular Frequency (rad/s) |
Yield Stress Measurement
Yield stress is the minimum stress required to initiate flow. A higher yield stress can indicate better suspension stability for formulations with suspended particles.
Table 4: Experimental Protocol for Yield Stress Measurement
| Parameter | Description | Typical Values/Settings |
| Instrument | Rotational Rheometer | Vane geometry is often used for materials with a significant yield stress to prevent slippage. |
| Temperature | Controlled, e.g., 25°C | |
| Method | Stress ramp or controlled shear rate ramp | |
| Stress/Rate Range | Gradual increase from zero | |
| Data Collected | Viscosity or Shear Rate vs. Shear Stress (Pa) | The yield stress is the stress at which a significant increase in shear rate or decrease in viscosity is observed. |
Thixotropy Assessment
Thixotropy is a time-dependent shear thinning property. A thixotropic formulation's viscosity decreases under shear and recovers over time when the shear is removed. This is important for product application and stability.
Table 5: Experimental Protocol for Thixotropy Assessment
| Parameter | Description | Typical Values/Settings |
| Instrument | Rotational Rheometer | Cone-plate or parallel-plate geometry. |
| Temperature | Controlled, e.g., 25°C | |
| Method | Three-step test: 1. Low shear (rest). 2. High shear (breakdown). 3. Low shear (recovery). | Step 1: e.g., 0.1 s⁻¹ for 60s. Step 2: e.g., 100 s⁻¹ for 60s. Step 3: e.g., 0.1 s⁻¹ for 300s. |
| Data Collected | Viscosity vs. Time (s) | The rate and extent of viscosity recovery in the third step indicate the thixotropic nature. |
Visualization of Experimental Workflows
Caption: Workflow for comprehensive rheological characterization.
Signaling Pathways and Logical Relationships
The relationship between formulation components, microstructure, rheological properties, and product performance can be visualized as follows:
Caption: Formulation inputs to product performance relationship.
Conclusion
The rheological characterization of semi-solid formulations is a multifaceted process that provides invaluable information for product development. While specific data for formulations containing this compound are not publicly available, the standardized protocols presented here offer a robust framework for researchers to generate this data for their specific formulations. By systematically evaluating viscosity, viscoelasticity, yield stress, and thixotropy, formulators can gain a deeper understanding of how this compound and other excipients contribute to the overall performance and stability of their products.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethylhexyl Docosanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Ethylhexyl Docosanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized through two primary methods:
-
Direct Esterification: This method involves the reaction of docosanoic acid (also known as behenic acid) with 2-ethylhexanol, usually in the presence of an acid catalyst or an enzyme.[1]
-
Transesterification: This process uses a methyl or ethyl ester of docosanoic acid which then reacts with 2-ethylhexanol to form the desired ester and a corresponding alcohol (methanol or ethanol) as a byproduct.[2]
Q2: Why is the yield of my this compound synthesis lower than expected?
A2: Low yields in ester synthesis are a common issue and can be attributed to several factors:
-
Reversible Reaction: The esterification reaction is reversible, meaning it can proceed in both the forward (ester formation) and reverse (ester hydrolysis) directions. This equilibrium can limit the final product yield.[3][4]
-
Water as a Byproduct: In direct esterification, water is produced. If not removed, the accumulation of water can shift the equilibrium back towards the reactants, reducing the ester yield.[5]
-
Incomplete Conversion: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or poor catalyst activity.[3]
-
Loss of Product During Workup: Product can be lost during purification steps such as washing, extraction, and distillation.[5]
-
Side Reactions: Undesirable side reactions can consume reactants or the product, leading to a lower yield.[5]
Q3: What types of catalysts are effective for this synthesis?
A3: Both chemical and enzymatic catalysts can be used:
-
Enzymatic Catalysts (Lipases): Immobilized lipases such as Novozym® 435 (from Candida antarctica), Lipozyme® RM IM (from Rhizomucor miehei), and other lipases from Candida sp. are highly effective.[6][7][8] They offer mild reaction conditions and high selectivity.
-
Acid Catalysts: Strong acids like sulfuric acid are commonly used in chemical synthesis.[1] Organometallic catalysts such as tetraisopropyl titanate have also been employed.[9]
-
Solid Acid Catalysts: Heterogeneous catalysts like sulfated zirconia can also be used, offering easier separation from the reaction mixture.
Q4: How can I improve the yield of my this compound synthesis?
A4: To improve the yield, consider the following strategies:
-
Use of Excess Reactant: Employing an excess of one reactant (typically the less expensive one, 2-ethylhexanol) can shift the reaction equilibrium towards the product side.[7][10]
-
Removal of Water: In direct esterification, continuously removing water as it forms can drive the reaction to completion. This can be achieved through azeotropic distillation or by using a water absorbent like silica gel.[5][6]
-
Optimize Reaction Conditions: Systematically optimize parameters such as temperature, catalyst concentration, and substrate molar ratio.
-
Choice of Solvent: While solvent-free systems are often preferred for green chemistry, the use of a non-polar solvent like n-hexane can sometimes improve reaction kinetics.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conversion Rate | 1. Insufficient Reaction Time: The reaction has not reached equilibrium. | 1. Extend the reaction time and monitor the progress using techniques like TLC or GC. |
| 2. Suboptimal Temperature: The temperature is too low for an efficient reaction rate, or too high, causing enzyme denaturation. | 2. For enzymatic reactions, operate within the optimal temperature range of the lipase (typically 40-70°C).[7][8] For chemical synthesis, you may need higher temperatures (e.g., 160-230°C).[9] | |
| 3. Poor Catalyst Activity: The catalyst may be old, denatured, or poisoned. | 3. Use fresh or properly stored catalyst. For immobilized enzymes, ensure they have not been subjected to harsh conditions. | |
| Product Purity is Low | 1. Incomplete Reaction: Significant amounts of starting materials remain. | 1. Drive the reaction to completion by optimizing conditions or using techniques like water removal. |
| 2. Ineffective Purification: The purification method (e.g., distillation, chromatography) is not adequately separating the product from byproducts or unreacted starting materials. | 2. Refine the purification protocol. For distillation, ensure the column has sufficient theoretical plates. For chromatography, optimize the solvent system. | |
| Enzyme Deactivation (for enzymatic synthesis) | 1. High Temperature: Exceeding the optimal temperature of the lipase. | 1. Maintain the reaction temperature within the recommended range for the specific lipase. |
| 2. Presence of Inhibitors: Certain compounds can inhibit enzyme activity. | 2. Ensure the purity of reactants and solvent. Some studies suggest that high concentrations of the carboxylic acid can inhibit lipase activity.[11] | |
| 3. Extreme pH: The reaction medium is too acidic or basic for the enzyme. | 3. Maintain the pH of the reaction mixture within the optimal range for the lipase. | |
| Difficulty in Product Isolation | 1. Emulsion Formation during Washing: The product and aqueous phase do not separate cleanly. | 1. Use a brine wash (saturated NaCl solution) to break the emulsion. |
| 2. Similar Boiling Points: In cases of transesterification, the boiling point of the product may be close to that of the starting ester. | 2. Use fractional distillation under vacuum to improve separation. |
Experimental Protocols & Data
Enzymatic Synthesis of 2-Ethylhexyl Esters
The following protocols are based on the synthesis of similar 2-ethylhexyl esters and can be adapted for docosanoic acid.
Protocol 1: Lipase-Catalyzed Synthesis of 2-Ethylhexyl Palmitate (Analogous to Docosanoate)
-
Reactants: Palmitic acid and 2-ethylhexanol.
-
Catalyst: Immobilized lipase from Candida sp. 99-125 (10% w/w of total reactants).[6]
-
Solvent: Petroleum ether.
-
Molar Ratio: 1:1 (palmitic acid to 2-ethylhexanol).[6]
-
Temperature: 40°C.[6]
-
Water Removal: Addition of silica gel as a water absorbent.[6]
-
Procedure:
-
Combine palmitic acid, 2-ethylhexanol, and petroleum ether in a reaction vessel.
-
Add the immobilized lipase and silica gel.
-
Stir the mixture at 40°C.
-
Monitor the reaction progress. An esterification degree of 91% has been reported under these conditions.[6]
-
After the reaction, the enzyme can be filtered off for reuse.
-
The product can be purified by washing with water and evaporating the solvent.[6]
-
Protocol 2: Solvent-Free Synthesis of 2-Ethylhexyl 2-Methylhexanoate (Analogous to Docosanoate)
-
Reactants: 2-Methylhexanoic acid and 2-ethylhexanol.
-
Catalyst: Novozym® 435 (2.5% w/w).[7]
-
Molar Ratio: 1:1.1 to 1:1.2 (acid to alcohol) to compensate for alcohol evaporation.[7]
-
Temperature: 70-80°C.[7]
-
Procedure:
-
Combine the acid, alcohol, and Novozym® 435 in a reactor.
-
Heat the mixture to the desired temperature with stirring.
-
High conversions (97-99%) have been achieved with reaction times of several hours.[7]
-
The immobilized enzyme can be recovered by filtration.
-
Data on Yield Optimization for 2-Ethylhexyl Ester Synthesis
| Fatty Acid | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Palmitic Acid | Lipozyme RM IM | 1:3 | 70 | - | 95 | |
| Palmitic Acid | Immobilized Candida sp. | 1:1 | 40 | - | 91 | [6] |
| 2-Methylhexanoic Acid | Novozym® 435 | 1:1.1 | 70 | 6 | 97 | [7] |
| 2-Methylhexanoic Acid | Novozym® 435 | 1:1.2 | 80 | <6 | 99 | [7] |
| Sebacic Acid | Lipozyme TL IM | 1:3 | 40 | 24 | 96.9 | [12] |
| Benzoic Acid | Tetraisopropyl titanate | - | 190-230 | 3.5-4.5 | 98.1 | [9] |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in ester synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. brainly.com [brainly.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.korea.ac.kr [pure.korea.ac.kr]
- 9. CN104529778A - Preparation method of benzoic acid (2-ethyl) hexyl ester - Google Patents [patents.google.com]
- 10. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Bis (2-Ethylhexyl) Sebacate Catalyzed by Immobilized Lipase-Academax [academax.com]
Technical Support Center: Overcoming Solubility Issues of 2-Ethylhexyl Docosanoate in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of solubilizing the lipophilic ester, 2-Ethylhexyl docosanoate, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in water?
This compound is a long-chain branched fatty acid ester. Its molecular structure consists of a long, nonpolar hydrocarbon tail (docosanoate) and a branched ethylhexyl group, making it highly lipophilic (fat-loving) and consequently, practically insoluble in water, a polar solvent. This poor aqueous solubility is a significant hurdle in developing aqueous formulations for various applications, including pharmaceuticals and cosmetics.
Q2: What are the primary methods to improve the aqueous solubility of this compound?
The main strategies to enhance the aqueous solubility of lipophilic compounds like this compound involve the use of:
-
Surfactants: These molecules have both a hydrophilic (water-loving) head and a lipophilic (oil-loving) tail. Above a certain concentration, called the critical micelle concentration (CMC), they form micelles that can encapsulate the water-insoluble compound, effectively dispersing it in water.
-
Co-solvents: The addition of a water-miscible organic solvent can increase the overall solvency of the aqueous solution for nonpolar compounds.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with hydrophobic molecules, like this compound, shielding them from the aqueous environment and increasing their apparent solubility.[1]
-
Nanoemulsions/Microemulsions: These are thermodynamically stable dispersions of oil and water, stabilized by a surfactant and often a co-surfactant. This compound would constitute part of the oil phase.
Q3: How do I select the right surfactant for solubilizing this compound?
Selecting an appropriate surfactant is crucial and depends on the desired application and the required Hydrophilic-Lipophilic Balance (HLB) of the oil phase. The HLB system provides a scale for the degree of hydrophilicity or lipophilicity of a surfactant. For oil-in-water (O/W) emulsions, surfactants with higher HLB values (typically 8-18) are preferred.
Q4: What is the Critical Micelle Concentration (CMC) and why is it important?
The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant at which micelles begin to form in an aqueous solution.[1][2] Below the CMC, surfactant molecules exist primarily as individual monomers. Above the CMC, additional surfactant molecules aggregate to form micelles. For effective solubilization of this compound, the surfactant concentration must be above its CMC.
Troubleshooting Guides
Issue 1: The solution remains cloudy or shows phase separation after adding surfactant.
| Possible Cause | Troubleshooting Step |
| Incorrect Surfactant HLB | The HLB of the surfactant may not be optimal for this compound. Solution: Screen a series of non-ionic surfactants with varying HLB values (e.g., Tween and Span series). Try blends of high and low HLB surfactants to achieve an intermediate HLB. |
| Insufficient Surfactant Concentration | The surfactant concentration is below its Critical Micelle Concentration (CMC). Solution: Gradually increase the surfactant concentration. Ensure the final concentration is significantly above the known CMC of the chosen surfactant. |
| Poor Mixing/Energy Input | Simple stirring may not provide enough energy to form a stable dispersion, especially for nanoemulsions. Solution: Utilize high-energy mixing methods such as high-shear homogenization or ultrasonication. |
| Unfavorable Temperature | The temperature may be affecting the surfactant's properties (e.g., cloud point for non-ionic surfactants). Solution: Adjust the temperature of the solution. For some non-ionic surfactants, warming can aid in initial dispersion, followed by cooling to stabilize. |
Issue 2: The use of co-solvents is not sufficiently solubilizing the compound or is causing precipitation.
| Possible Cause | Troubleshooting Step |
| Inappropriate Co-solvent | The chosen co-solvent may not have the right polarity to effectively solubilize this compound without causing it to precipitate from the aqueous phase. Solution: Test different GRAS (Generally Regarded As Safe) co-solvents such as ethanol, propylene glycol, or PEG 400. Start with a low concentration and gradually increase it. |
| Co-solvent Concentration | Too high a concentration of the co-solvent can alter the bulk polarity to a degree that other components (e.g., buffers, salts) precipitate. Solution: Create a ternary phase diagram to identify the optimal concentration range for the co-solvent, water, and this compound. |
Issue 3: Cyclodextrin complexation is not leading to the desired increase in solubility.
| Possible Cause | Troubleshooting Step |
| Incorrect Cyclodextrin Type | The cavity size of the cyclodextrin may not be suitable for encapsulating the bulky this compound molecule. Solution: Screen different types of cyclodextrins. While beta-cyclodextrin is common, its solubility is limited. Hydroxypropyl-β-cyclodextrin (HP-β-CD) offers a good balance of cavity size and higher aqueous solubility and has been shown to be effective for similar molecules.[3] |
| Inefficient Complexation Method | Simple mixing may not be sufficient to achieve efficient inclusion complex formation. Solution: Employ methods such as kneading, co-precipitation, or freeze-drying of the this compound and cyclodextrin mixture to facilitate complexation. |
| Stoichiometry of the Complex | An insufficient amount of cyclodextrin is being used. Solution: Conduct a phase solubility study to determine the stoichiometry of the inclusion complex (e.g., 1:1, 1:2) and ensure an adequate molar excess of the cyclodextrin is used. |
Data Presentation
Table 1: Critical Micelle Concentration (CMC) of Common Surfactants in Water at 25°C
| Surfactant | Type | CMC (mM) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8.3 |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 0.92 |
| Polysorbate 20 (Tween 20) | Non-ionic | 0.05 - 0.1 |
| Polysorbate 80 (Tween 80) | Non-ionic | 0.05 - 0.15 |
| Sorbitan Monostearate (Span 60) | Non-ionic | 0.03 - 0.1 |
Table 2: HLB Values of Common Emulsifiers
| Emulsifier | HLB Value |
| Sorbitan Trioleate (Span 85) | 1.8 |
| Sorbitan Monostearate (Span 60) | 4.7 |
| Polysorbate 80 (Tween 80) | 15.0 |
| Polysorbate 20 (Tween 20) | 16.7 |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion using High-Pressure Homogenization
-
Preparation of the Oil Phase:
-
Accurately weigh this compound (e.g., 1-5% w/w).
-
If a co-surfactant is used (e.g., a low HLB surfactant like Span 80), add it to the oil phase.
-
Gently heat the mixture to ensure complete dissolution.
-
-
Preparation of the Aqueous Phase:
-
Weigh the required amount of purified water.
-
Add the high HLB surfactant (e.g., Tween 80) to the aqueous phase.
-
Stir until the surfactant is fully dissolved.
-
-
Formation of the Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear mixer (e.g., Ultra-Turrax) at a moderate speed (e.g., 5,000-10,000 rpm) for 5-10 minutes.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer.
-
Operate the homogenizer at a pressure of 10,000-20,000 PSI for 3-5 passes.
-
Ensure the system is cooled to prevent excessive heating.
-
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Visually inspect for any signs of creaming or phase separation over time.
-
Protocol 2: Solubilization using Cyclodextrin Inclusion Complexation (Kneading Method)
-
Molar Ratio Calculation:
-
Determine the desired molar ratio of this compound to Hydroxypropyl-β-cyclodextrin (HP-β-CD), typically starting with a 1:1 or 1:2 ratio.
-
-
Kneading Process:
-
Place the accurately weighed HP-β-CD in a mortar.
-
Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a paste.
-
Slowly add the weighed this compound to the paste.
-
Knead the mixture for 30-60 minutes, adding small amounts of the solvent mixture as needed to maintain a consistent paste-like texture.
-
-
Drying:
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or use a vacuum oven for more sensitive applications.
-
-
Reconstitution and Analysis:
-
Grind the dried complex into a fine powder.
-
Disperse the powdered complex in an aqueous solution and stir.
-
Filter the solution through a 0.22 µm filter to remove any undissolved material.
-
Analyze the filtrate using a suitable analytical method (e.g., HPLC) to determine the concentration of solubilized this compound.
-
Visualizations
Caption: Workflow for Nanoemulsion Preparation.
Caption: Troubleshooting Decision Tree.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 3. Inclusion complexation of the sunscreen agent 2-ethylhexyl-p-dimethylaminobenzoate with hydroxypropyl-beta-cyclodextrin: effect on photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. colloidmueg.weebly.com [colloidmueg.weebly.com]
- 7. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 8. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]
Technical Support Center: Formulation Stability of 2-Ethylhexyl Docosanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the hydrolysis of 2-Ethylhexyl docosanoate in formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
A1: this compound is a branched-chain wax ester, functioning as an emollient and skin conditioning agent in cosmetic and pharmaceutical formulations. Hydrolysis is the chemical breakdown of the ester bond by water, yielding docosanoic acid and 2-ethylhexanol. This degradation can alter the formulation's pH, texture, and sensory properties, and potentially impact its stability and efficacy.
Q2: What are the primary factors that accelerate the hydrolysis of this compound?
A2: The rate of hydrolysis is primarily influenced by:
-
pH: Hydrolysis is significantly accelerated at both acidic (pH < 5) and alkaline (pH > 8) conditions. The ester is generally most stable at a neutral or slightly acidic pH.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.
-
Water Activity: The presence of water is essential for hydrolysis. Formulations with high water content, particularly water-in-oil emulsions where the ester is in the external phase, are more susceptible.
-
Catalysts: Certain ingredients, such as metal ions, can catalyze the hydrolysis reaction.
Q3: How can I proactively prevent the hydrolysis of this compound in my formulation?
A3: To minimize hydrolysis, consider the following strategies during formulation development:
-
pH Control: Buffer the formulation to a pH range of 5.0 to 6.5.
-
Temperature Management: Avoid excessive heat during manufacturing and recommend appropriate storage conditions for the final product.
-
Formulation Design: In emulsion systems, consider formulating an oil-in-water emulsion where this compound is protected within the internal oil phase.
-
Excipient Selection: Avoid excipients that can act as catalysts. Consider including chelating agents like EDTA to sequester metal ions.
-
Water Activity Reduction: In anhydrous or low-water formulations, ensure all ingredients are anhydrous and protect the formulation from atmospheric moisture.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Decrease in formulation pH over time. | Hydrolysis of this compound is producing docosanoic acid. | 1. Verify the initial pH of the formulation. 2. Incorporate a suitable buffering system to maintain the target pH. 3. Conduct a stability study to monitor pH over time under accelerated conditions. |
| Change in viscosity or texture (e.g., thinning, graininess). | Degradation of the ester is altering the emulsion structure or leading to crystallization of the hydrolysis products. | 1. Analyze the formulation for the presence of docosanoic acid and 2-ethylhexanol using the HPLC method described below. 2. Re-evaluate the emulsifier system for improved stability. 3. Consider adjusting the concentration of this compound. |
| Development of an off-odor. | Potential secondary reactions of the hydrolysis products. | 1. Identify the source of the odor through analytical techniques (e.g., GC-MS). 2. If linked to hydrolysis, implement preventative measures for hydrolysis. |
Hydrolysis Signaling Pathway
Experimental Protocols
Stability-Indicating HPLC Method for Quantification of this compound and Its Hydrolysis Products
This method allows for the simultaneous quantification of this compound, docosanoic acid, and 2-ethylhexanol.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.1% Phosphoric acid in Water
-
Standards: this compound, Docosanoic acid, 2-Ethylhexanol.
-
Sample Diluent: Isopropanol or a mixture of acetonitrile and isopropanol.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
Gradient Elution Program:
| Time (min) | % Mobile Phase A (Acetonitrile) | % Mobile Phase B (0.1% Phosphoric Acid in Water) |
| 0 | 70 | 30 |
| 15 | 100 | 0 |
| 25 | 100 | 0 |
| 26 | 70 | 30 |
| 30 | 70 | 30 |
3. Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of this compound, docosanoic acid, and 2-ethylhexanol in the sample diluent at a concentration of 1 mg/mL.
-
Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation:
-
Accurately weigh a portion of the formulation and dissolve it in the sample diluent.
-
Use sonication or vortexing to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
4. Data Analysis:
-
Identify the peaks of this compound, docosanoic acid, and 2-ethylhexanol based on the retention times of the standards.
-
Quantify the amount of each component by comparing the peak areas in the sample chromatogram to the calibration curve generated from the working standard solutions.
Forced Degradation Study Protocol
This protocol is designed to intentionally degrade the this compound to evaluate the stability-indicating nature of the analytical method and to understand its degradation pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., isopropanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase and analyze using the HPLC method described above.
-
Analyze a non-stressed control sample for comparison.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control.
-
Assess the decrease in the peak area of this compound and the formation of degradation products.
-
The peak purity of the this compound peak should be evaluated using a photodiode array (PDA) detector to ensure no co-eluting peaks.
Experimental Workflow and Troubleshooting Logic
Optimizing reaction conditions for enzymatic esterification of docosanoic acid
Technical Support Center: Enzymatic Esterification of Docosanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic esterification of docosanoic acid (behenic acid).
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for successful enzymatic esterification of docosanoic acid?
A1: The most critical parameters to control are:
-
Enzyme Selection: The choice of lipase is crucial as it determines selectivity and reaction efficiency. Lipases such as Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase (PCL), and Thermomyces lanuginosus lipase (TLL) have shown effectiveness in esterifying long-chain fatty acids.
-
Temperature: Lipase activity is highly temperature-dependent. The optimal temperature is generally between 30°C and 60°C.[1][2][3] Temperatures above this range can lead to enzyme denaturation and reduced activity.[4][5]
-
pH: The pH of the reaction medium affects the ionization state of the enzyme's active site and the substrates. The optimal pH for lipase-catalyzed esterification is typically in the range of 6.0 to 8.0.[6][7]
-
Water Content/Activity: In organic solvent systems, a minimal amount of water is essential for maintaining the enzyme's active conformation and catalytic activity.[8][9][10] However, excess water can promote the reverse reaction (hydrolysis), leading to lower ester yields.[8][11] The optimal water content depends on the specific enzyme, solvent, and substrates.[10][12]
-
Substrate Molar Ratio: The molar ratio of the alcohol to docosanoic acid significantly influences the reaction equilibrium and yield. An excess of the alcohol is often used to drive the reaction towards ester formation.[13]
-
Solvent Choice: The choice of organic solvent can impact enzyme activity and stability. Hydrophobic solvents are often preferred as they are less likely to strip the essential water layer from the enzyme.[9]
Q2: I am observing a very low yield of my docosanoic acid ester. What are the potential causes and how can I troubleshoot this?
A2: A low ester yield can be attributed to several factors. Please refer to the "Low Ester Yield" section in our Troubleshooting Guide below for a detailed workflow. Common causes include suboptimal reaction conditions (temperature, pH, water content), enzyme inhibition, unfavorable reaction equilibrium, or issues with substrate purity.
Q3: Which lipase is best suited for the esterification of a long-chain fatty acid like docosanoic acid?
A3: Several lipases have demonstrated high activity and selectivity for the esterification of long-chain fatty acids. Lipases from Candida antarctica (specifically CAL-B), Pseudomonas cepacia, and Thermomyces lanuginosus are frequently reported to be effective. The selection may also depend on the specific alcohol being used and the desired reaction conditions. It is often recommended to screen a few different lipases to find the optimal one for your specific application.
Q4: How does the presence of water affect the esterification reaction in an organic solvent?
A4: Water plays a dual role in enzymatic esterification in organic media. A certain amount of water is crucial for maintaining the three-dimensional structure of the lipase and its catalytic activity.[8][10] However, since esterification is a reversible reaction that produces water as a byproduct, an excess of water in the reaction medium can shift the equilibrium back towards hydrolysis, thus reducing the final ester yield.[8][11] Therefore, controlling the water activity (a_w) is critical for maximizing ester production. This can be achieved by adding a specific initial amount of water or by using molecular sieves to remove the water produced during the reaction.[2][14]
Q5: Can I perform the enzymatic esterification of docosanoic acid in a solvent-free system?
A5: Yes, solvent-free systems are a viable and environmentally friendly option for enzymatic esterification.[2][15] In such systems, one of the substrates (usually the alcohol, if liquid at the reaction temperature) acts as the reaction medium. Optimization of parameters like temperature, enzyme loading, and substrate molar ratio is still crucial for achieving high conversion rates.[2][13]
Troubleshooting Guides
Issue 1: Low Ester Yield
This guide provides a systematic approach to diagnosing and resolving low yields in the enzymatic esterification of docosanoic acid.
Caption: Troubleshooting workflow for low ester yield.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the enzymatic esterification of long-chain fatty acids, which can be used as a starting point for the optimization of docosanoic acid esterification.
| Parameter | Typical Range/Value | Notes | References |
| Enzyme | Candida antarctica Lipase B (CAL-B), Pseudomonas cepacia Lipase (PCL), Thermomyces lanuginosus Lipase (TLL) | Immobilized forms are often preferred for stability and reusability. | [16] |
| Temperature | 30 - 60 °C | Optimal temperature varies with the specific lipase. | [1][2][3] |
| pH | 6.0 - 8.0 | Maintained using a buffer if an aqueous phase is present. | [6][7] |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 5:1 | An excess of alcohol can shift the equilibrium to favor ester formation. | [2] |
| Enzyme Loading | 1 - 10% (w/w of substrates) | Higher loading can increase the reaction rate but also the cost. | [2][6] |
| Reaction Time | 3 - 72 hours | Depends on other reaction parameters and desired conversion. | [2][16] |
| Agitation Speed | 150 - 800 rpm | Adequate mixing is necessary to overcome mass transfer limitations. | [13] |
| Water Content | < 1% up to 50% (v/v or w/w) | Highly dependent on the system (organic solvent vs. solvent-free). | [6][17][18] |
Experimental Protocol: Enzymatic Esterification of Docosanoic Acid
This protocol provides a general methodology for the enzymatic esterification of docosanoic acid with a generic alcohol (e.g., ethanol or butanol) in an organic solvent.
Materials:
-
Docosanoic acid
-
Alcohol (e.g., anhydrous ethanol)
-
Immobilized Lipase (e.g., Novozym 435 - immobilized CAL-B)
-
Organic Solvent (e.g., n-hexane, heptane)
-
Molecular Sieves (3Å, activated)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with temperature control
-
Equipment for analysis (e.g., GC, HPLC, or titration setup)
Procedure:
-
Preparation of Reactants:
-
Dissolve a known amount of docosanoic acid in the selected organic solvent in the reaction vessel.
-
Add the alcohol to the mixture. The molar ratio of alcohol to docosanoic acid should be determined based on optimization goals (e.g., starting with a 3:1 molar ratio).
-
-
Reaction Setup:
-
Add the immobilized lipase to the reaction mixture. A typical starting enzyme loading is 5% by weight of the total substrates.
-
(Optional) Add activated molecular sieves (e.g., 20 g/L) to the mixture to remove the water produced during the reaction and shift the equilibrium towards ester formation.[14][18]
-
Seal the reaction vessel to prevent solvent evaporation.
-
-
Incubation:
-
Place the reaction vessel in a shaking incubator or on a magnetic stirrer set to the desired temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm).
-
-
Monitoring the Reaction:
-
At regular intervals, withdraw small aliquots of the reaction mixture.
-
Analyze the samples to determine the conversion of docosanoic acid or the formation of the ester. This can be done by measuring the remaining acid concentration via titration with a standard base or by chromatographic methods such as GC or HPLC.
-
-
Reaction Termination and Product Isolation:
-
Once the reaction has reached the desired conversion or equilibrium, stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed with fresh solvent and stored for reuse.
-
The product ester can be isolated from the reaction mixture by evaporating the solvent. Further purification may be required to remove any unreacted substrates.
-
Caption: General experimental workflow for enzymatic esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent‐free enzymatic esterification of free fatty acids with glycerol for biodiesel application: Optimized using the Taguchi experimental method (Journal Article) | OSTI.GOV [osti.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nuffieldfoundation.org [nuffieldfoundation.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 9. researchgate.net [researchgate.net]
- 10. The effect of water on enzyme action in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies for enzymatic esterification in organic solvents: comparison of microaqueous, biphasic, and micellar systems. | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Enzymatic Synthesis of Sugar Fatty Acid Esters in Solvent-Free Media | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. lib3.dss.go.th [lib3.dss.go.th]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Production of 2-Ethylhexyl Docosanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scaled-up production of 2-Ethylhexyl Docosanoate. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data presented for easy reference.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Question | Possible Causes | Troubleshooting Steps |
| Low Product Yield | Why is the yield of this compound lower than expected? | 1. Incomplete Reaction: The esterification reaction has not reached completion. 2. Side Reactions: Competing reactions are consuming the reactants. 3. Product Loss During Workup: The product is being lost during the purification process. 4. Catalyst Inactivity: The catalyst is not effectively promoting the reaction. | 1. Extend Reaction Time or Increase Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it goes to completion. 2. Control Reaction Temperature: Avoid excessively high temperatures that can lead to decomposition or side reactions. 3. Optimize Purification: Minimize the number of transfer steps and ensure efficient extraction and separation. For high boiling esters, emulsion formation during washing can be an issue; consider hydrolyzing acidic byproducts before neutralization to prevent this.[1] 4. Use Fresh or More Active Catalyst: Ensure the catalyst has not degraded. Consider optimizing the catalyst concentration. |
| Product Impurity | What are the common impurities and how can they be removed? | 1. Unreacted Starting Materials: Residual docosanoic acid and 2-ethylhexanol. 2. Catalyst Residues: Traces of the acid or enzyme catalyst. 3. Byproducts: Formation of ethers from the alcohol or colored impurities at high temperatures. 4. Solvent Residues: Trapped solvents from the reaction or purification steps. | 1. Washing and Distillation: Wash the crude product with a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid, followed by a water wash.[2] Unreacted alcohol and the final ester can be separated by vacuum distillation. 2. Neutralization and Filtration: Neutralize acid catalysts with a base and remove the resulting salts by washing. For enzymatic catalysts, they can often be filtered off. 3. Adsorbent Treatment: Use activated carbon or other adsorbents to remove colored impurities. 4. Vacuum Drying: Remove residual solvents under vacuum. |
| Slow Reaction Rate | Why is the esterification reaction proceeding very slowly? | 1. Insufficient Catalyst: The amount of catalyst is too low to drive the reaction at a reasonable rate. 2. Low Reaction Temperature: The temperature is not high enough to overcome the activation energy. 3. Presence of Water: Water, a byproduct of the reaction, can shift the equilibrium back towards the reactants. | 1. Increase Catalyst Concentration: Incrementally increase the catalyst loading while monitoring for potential side reactions. 2. Increase Reaction Temperature: Gradually increase the temperature, but be mindful of the boiling points of the reactants and potential for side reactions.[2] 3. Water Removal: Use a Dean-Stark apparatus or a vacuum to remove water as it is formed, driving the reaction to completion.[2] |
| Emulsion Formation During Workup | Why is an emulsion forming during the washing steps, making separation difficult? | 1. Presence of Acidic Byproducts: Alkyl hydrogen sulfates, formed when using sulfuric acid as a catalyst, can act as surfactants.[1] 2. Vigorous Shaking: Excessive agitation during extraction can lead to stable emulsions. | 1. Hydrolyze Acidic Byproducts: Before neutralization, treat the crude reaction mixture with water to hydrolyze the alkyl hydrogen sulfates.[1] 2. Gentle Inversion: During extractions, gently invert the separatory funnel instead of vigorous shaking. The addition of brine can also help to break emulsions. |
Frequently Asked Questions (FAQs)
1. What is the most common method for synthesizing this compound?
The most common method is the Fischer esterification of docosanoic acid with 2-ethylhexanol, typically using an acid catalyst like sulfuric acid or p-toluenesulfonic acid.[2][3] Enzymatic catalysis using immobilized lipases such as Novozym 435 is also a viable, more environmentally friendly alternative.
2. How can I monitor the progress of the reaction?
The reaction progress can be monitored by tracking the disappearance of the starting materials (docosanoic acid or 2-ethylhexanol) or the appearance of the product. Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are commonly used.[4][5] The acid value of the reaction mixture can also be titrated to determine the consumption of docosanoic acid.
3. What are the key safety precautions to take during the synthesis?
When working with flammable solvents and alcohols, it is crucial to avoid open flames and use a heating mantle for heating.[3] The reaction should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. When using strong acids as catalysts, handle them with extreme care.
4. Can this process be scaled up for industrial production?
Yes, the Fischer esterification process is widely used in industry. For large-scale production, a reactor equipped with a mechanical stirrer, a heating system, and a condenser for water removal (like a Dean-Stark trap) is typically used.[2] Continuous processes in packed bed reactors have also been developed for enzymatic synthesis.
5. What are the expected purity levels for this compound?
For cosmetic and pharmaceutical applications, a purity of >99.0% is often required.[6] Achieving this level of purity typically requires careful purification steps to remove unreacted starting materials, catalyst residues, and any byproducts.
Experimental Protocols
Chemical Synthesis of this compound via Fischer Esterification
Materials:
-
Docosanoic Acid
-
2-Ethylhexanol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent for azeotropic water removal)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine docosanoic acid and a molar excess of 2-ethylhexanol (e.g., 1.5 to 2 equivalents).
-
Solvent and Catalyst Addition: Add toluene to the flask, followed by a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol% relative to the docosanoic acid).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion. Monitor the reaction by TLC or GC until the docosanoic acid is consumed.
-
Cooling and Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.
-
Washing: Transfer the mixture to a separatory funnel.
-
Wash with 5% sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted docosanoic acid.
-
Wash with water.
-
Wash with brine to aid in the separation of the aqueous and organic layers.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to remove unreacted 2-ethylhexanol and any other volatile impurities.
Data Presentation
Table 1: Typical Reaction Parameters for Ester Synthesis
| Parameter | Chemical Synthesis (Fischer Esterification) | Enzymatic Synthesis (Immobilized Lipase) |
| Reactants | Docosanoic Acid, 2-Ethylhexanol | Docosanoic Acid, 2-Ethylhexanol |
| Catalyst | p-Toluenesulfonic acid, Sulfuric Acid | Immobilized Lipase (e.g., Novozym 435) |
| Temperature | 110-140 °C (reflux with toluene)[3] | 40-70 °C |
| Molar Ratio (Alcohol:Acid) | 1.5:1 to 3:1 | 1:1 to 1.5:1 |
| Reaction Time | 4-12 hours | 24-72 hours |
| Typical Yield | >90% | >95% |
Table 2: Analytical Methods for Quality Control
| Analytical Method | Parameter Measured | Typical Application |
| Gas Chromatography (GC) | Purity of this compound, Residual 2-Ethylhexanol | Final product quality control, in-process monitoring[4] |
| High-Performance Liquid Chromatography (HPLC) | Purity of this compound, Detection of non-volatile impurities | Final product quality control[5] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of ester functional group, Absence of carboxylic acid | Confirmation of product formation |
| Titration (Acid Value) | Amount of residual docosanoic acid | In-process monitoring of reaction completion |
Visualizations
References
- 1. US3661972A - Purification of high boiling esters - Google Patents [patents.google.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 4. ijpar.com [ijpar.com]
- 5. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 6. starshinechemical.com [starshinechemical.com]
Technical Support Center: 2-Ethylhexyl Docosanoate Purity Analysis and Impurity Profiling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethylhexyl Docosanoate. The information is designed to address common issues encountered during purity analysis and impurity profiling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: Potential impurities in this compound can originate from the synthesis process or degradation. These include:
-
Starting Materials: Unreacted docosanoic acid and 2-ethylhexanol.
-
Byproducts: Di-(2-ethylhexyl) ether (from the dehydration of 2-ethylhexanol), and esters of other fatty acids if the docosanoic acid starting material was not pure.
-
Degradation Products: Hydrolysis of the ester bond can lead to the formation of docosanoic acid and 2-ethylhexanol. Oxidation of the alkyl chains may also occur under certain storage conditions.
Q2: Which analytical techniques are most suitable for the purity analysis of this compound?
A2: Due to its high molecular weight and non-polar nature, the most common and effective analytical techniques are:
-
Gas Chromatography (GC) with a Flame Ionization Detector (FID) is ideal for quantifying volatile and semi-volatile impurities, including residual starting materials.
-
High-Performance Liquid Chromatography (HPLC) with a UV detector (if the impurities have a chromophore) or a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable for separating non-volatile impurities. A C18 or other non-polar stationary phase is typically used in reversed-phase mode.[1][2][3][4][5][6]
-
Mass Spectrometry (MS) coupled with GC (GC-MS) or HPLC (LC-MS) is essential for the identification and structural elucidation of unknown impurities.[7]
Q3: What are the typical acceptance criteria for the purity of this compound?
A3: The acceptance criteria for the purity of this compound can vary depending on its intended use (e.g., cosmetic ingredient, pharmaceutical excipient). A typical specification for a high-purity grade might be:
| Parameter | Acceptance Criteria |
| Purity (by GC-FID) | ≥ 99.0% |
| Docosanoic Acid | ≤ 0.5% |
| 2-Ethylhexanol | ≤ 0.2% |
| Individual Unknown Impurity | ≤ 0.1% |
| Total Impurities | ≤ 1.0% |
Note: These are example values and should be established based on regulatory requirements and product-specific risk assessments.
Experimental Protocols
Protocol 1: Purity Determination by Gas Chromatography (GC-FID)
This method is suitable for the quantification of this compound and volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
Reagents:
-
Helium (carrier gas)
-
Hydrogen and Air (for FID)
-
Nitrogen (makeup gas)
-
Hexane (HPLC grade, for sample and standard preparation)
-
This compound Reference Standard
-
Docosanoic Acid and 2-Ethylhexanol standards
Chromatographic Conditions:
| Parameter | Value |
| Injector Temperature | 300 °C |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial: 150 °C (hold 1 min), Ramp: 15 °C/min to 320 °C (hold 10 min) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Detector Temperature | 320 °C |
| Injection Volume | 1 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in hexane (e.g., 1 mg/mL). Prepare separate standard solutions for docosanoic acid and 2-ethylhexanol.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in hexane to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject the standard and sample solutions into the GC system and record the chromatograms.
-
Calculation: Calculate the purity and impurity content using the peak areas from the chromatograms and the concentrations of the standard solutions.
Protocol 2: Impurity Profiling by High-Performance Liquid Chromatography (HPLC-ELSD)
This method is suitable for the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and an Evaporative Light Scattering Detector (ELSD).
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm) or equivalent non-polar column.
Reagents:
-
Acetonitrile (HPLC grade)
-
Isopropanol (HPLC grade)
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile/Isopropanol (80:20, v/v) |
| Gradient | 0-20 min, 80-100% B; 20-25 min, 100% B; 25.1-30 min, 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| ELSD Nebulizer Temp. | 40 °C |
| ELSD Evaporator Temp. | 60 °C |
| Gas Flow (Nitrogen) | 1.5 L/min |
| Injection Volume | 20 µL |
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample solution into the HPLC system and record the chromatogram.
-
Impurity Identification: Identify potential impurity peaks by comparing their retention times to those of known standards, if available. For unknown peaks, further investigation using LC-MS is recommended.
Troubleshooting Guides
GC Analysis Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Active sites in the injector liner or column.- Column contamination.- Improper column installation. | - Use a deactivated liner.- Condition the column or trim the first few centimeters.- Ensure a clean, square cut of the column and proper ferrule installation. |
| Ghost Peaks | - Contaminated syringe, solvent, or carrier gas.- Septum bleed.- Carryover from previous injections. | - Run a blank solvent injection to identify the source.- Use high-quality septa and replace regularly.- Implement a thorough needle wash method in the autosampler.[8][9] |
| Poor Resolution | - Inappropriate temperature program.- Carrier gas flow rate is too high.- Column overloading. | - Optimize the temperature ramp rate.- Reduce the carrier gas flow rate.- Dilute the sample. |
| No Peaks | - No injection occurred.- Detector flame is extinguished (FID).- Syringe is clogged. | - Check autosampler and syringe for proper operation.- Re-ignite the FID flame and check gas flows.- Clean or replace the syringe.[10] |
HPLC Analysis Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Peak Fronting | - Sample overload. | - Dilute the sample or reduce the injection volume.[11] |
| Broad Peaks | - Column degradation.- High dead volume in the system.- Mobile phase mismatch with the sample solvent. | - Replace the column.- Check and tighten all fittings.- Dissolve the sample in the initial mobile phase. |
| Baseline Drift | - Column not equilibrated.- Mobile phase composition changing.- Detector temperature fluctuation. | - Allow sufficient time for column equilibration.- Ensure proper mobile phase mixing and degassing.- Maintain a stable column and detector temperature. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.- Pump malfunction.- Column temperature variations. | - Prepare mobile phase accurately and consistently.- Check pump performance and perform maintenance.- Use a column oven for precise temperature control. |
Visualizations
Caption: Experimental workflow for purity analysis and impurity profiling.
Caption: Logical flow for troubleshooting chromatographic issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. GC Troubleshooting: Origins of Ghost Peaks [fr.restek.com]
- 9. youtube.com [youtube.com]
- 10. gcms.cz [gcms.cz]
- 11. m.youtube.com [m.youtube.com]
Stability testing of 2-Ethylhexyl docosanoate under different storage conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability testing of 2-Ethylhexyl docosanoate.
Troubleshooting Guide
This guide addresses common issues encountered during the stability testing of this compound.
Issue: Unexpected Peaks in Chromatogram
Possible Cause & Solution Workflow:
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Issue: Inconsistent Results Between Replicate Samples
-
Question: Why am I seeing significant variation in the assay values for replicate samples stored under the same condition?
-
Answer: Inconsistent results can stem from several factors:
-
Non-homogeneity of the sample: Ensure the bulk sample of this compound is thoroughly mixed before aliquoting for the stability study.
-
Inconsistent storage conditions: Verify that all replicate samples are stored under identical and tightly controlled conditions. Minor variations in temperature or light exposure can lead to different degradation rates.
-
Analytical method variability: Assess the precision of your analytical method by repeatedly analyzing a single, stable sample. If the method itself shows high variability, it will need to be optimized and re-validated.
-
Sample handling differences: Ensure a consistent procedure for sample preparation and analysis for all replicates.
-
Issue: Mass Balance is Not Within the Acceptable Range (e.g., 98-102%)
-
Question: My mass balance calculations are falling short. What could be the reason?
-
Answer: A poor mass balance, where the sum of the assay of the parent compound and the known and unknown degradation products is not close to 100%, can indicate several issues:
-
Non-eluting degradants: Some degradation products might be highly polar or highly non-polar and may not elute from your chromatographic column under the current method conditions. Consider modifying the mobile phase or gradient to elute a wider range of compounds.
-
Volatile degradants: If degradation leads to the formation of volatile compounds (e.g., 2-ethylhexanol), they may be lost during sample preparation or analysis and therefore not detected. Gas chromatography (GC) may be a more suitable technique for identifying such products.
-
Degradants with no chromophore: If you are using a UV detector, some degradation products may not have a chromophore and will be invisible to the detector. Using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) can help identify these compounds.
-
Incorrect response factors: The response factor of a degradation product can be different from that of the parent compound. If you are quantifying degradants using the parent compound's calibration curve, this can lead to inaccurate mass balance. When possible, isolate and purify degradation products to determine their specific response factors.
-
Frequently Asked Questions (FAQs)
1. What are the likely degradation pathways for this compound?
As an ester, this compound is primarily susceptible to hydrolysis. Other potential degradation pathways include oxidation.
Caption: Potential degradation pathways of this compound.
2. What are the recommended stress conditions for forced degradation studies of this compound?
Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][2] Recommended stress conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photostability: Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
3. What analytical techniques are suitable for stability testing of this compound?
A combination of chromatographic and spectroscopic techniques is often employed.[3]
-
High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector is a common choice for quantifying the parent compound and non-volatile degradation products.
-
Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or MS is suitable for analyzing volatile degradation products like 2-ethylhexanol.
-
Fourier-Transform Infrared Spectroscopy (FTIR) can be used to monitor changes in functional groups, such as the appearance of a broad O-H stretch indicating the formation of carboxylic acid and alcohol from hydrolysis.
-
Peroxide Value Titration: This is a classic wet chemical method to quantify the initial products of oxidation (hydroperoxides).
Data Presentation
The following tables present illustrative data from a hypothetical stability study of this compound.
Table 1: Stability of this compound under Accelerated Storage Conditions (40°C / 75% RH)
| Time Point (Months) | Assay (%) of this compound | Appearance | Docosanoic Acid (%) | 2-Ethylhexanol (%) | Total Degradants (%) |
| 0 | 99.8 | Clear, colorless liquid | < 0.05 | < 0.05 | < 0.1 |
| 1 | 99.5 | Clear, colorless liquid | 0.15 | 0.10 | 0.25 |
| 3 | 98.9 | Clear, colorless liquid | 0.45 | 0.30 | 0.75 |
| 6 | 97.6 | Clear, colorless liquid | 1.10 | 0.70 | 1.80 |
Table 2: Forced Degradation Study Results for this compound
| Stress Condition | Assay (%) of this compound | Major Degradant(s) Identified | % Degradation |
| 0.1 M HCl (60°C, 24h) | 88.2 | Docosanoic Acid, 2-Ethylhexanol | 11.6 |
| 0.1 M NaOH (60°C, 24h) | 85.5 | Docosanoic Acid, 2-Ethylhexanol | 14.3 |
| 3% H₂O₂ (RT, 24h) | 92.1 | Oxidative degradants | 7.7 |
| Heat (80°C, 48h) | 96.5 | Docosanoic Acid, 2-Ethylhexanol | 3.3 |
| Photostability | 99.2 | Minor unidentified degradants | 0.6 |
Experimental Protocols
1. HPLC Method for Assay and Impurity Determination
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Gradient: 80% A to 100% A over 20 minutes, hold at 100% A for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of acetonitrile.
2. GC Method for Volatile Impurities
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Program: 50°C for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 300°C
-
Injection: Split mode (20:1)
-
Sample Preparation: Dilute the sample in a suitable solvent like hexane.
3. Peroxide Value Determination (Illustrative Titrimetric Method)
-
Accurately weigh about 5 g of the this compound sample into a 250 mL flask.
-
Add 30 mL of a 3:2 mixture of glacial acetic acid and chloroform. Swirl to dissolve the sample.
-
Add 0.5 mL of saturated potassium iodide solution.
-
Allow the solution to stand with occasional swirling for exactly one minute, then add 30 mL of water.
-
Titrate the liberated iodine with a standardized 0.01 N sodium thiosulfate solution, adding starch indicator solution near the endpoint.
-
Perform a blank determination under the same conditions.
-
Calculate the peroxide value (in meq/kg) using the appropriate formula.
References
Technical Support Center: Resolving Emulsion Instability in 2-Ethylhexyl Docosanoate Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethylhexyl Docosanoate in emulsion formulations. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in emulsions?
This compound is a long-chain ester that functions as an emollient in cosmetic and pharmaceutical formulations. It provides a rich, lubricious feel and can act as a solvent for other oil-soluble ingredients. Its inclusion in emulsions aims to deliver these properties to the skin in a stable and aesthetically pleasing formulation.
Q2: What are the common signs of instability in my this compound emulsion?
Emulsion instability can manifest in several ways. The most common signs include:
-
Creaming: The rising of the dispersed phase (oil droplets in an O/W emulsion) to the top of the formulation, forming a concentrated layer. This is often a precursor to coalescence.[1]
-
Sedimentation: The settling of the dispersed phase to the bottom, which is the opposite of creaming and occurs when the dispersed phase is denser than the continuous phase.[1]
-
Flocculation: The clumping together of dispersed droplets without merging. This can increase the rate of creaming or sedimentation.[1]
-
Coalescence: The irreversible merging of small droplets to form larger ones, ultimately leading to complete phase separation.[1]
-
Phase Inversion: The emulsion changes from an oil-in-water (O/W) to a water-in-oil (W/O) type, or vice versa.
-
Changes in Viscosity: A significant decrease or increase in the thickness of the emulsion over time.
-
Grainy or Waxy Appearance: This can occur if waxes in the formulation have not been properly heated and incorporated, leading to recrystallization upon cooling.[2][3]
Q3: What is the required Hydrophilic-Lipophilic Balance (HLB) for this compound, and why is it important?
The HLB system helps to ensure that the emulsifier has the correct balance of water-loving (hydrophilic) and oil-loving (lipophilic) properties to effectively stabilize the oil droplets within the water phase (or vice versa).[4][5] Using an emulsifier system that matches the required HLB of the oil phase is crucial for long-term stability.
Troubleshooting Guide
Issue 1: Phase Separation (Creaming, Coalescence)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incorrect Emulsifier HLB | Determine the required HLB of your total oil phase. As a starting point, use an estimated required HLB of 7-9 for this compound. Blend high and low HLB emulsifiers to achieve the target HLB. For example, a combination of Sorbitan Oleate (HLB 4.3) and Polysorbate 80 (HLB 15.0) can be used.[6] |
| Insufficient Emulsifier Concentration | The concentration of the emulsifier system is critical. A general starting point is 20-25% of the oil phase weight.[7] If you observe instability, incrementally increase the emulsifier concentration. However, be aware that "over-emulsification" can also lead to instability.[8] |
| Improper Mixing/Homogenization | Insufficient shear during emulsification can result in large droplet sizes, which are more prone to coalescence.[2] Utilize a high-shear homogenizer to reduce the oil droplet size. Conversely, excessive shear can sometimes be detrimental, especially when using shear-sensitive polymers as stabilizers.[2][3] |
| Inappropriate Oil Phase Concentration | Some emulsifiers have a limit to the amount of oil they can effectively stabilize. If your oil phase concentration is too high, the emulsion may break.[7] Consider reducing the concentration of this compound and other oils in your formulation. |
| pH Imbalance | The effectiveness of some emulsifiers can be pH-dependent. A significant shift in pH during or after formulation can render the emulsifier system ineffective.[2][3] Measure the pH of your emulsion and adjust it to the optimal range for your chosen emulsifiers. |
Issue 2: Changes in Viscosity (Thinning or Thickening)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inadequate Thickener/Stabilizer | The viscosity of the continuous phase plays a role in emulsion stability by slowing down the movement of droplets.[9] Incorporate a viscosity-modifying agent such as a natural gum (e.g., Xanthan Gum) or a synthetic polymer into the aqueous phase.[10] |
| Temperature Fluctuations | Exposure to high temperatures can decrease viscosity and accelerate instability.[11] Conversely, low temperatures can cause some components to solidify, leading to a grainy texture or increased viscosity.[3] Store emulsions at controlled room temperature and perform stability testing at various temperatures. |
| Incorporation of Air | Excessive air incorporation during mixing can lead to a frothy texture and may affect viscosity and stability.[2][3] Ensure the mixing blade or homogenizer head is fully submerged in the emulsion during processing. |
Data Presentation: Emulsifier Systems for O/W Emulsions with an Estimated Required HLB of 8
The following table provides examples of emulsifier blends to achieve a target HLB of 8, suitable for an oil phase primarily composed of this compound.
| Emulsifier 1 (Low HLB) | HLB of Emulsifier 1 | Emulsifier 2 (High HLB) | HLB of Emulsifier 2 | % of Emulsifier 1 in Blend | % of Emulsifier 2 in Blend |
| Sorbitan Oleate | 4.3 | Polysorbate 80 | 15.0 | 65.4% | 34.6% |
| Glyceryl Stearate | 3.8 | PEG-100 Stearate | 18.8 | 72.0% | 28.0% |
| Steareth-2 | 4.9 | Ceteareth-20 | 15.2 | 69.9% | 30.1% |
Note: The percentages are calculated using the following formula: % of High HLB Emulsifier = (Required HLB - HLB of Low HLB Emulsifier) / (HLB of High HLB Emulsifier - HLB of Low HLB Emulsifier) * 100
Experimental Protocols
Protocol 1: Preparation of a this compound O/W Emulsion
Materials:
-
This compound
-
Selected Emulsifier System (High and Low HLB)
-
Deionized Water
-
Preservative
-
Viscosity Modifier (e.g., Xanthan Gum)
-
Heat-resistant beakers
-
Homogenizer
-
Water bath
-
Stirring plate and stir bar
Procedure:
-
Oil Phase Preparation: In a heat-resistant beaker, combine this compound and the selected low and high HLB emulsifiers. Heat the oil phase to 75-80°C in a water bath until all components are melted and uniform.
-
Aqueous Phase Preparation: In a separate heat-resistant beaker, combine deionized water and any water-soluble ingredients (e.g., glycerin, preservatives). If using a gum, disperse it in the water phase with vigorous stirring to prevent clumping. Heat the aqueous phase to 75-80°C.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed. Continue homogenization for 3-5 minutes to ensure a small and uniform droplet size.
-
Cooling: Transfer the emulsion to a water bath with gentle stirring to cool. Rapid cooling can sometimes shock the emulsion and cause instability.
-
Final Additions: Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients, such as fragrances or certain active ingredients.
-
pH Adjustment: Check the final pH of the emulsion and adjust if necessary using a suitable acid or base.
Protocol 2: Accelerated Stability Testing
Objective: To assess the short-term stability of the emulsion under stressed conditions.
Methods:
-
Centrifugation Test:
-
Freeze-Thaw Cycling:
-
Place a sample of the emulsion in a freezer at approximately -10°C for 24 hours.
-
Remove the sample and allow it to thaw at room temperature for 24 hours.
-
Repeat this cycle 3-5 times.
-
After the final cycle, visually inspect the emulsion for any changes in texture, color, or for any signs of phase separation.[6]
-
-
Elevated Temperature Stability:
-
Store samples of the emulsion at elevated temperatures (e.g., 40°C and 50°C) for a period of 1 to 3 months.
-
At regular intervals (e.g., 1 week, 1 month, 3 months), evaluate the samples for changes in appearance, viscosity, pH, and droplet size.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for resolving emulsion instability.
Caption: General experimental workflow for emulsion preparation.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. ataman-chemicals.com [ataman-chemicals.com]
- 3. avenalab.com [avenalab.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. US20030175316A1 - Process for preparing a cosmetic formulation and a composition therefor - Google Patents [patents.google.com]
- 6. ulprospector.com [ulprospector.com]
- 7. HLB Calculator - Materials [hlbcalc.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. researchgate.net [researchgate.net]
- 10. 4 patents for novel beauty product emulsifiers and surfactants [cosmeticsbusiness.com]
- 11. skynbotanics.com [skynbotanics.com]
- 12. acme-hardesty.com [acme-hardesty.com]
Minimizing by-product formation in 2-Ethylhexyl docosanoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 2-Ethylhexyl Docosanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound are:
-
Direct Esterification (Fischer Esterification): This involves the reaction of docosanoic acid (behenic acid) with 2-ethylhexanol in the presence of an acid catalyst. The reaction is reversible, and water is formed as a by-product.
-
Transesterification: This method involves the reaction of a docosanoic acid ester (e.g., methyl docosanoate) with 2-ethylhexanol, typically catalyzed by an acid or a base. An alcohol (e.g., methanol) is produced as a by-product.
-
Enzymatic Esterification: This green chemistry approach utilizes lipases as catalysts for the reaction between docosanoic acid and 2-ethylhexanol. This method is highly selective and operates under milder conditions, which significantly reduces the formation of by-products.[1]
Q2: What are the most common by-products in the synthesis of this compound?
A2: Common by-products can vary depending on the synthesis method:
-
Unreacted Starting Materials: Residual docosanoic acid and 2-ethylhexanol are the most common impurities.
-
Water: In direct esterification, the water produced can lead to the reverse reaction (hydrolysis) if not effectively removed.[2]
-
By-products from the Starting Ester: In transesterification, the alcohol from the initial ester (e.g., methanol from methyl docosanoate) is a by-product.
-
Ether Formation: At high temperatures, particularly in the presence of a strong acid catalyst, 2-ethylhexanol can undergo dehydration to form di-(2-ethylhexyl) ether.
-
Soaps: In base-catalyzed transesterification, the presence of water and free fatty acids can lead to soap formation, which can complicate purification.[2]
-
Colored Impurities: High reaction temperatures and strong acid catalysts can lead to the formation of colored by-products.
Q3: How can I shift the reaction equilibrium to favor the formation of this compound?
A3: To maximize the yield of the desired ester, you can employ Le Chatelier's principle:
-
Use of Excess Reactant: Employing a molar excess of one of the reactants, typically the less expensive or more easily removed one (often 2-ethylhexanol), can drive the reaction forward.
-
Removal of By-products: Continuously removing the by-products as they are formed is highly effective. Water can be removed azeotropically using a Dean-Stark apparatus or by applying a vacuum.[3] In transesterification, the lower-boiling alcohol by-product can be removed by distillation.[3]
Q4: What are the advantages of using enzymatic catalysis for this synthesis?
A4: Enzymatic synthesis, often utilizing immobilized lipases like Candida antarctica lipase B (CALB), offers several advantages:
-
High Selectivity: Enzymes are highly specific, which minimizes the formation of side-products.
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures, which prevents the degradation of reactants and products and reduces energy consumption.
-
Reduced By-products: The milder conditions and high selectivity lead to a purer product with fewer by-products, simplifying purification.[1]
-
Environmentally Friendly: This method avoids the use of harsh acid or base catalysts and often requires less solvent.
Troubleshooting Guides
Issue 1: Low Conversion/Yield of this compound
| Possible Cause | Troubleshooting Step |
| Reaction has reached equilibrium | - Use a molar excess of 2-ethylhexanol (e.g., 1.5:1 to 2:1 alcohol to acid ratio).- Continuously remove water using a Dean-Stark trap or by performing the reaction under vacuum. |
| Insufficient catalyst activity | - Increase the catalyst concentration. For acid catalysts like p-toluenesulfonic acid (p-TSA), a typical loading is 1-2 wt%.- For enzymatic reactions, ensure the enzyme is active and not denatured. Check the optimal temperature and pH for the specific lipase used. |
| Inadequate reaction temperature | - Increase the reaction temperature to increase the reaction rate. However, be cautious of temperatures exceeding 150-170°C with acid catalysts to avoid by-product formation. For enzymatic reactions, operate within the optimal temperature range of the lipase (typically 40-70°C). |
| Short reaction time | - Monitor the reaction progress over time (e.g., by measuring the acid value) to ensure it has gone to completion. |
Issue 2: Presence of Unreacted Docosanoic Acid in the Final Product
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | - Refer to the troubleshooting steps for "Low Conversion/Yield". |
| Inefficient purification | - After the reaction, neutralize the remaining acid with a weak base (e.g., a dilute sodium bicarbonate solution).- Wash the organic phase with water to remove the salt and any remaining base.- Consider purification by column chromatography or vacuum distillation to remove residual acid. |
Issue 3: Formation of Colored Impurities
| Possible Cause | Troubleshooting Step |
| High reaction temperature | - Reduce the reaction temperature. If using an acid catalyst, try to keep the temperature below 150°C.- Consider switching to an enzymatic catalyst which operates at lower temperatures. |
| Use of a strong, aggressive catalyst | - Use a milder acid catalyst, such as p-toluenesulfonic acid, instead of sulfuric acid.- Alternatively, use an enzymatic catalyst. |
| Oxidation of reactants or products | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Inefficient purification | - Treat the crude product with activated carbon to adsorb colored impurities before filtration. |
Data Presentation
Table 1: Effect of Molar Ratio and Catalyst on the Synthesis of 2-Ethylhexyl Esters
| Fatty Acid | Alcohol | Molar Ratio (Alcohol:Acid) | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
| Stearic Acid | 2-Ethylhexanol | 2:1 | Fermase CALB 10000 (2% w/w) | 50 | 3 | 95.87 | [4] |
| Palmitic Acid | 2-Ethylhexanol | 1.5:1 | Candida sp. 99-125 Lipase | 40 | - | 95 | [5] |
| Oleic Acid | 2-Ethylhexanol | 2:1 | p-TSA (1%) | 170 | ~4.5 | >95 | [6] |
Table 2: Comparison of Synthesis Methods for 2-Ethylhexyl Esters
| Synthesis Method | Catalyst | Key Advantages | Key Disadvantages | Typical Conversion |
| Direct Esterification | Acid (e.g., p-TSA) | Low-cost catalyst, relatively fast reaction at high temperatures. | Reversible reaction, requires high temperatures which can lead to by-products, catalyst needs to be neutralized and removed. | >95% |
| Transesterification | Acid or Base | Can be driven to completion by removing the alcohol by-product. | Requires an initial ester, potential for soap formation with base catalysts if water is present. | ~98% |
| Enzymatic Esterification | Immobilized Lipase | High selectivity, mild reaction conditions, fewer by-products, reusable catalyst. | Higher catalyst cost, potentially longer reaction times. | >95% |
Experimental Protocols
Protocol 1: Direct Esterification using an Acid Catalyst
This protocol is a representative procedure for the synthesis of this compound via direct esterification.
Materials:
-
Docosanoic acid (1.0 mol)
-
2-Ethylhexanol (1.5 mol)
-
p-Toluenesulfonic acid (p-TSA) (1-2% of the total weight of reactants)
-
Toluene (or another suitable solvent to form an azeotrope with water)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add docosanoic acid, 2-ethylhexanol, p-TSA, and toluene.
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Monitor the reaction by observing the amount of water collected. The reaction is complete when no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the p-TSA.
-
Wash the organic layer with brine (saturated NaCl solution) and then with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene and excess 2-ethylhexanol under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography if required.
Protocol 2: Enzymatic Esterification
This protocol provides a general method for the enzymatic synthesis of this compound.
Materials:
-
Docosanoic acid (1.0 mol)
-
2-Ethylhexanol (1.2 mol)
-
Immobilized Lipase (e.g., Novozym® 435, 5-10% by weight of the reactants)
-
Molecular sieves (3Å or 4Å) to adsorb water
Equipment:
-
Erlenmeyer flask or jacketed reactor
-
Orbital shaker or magnetic stirrer with a heating plate
-
Vacuum filtration setup
Procedure:
-
Combine docosanoic acid and 2-ethylhexanol in a flask.
-
Heat the mixture to the optimal temperature for the enzyme (typically 50-60°C) with stirring until the docosanoic acid dissolves.
-
Add the immobilized lipase and molecular sieves to the mixture.
-
Maintain the reaction at the optimal temperature with continuous stirring. The reaction can be carried out under a slight vacuum to help remove any generated water.
-
Monitor the reaction progress by taking small samples and determining the acid value.
-
Once the reaction has reached the desired conversion, stop the heating and stirring.
-
Separate the immobilized enzyme from the product by filtration. The enzyme can be washed with a solvent (e.g., hexane) and reused.
-
Remove any excess 2-ethylhexanol under reduced pressure to yield the this compound. The product is often of high purity and may not require further purification.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. 8.2 The Reaction of Biodiesel: Transesterification | EGEE 439: Alternative Fuels from Biomass Sources [courses.ems.psu.edu]
- 3. Transesterification - Wikipedia [en.wikipedia.org]
- 4. Ultrasound Assisted Green Synthesis of 2-Ethylhexyl Stearate: A Cosmetic Bio-lubricant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Skin Penetration of 2-Ethylhexyl Docosanoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the skin penetration of 2-Ethylhexyl docosanoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its skin penetration challenging?
This compound is a long-chain wax ester. Its large molecular size and high lipophilicity create a significant barrier to penetration through the stratum corneum, the outermost layer of the skin. For effective topical or transdermal delivery, formulation strategies must be employed to overcome this barrier.
Q2: What are the primary mechanisms for enhancing the skin penetration of a lipophilic molecule like this compound?
Enhancing the skin penetration of lipophilic compounds primarily involves:
-
Disruption of the Stratum Corneum: Temporarily altering the highly ordered lipid structure of the stratum corneum to increase its fluidity and permeability.[1]
-
Increased Partitioning: Improving the partitioning of the molecule from the vehicle into the stratum corneum.
-
Improved Solubilization: Ensuring the molecule remains solubilized in the formulation to maintain a high concentration gradient, which is the driving force for passive diffusion.
Q3: Which chemical enhancers are most effective for long-chain esters?
Fatty acids (e.g., oleic acid, lauric acid) and alcohols (e.g., ethanol, propylene glycol) are commonly used to enhance the permeation of lipophilic drugs.[1][2] Fatty acids can fluidize the intercellular lipids of the stratum corneum, while alcohols can act as solvents and improve the partitioning of the drug into the skin.[2][3] Surfactants can also be employed to disrupt the lipid bilayer.[2]
Q4: How does the choice of vehicle impact the penetration of this compound?
The vehicle plays a critical role in skin penetration. An ideal vehicle should:
-
Effectively solubilize the this compound.
-
Promote its partitioning into the stratum corneum.[4]
-
Be compatible with other formulation excipients.
For instance, an oil-in-water emulsion gel may provide better penetration than a petrolatum-based vehicle for certain UV filters with similar properties.[5][6] The volatility of the vehicle is also a factor; rapid evaporation can lead to crystallization of the active on the skin surface, reducing its thermodynamic activity and penetration.[7]
Q5: Can nanoparticle formulations be used to enhance the delivery of this compound?
Yes, lipid-based nanocarriers such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) can be effective for delivering lipophilic molecules. These systems can enhance skin penetration by providing a high surface area for contact with the stratum corneum, offering a controlled release, and potentially fusing with the skin lipids to facilitate drug entry.
Troubleshooting Guides
Issue 1: Low Permeation of this compound in In Vitro Studies
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Solubility in Vehicle | 1. Screen different GRAS (Generally Recognized as Safe) solvents and co-solvents to find a system that fully solubilizes the this compound at the desired concentration. 2. Consider creating a microemulsion or nanoemulsion to improve solubilization. | A higher concentration gradient, driven by optimal solubility, is a key driver for passive diffusion across the skin.[8] |
| Sub-optimal Enhancer | 1. Experiment with different classes of chemical penetration enhancers (e.g., fatty acids, alcohols, terpenes). 2. Test combinations of enhancers, as synergistic effects are often observed. | Different enhancers work through different mechanisms. A combination may address multiple barriers to penetration. |
| Crystallization on the Skin | 1. Incorporate crystallization inhibitors into the formulation. 2. Use a less volatile vehicle to slow down evaporation and maintain the compound in a dissolved state on the skin surface.[7] | Crystallization reduces the thermodynamic activity of the compound, thereby decreasing the driving force for penetration. |
| Inadequate Hydration | 1. Ensure the skin membrane is fully hydrated before and during the experiment. 2. Consider using an occlusive formulation to trap moisture and hydrate the stratum corneum. | Hydration swells the corneocytes and can increase the permeability of the skin. |
Issue 2: High Variability in Permeation Data
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Skin Samples | 1. Source skin from a single donor for a given set of experiments. 2. Ensure consistent skin thickness and preparation methods. 3. Measure the transepidermal water loss (TEWL) of each skin sample before the experiment to ensure barrier integrity. | Biological variability between skin donors and even different locations on the same donor can be significant. |
| Air Bubbles in Franz Cell | 1. Carefully inspect for and remove any air bubbles between the membrane and the receptor fluid. 2. Degas the receptor fluid before use.[9] | Air bubbles can reduce the effective diffusion area and lead to artificially low permeation results. |
| Inconsistent Dosing | 1. Use a positive displacement pipette to apply viscous formulations. 2. Ensure a consistent and uniform application of the formulation to the donor chamber. | Inaccurate or inconsistent dosing will lead to variability in the amount of substance available for permeation. |
| Sampling Errors | 1. Ensure the receptor fluid is well-stirred to maintain a homogenous concentration. 2. Use a consistent sampling technique and immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.[9] | Inadequate mixing or inconsistent sampling can lead to erroneous concentration measurements. |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the key steps for assessing the skin penetration of this compound using a standard Franz diffusion cell setup.
1. Skin Membrane Preparation:
-
Excised human or porcine skin is commonly used. The skin should be dermatomed to a thickness of approximately 500 µm.
-
Thaw frozen skin at room temperature and then equilibrate it in phosphate-buffered saline (PBS) at pH 7.4 for 30 minutes before mounting on the Franz cell.
2. Franz Diffusion Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment.
-
Fill the receptor chamber with an appropriate receptor fluid. For a highly lipophilic compound like this compound, a receptor fluid containing a solubilizing agent (e.g., a mixture of PBS and ethanol, or a solution containing a non-ionic surfactant) is necessary to maintain sink conditions.
-
Ensure there are no air bubbles trapped beneath the skin. The system is typically maintained at 32°C to mimic skin surface temperature.[9]
3. Dosing and Sampling:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation to the skin surface in the donor chamber.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid for analysis.
-
Immediately after each sample is taken, replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid.
4. Quantification:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
At the end of the experiment, disassemble the Franz cell. The amount of compound remaining on the skin surface, within the stratum corneum (obtained by tape stripping), and in the remaining epidermis and dermis should be quantified to perform a mass balance analysis.
Illustrative Permeation Data
The following table presents hypothetical data to illustrate the potential effects of different formulation strategies on the skin permeation of this compound.
| Formulation | Enhancer(s) | Vehicle | Cumulative Amount Permeated after 24h (µg/cm²) | Steady-State Flux (Jss) (µg/cm²/h) |
| Control | None | Mineral Oil | 5.2 ± 1.1 | 0.20 ± 0.05 |
| Formulation A | 5% Oleic Acid | Mineral Oil | 25.8 ± 3.5 | 1.05 ± 0.15 |
| Formulation B | 5% Propylene Glycol | Mineral Oil | 15.4 ± 2.8 | 0.62 ± 0.11 |
| Formulation C | 5% Oleic Acid + 5% Propylene Glycol | O/W Emulsion | 68.9 ± 7.2 | 2.85 ± 0.30 |
| Formulation D | None | Nanoemulsion | 45.3 ± 5.9 | 1.88 ± 0.24 |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate potential trends. Actual experimental results may vary.
Visualizations
References
- 1. Effect of Chemical Enhancers in Transdermal Permeation of Alfuzosin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Molecular mechanism of the skin permeation enhancing effect of ethanol: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vehicle effects on human stratum corneum absorption and skin penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. Skin penetration and sun protection factor of ultra-violet filters from two vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Solubility-Physicochemical-Thermodynamic Theory of Penetration Enhancer Mechanism of Action | FDA [fda.gov]
- 9. alterlab.co.id [alterlab.co.id]
Validation & Comparative
A Comparative Analysis of 2-Ethylhexyl Docosanoate and Other Common Emollients for Cosmetic and Pharmaceutical Applications
For Immediate Release
In the landscape of cosmetic and pharmaceutical formulation, the selection of an appropriate emollient is paramount to achieving desired product performance, sensory characteristics, and therapeutic efficacy. This guide provides a comparative study of 2-Ethylhexyl Docosanoate against a selection of widely used emollients: Caprylic/Capric Triglyceride, Isopropyl Myristate, and Dimethicone. This analysis is intended for researchers, scientists, and drug development professionals, offering a compilation of available physicochemical data, performance metrics, and detailed experimental protocols for their evaluation.
Executive Summary
Emollients are fundamental components in topical formulations, imparting desirable characteristics such as skin softening, moisturization, and improved spreadability. This compound, a high molecular weight ester, is valued for its rich feel and substantive film-forming properties. This guide benchmarks its theoretical performance against the well-established profiles of a medium-chain triglyceride (Caprylic/Capric Triglyceride), a classic ester (Isopropyl Myristate), and a silicone (Dimethicone). While specific experimental data for this compound is not widely published, this comparison utilizes data from analogous long-chain esters and the established properties of the comparator emollients to provide a comprehensive overview for formulation development.
Comparative Data of Emollients
Table 1: Physicochemical Properties of Selected Emollients
| Property | This compound (Behenate) | Caprylic/Capric Triglyceride | Isopropyl Myristate | Dimethicone |
| INCI Name | Ethylhexyl Docosanoate | Caprylic/Capric Triglyceride | Isopropyl Myristate | Dimethicone |
| CAS Number | 87891-59-6 | 73398-61-5 / 65381-09-1 | 110-27-0 | 9006-65-9 / 63148-62-9 |
| Molecular Weight ( g/mol ) | ~452.8 | ~500 | 270.45 | Variable (polymer) |
| Appearance | Waxy Solid / Oily Liquid | Clear to slightly yellowish oily liquid | Colorless, odorless liquid | Clear, colorless liquid |
| Viscosity (at 25°C, mPa·s) | High (Estimated) | 25-35 | 5-7 | 5-1000+ |
| Density (g/cm³ at 25°C) | ~0.86 (Estimated) | ~0.945 | ~0.85 | 0.913-0.975 |
| Solubility in Water | Insoluble | Insoluble | Insoluble | Insoluble |
Table 2: Performance and Sensory Characteristics of Selected Emollients
| Characteristic | This compound (Behenate) | Caprylic/Capric Triglyceride | Isopropyl Myristate | Dimethicone |
| Spreadability | Low to Medium (Estimated) | Medium to High | High | High |
| Occlusivity | High (Estimated) | Medium | Low to Medium | Medium to High |
| Feel on Skin | Rich, Substantive, Waxy | Smooth, Non-greasy | Oily, Fast-absorbing | Silky, Smooth, Dry |
| Primary Function | Film-former, Occlusive agent | Emollient, Solvent | Emollient, Spreading agent | Skin protectant, Film-former |
Experimental Protocols
To ensure objective and reproducible comparison of emollient performance, standardized experimental protocols are essential. The following sections detail the methodologies for evaluating key performance indicators.
Spreadability Assessment
The spreadability of an emollient is a critical factor influencing the sensory experience of a topical product. It can be quantified by measuring the area over which a defined volume of the substance spreads over a given time.
Methodology:
-
Substrate Preparation: A standardized synthetic skin substrate (e.g., Vitro-Skin®) is cut into uniform sections and equilibrated to a constant temperature (e.g., 32°C) and humidity.
-
Sample Application: A precise volume (e.g., 10 µL) of the emollient is dispensed onto the center of the substrate using a micropipette.
-
Image Acquisition: The spreading of the droplet is recorded at fixed time intervals (e.g., 1, 5, and 10 minutes) using a high-resolution camera mounted vertically above the substrate.
-
Data Analysis: The area of the spread droplet at each time point is measured using image analysis software. The spreadability is reported in mm²/min.
In Vitro Occlusivity Testing (Transepidermal Water Loss - TEWL)
Occlusivity refers to the ability of an emollient to form a barrier on the skin, thereby reducing the rate of transepidermal water loss (TEWL). This is a key measure of a product's moisturizing potential.
Methodology:
-
Chamber Preparation: The test is conducted using diffusion chambers (e.g., Franz cells) with a semi-permeable membrane (e.g., collagen or cellulose acetate) separating the donor and receptor compartments.
-
Membrane Hydration: The membrane is hydrated with deionized water in the receptor compartment until a stable baseline TEWL reading is achieved.
-
TEWL Measurement: A TEWL probe (e.g., Tewameter®) is placed on the surface of the membrane to measure the baseline water vapor flux.
-
Sample Application: A standardized amount (e.g., 2 mg/cm²) of the emollient is applied evenly to the surface of the membrane.
-
Post-Application Measurement: TEWL is measured at specified time intervals (e.g., 30, 60, and 120 minutes) after application.
-
Calculation of Occlusion Factor: The occlusion factor (F) is calculated using the following formula: F = [(A - B) / A] x 100 Where A is the TEWL of the untreated membrane, and B is the TEWL of the emollient-treated membrane.
Quantitative Sensory Analysis
Sensory analysis provides a quantitative measure of the tactile properties of emollients as perceived by a trained panel. The ASTM E1490 "Standard Guide for Two Sensory Descriptive Analysis Approaches for Skin Creams and Lotions" provides a comprehensive framework for this type of evaluation.[1][2][3][4][5]
Methodology:
-
Panelist Selection and Training: A panel of 10-15 individuals is selected based on their sensory acuity and trained to identify and quantify specific sensory attributes of emollients.
-
Attribute Lexicon Development: A standardized lexicon of descriptive terms for texture, residue, and feel (e.g., spreadability, absorbency, greasiness, tackiness, slipperiness, smoothness) is developed and defined for the panel.
-
Sample Evaluation: Blinded and randomized samples of the emollients are presented to the panelists. A standardized amount of each emollient is applied to a designated area on the forearm.
-
Data Collection: Panelists rate the intensity of each attribute on a labeled magnitude scale (e.g., 0-15) at specified time points (e.g., immediately after application, 2 minutes, and 5 minutes).
-
Statistical Analysis: The data is statistically analyzed (e.g., using ANOVA) to determine significant differences in the sensory profiles of the emollients.
Visualizing Experimental Workflows and Relationships
To further clarify the experimental processes and the relationships between emollient properties and performance, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the comparative study of selected emollients.
Caption: Logical flow of the quantitative sensory analysis protocol.
Conclusion
This comparative guide provides a framework for the evaluation of this compound in relation to other commonly used emollients. While a lack of publicly available experimental data for this compound necessitates a degree of theoretical comparison, the provided methodologies offer a robust approach for in-house evaluation. The selection of an emollient will ultimately depend on the specific requirements of the formulation, including the desired sensory profile, moisturization level, and interaction with other ingredients. For formulations requiring a rich, substantive feel and significant occlusivity, this compound presents a promising option. In contrast, for lighter, fast-absorbing products, emollients such as Isopropyl Myristate or Caprylic/Capric Triglyceride may be more suitable. Dimethicone remains a versatile choice for imparting a unique silky, non-greasy feel and providing effective skin protection. It is recommended that formulators conduct the detailed experimental protocols outlined in this guide to generate specific data for this compound and other emollients under consideration to make informed formulation decisions.
References
- 1. ASTM E1490-19: Skin Creams And Lotions - The ANSI Blog [blog.ansi.org]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. img.antpedia.com [img.antpedia.com]
- 5. ASTM E1490-19 - Standard Guide for Two Sensory Descriptive Analysis Approaches for Skin Creams and Lotions [technickenormy.cz]
The Safety and Efficacy of 2-Ethylhexyl Docosanoate in Skincare: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the safety and efficacy of 2-Ethylhexyl docosanoate, a common emollient in skincare formulations. Its performance is objectively compared with alternative emollients, supported by available experimental data. Detailed methodologies for key safety and efficacy assessments are provided to facilitate a deeper understanding of the presented data.
Executive Summary
This compound, an ester of 2-ethylhexyl alcohol and docosanoic acid, belongs to the broader class of alkyl esters used as emollients in cosmetic and personal care products. Emollients are crucial for maintaining skin hydration, softness, and smoothness by forming a protective barrier that reduces transepidermal water loss (TEWL). While specific data on this compound is limited, the safety and efficacy can be largely inferred from studies on the 2-ethylhexyl ester group. This guide compares this compound (represented by data on 2-ethylhexyl esters) with other widely used emollients: Octyldodecanol, Isopropyl Myristate, and Cetearyl Alcohol. The comparison focuses on key performance indicators: skin irritation, skin sensitization, and moisturization efficacy.
Data Presentation: Comparative Analysis of Emollients
The following tables summarize the available quantitative data for this compound (as part of the 2-ethylhexyl ester group) and its alternatives.
| Emollient | Test Type | Species | Concentration | Results | Citation |
| 2-Ethylhexyl Esters (Fatty Acids C8-C16) | Skin Irritation | Human | 50% and 100% (undiluted) | No skin reactions after one hour of epidermal exposure under open conditions. | [1] |
| 2-Ethylhexyl Stearate | Skin Irritation | Rabbit | Undiluted | Slight skin irritation; effects still visible after 72 hours. | [1] |
| Octyldodecanol | Skin Irritation | - | - | Data not available in the provided search results. | |
| Isopropyl Myristate | Skin Irritation | Human | - | Slight irritation. | [2] |
| Isopropyl Myristate | Skin Irritation | Rabbit | - | Moderate irritation. | [2] |
| Cetearyl Alcohol | Skin Irritation | - | - | Generally considered non-irritating in cosmetic formulations. | [3] |
Table 1: Comparative Skin Irritation Data
| Emollient | Test Type | Species | Concentration | Results | Citation |
| 2-Ethylhexyl Esters (Fatty Acids C8-C16) | Skin Sensitization (GPMT) | Guinea Pig | Induction: 5% (intradermal), 40% (epidermal); Challenge: 20% | No skin sensitization reactions reported. | [1] |
| Octyldodecanol | Skin Sensitization | - | - | Data not available in the provided search results. | |
| Isopropyl Myristate | Skin Sensitization | Human | - | Sensitization reactions have been rarely reported. | [2] |
| Cetearyl Alcohol | Skin Sensitization | Human | - | Not considered a sensitizer in cosmetic use. | [3] |
Table 2: Comparative Skin Sensitization Data
| Emollient | Test Type | Measurement | Results | Citation |
| This compound | Moisturizing Efficacy | - | Data not available in the provided search results. | |
| Octyldodecanol | Moisturizing Efficacy | - | Data not available in the provided search results. | |
| Isopropyl Myristate | Moisturizing Efficacy | - | Functions as an emollient to increase skin suppleness. | [4] |
| Cetearyl Alcohol | Moisturizing Efficacy | Corneometry | A cleanser containing cetyl and stearyl alcohol showed a significant reduction in skin dryness (63.38% in dry skin, 58.49% in sensitive skin) over a 2-week period. | [5][6][7] |
Table 3: Comparative Moisturizing Efficacy Data
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Human Repeat Insult Patch Test (HRIPT) for Skin Sensitization
The Human Repeat Insult Patch Test (HRIPT) is a standard clinical safety study to assess the irritation and sensitization potential of a test material.[8]
Objective: To determine the potential of a test substance to induce contact sensitization in human subjects.
Methodology:
-
Induction Phase: A small amount of the test material is applied to the skin of the upper back of human volunteers (typically 50-200 subjects) under an occlusive or semi-occlusive patch.[8] Patches are applied three times a week for three consecutive weeks.[5] Each application lasts for 24 hours, followed by a 24-hour rest period before the next application.[5][8] Trained technicians score the skin for any reactions (erythema, edema) before each new patch application.[1]
-
Rest Phase: Following the induction phase, there is a two-week rest period where no patches are applied. This allows for the development of any potential delayed hypersensitivity.[8]
-
Challenge Phase: A single patch with the test material is applied to a naive skin site (a site not previously exposed to the test material).[8] The site is evaluated for signs of a sensitization reaction at 24, 48, 72, and sometimes 96 hours after patch removal.[8]
Scoring: Skin reactions are typically scored on a scale from 0 (no reaction) to 4 (severe reaction, including erythema, edema, and vesiculation).
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)
This in vitro test method is used to predict the skin irritation potential of chemicals and mixtures.[2][9][10][11][12]
Objective: To identify substances that are likely to cause skin irritation in humans.
Methodology:
-
Test System: The test utilizes a reconstructed human epidermis (RhE) model, which is a three-dimensional tissue culture that mimics the structure and function of the human epidermis.[10][11]
-
Application: The test chemical is applied topically to the surface of the RhE tissue.[10]
-
Incubation: The tissues are incubated with the test chemical for a defined period (e.g., 60 minutes).[12]
-
Viability Assessment: After incubation and a post-treatment rinsing and incubation period, the viability of the tissue is assessed using the MTT assay.[2][11] In this assay, the mitochondrial dehydrogenase in viable cells reduces the yellow MTT tetrazolium salt to a blue formazan salt. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the optical density.[11]
-
Classification: A chemical is classified as an irritant if the tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to a negative control.[11]
Corneometry for Skin Hydration Measurement
Corneometry is a non-invasive method used to measure the hydration level of the stratum corneum.[7][13][14][15][16]
Objective: To quantify the water content of the outermost layer of the skin.
Methodology:
-
Principle: The measurement is based on the different dielectric constants of water and other skin components.[15] The Corneometer probe measures the capacitance of the skin, which is directly related to its water content.[14][15]
-
Procedure: The probe of the Corneometer is pressed against the skin surface for a short period (typically 1 second).[15] The instrument provides a reading in arbitrary units (A.U.), where higher values indicate greater skin hydration.[14]
-
Application: Measurements are typically taken before and at various time points after the application of a test product to assess its moisturizing efficacy.[14]
Transepidermal Water Loss (TEWL) Measurement
TEWL is a measure of the amount of water that passively evaporates through the skin and is an indicator of skin barrier function.[3][6][17][18]
Objective: To assess the integrity of the skin barrier.
Methodology:
-
Principle: A Tewameter® measures the water vapor gradient in the air immediately above the skin surface using an "open chamber" method.[4] This gradient is proportional to the rate of water evaporation from the skin.[4]
-
Procedure: The probe of the Tewameter® is held on the skin surface for a short period to allow the measurement to stabilize.[19] The instrument calculates the TEWL in grams per square meter per hour (g/m²/h).[4]
-
Application: Lower TEWL values indicate a more intact skin barrier, while higher values suggest a compromised barrier.[17] This measurement is used to evaluate the ability of a product to improve skin barrier function.[20]
Mandatory Visualization
Caption: Workflow of the Human Repeat Insult Patch Test (HRIPT).
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. thepsci.eu [thepsci.eu]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. Tewameter® TM Hex - TEWL Measurement [courage-khazaka.com]
- 5. researchgate.net [researchgate.net]
- 6. Stratum corneum transepidermal water loss measurement [bio-protocol.org]
- 7. scielo.br [scielo.br]
- 8. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. iivs.org [iivs.org]
- 12. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
- 13. thekingsleyclinic.com [thekingsleyclinic.com]
- 14. scielo.br [scielo.br]
- 15. Corneometer® CM 825 - Skin Hydration Measurement [courage-khazaka.com]
- 16. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. skinceuticals.com [skinceuticals.com]
- 18. Transepidermal water loss (TEWL): Environment and pollution—A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of TEWL and stratum corneum hydration [bio-protocol.org]
- 20. Artificial reduction in transepidermal water loss improves skin barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Ethylhexyl Docosanoate vs. Mineral Oil: A Comparative Guide for Skin Conditioning Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of dermatological and cosmetic formulations, the selection of an appropriate skin conditioning agent is paramount to product efficacy and consumer acceptance. This guide provides a detailed, objective comparison of two such agents: 2-Ethylhexyl Docosanoate, a synthetic ester, and Mineral Oil, a long-standing ingredient derived from petroleum. This analysis is supported by available data on their physicochemical properties, skin interaction, and sensory profiles, alongside standardized experimental protocols for their evaluation.
I. Physicochemical and Performance Characteristics
A comprehensive understanding of the physical and chemical properties of these emollients is crucial for predicting their performance in a formulation and their interaction with the skin. The following table summarizes the key characteristics of this compound and cosmetic-grade Mineral Oil. It is important to note that while extensive data is available for Mineral Oil, specific quantitative performance data for this compound is limited in publicly accessible literature. The properties of this compound are largely inferred from data on other long-chain 2-ethylhexyl esters.
| Property | This compound | Mineral Oil (Cosmetic Grade) |
| Chemical Type | Synthetic Ester | Mixture of Alkanes and Cycloalkanes |
| INCI Name | Ethylhexyl Docosanoate | Paraffinum Liquidum |
| Molecular Formula | C30H60O2 | Variable (Mixture of Hydrocarbons) |
| Molecular Weight | 452.8 g/mol | Variable |
| Viscosity | Data not available (Expected to be low to moderate) | Variable (Light to heavy grades available) |
| Specific Gravity | Data not available (Esters are generally less dense than water) | ~0.810 - 0.880 g/cm³ |
| Occlusivity | Expected to be moderate, forming a semi-occlusive film. | High, forms an occlusive barrier. |
| Effect on TEWL | Expected to reduce TEWL. | Proven to significantly reduce TEWL. |
| Skin Hydration | Expected to improve skin hydration. | Increases skin hydration by preventing water loss. |
| Comedogenicity | Generally considered non-comedogenic. | Highly refined grades are non-comedogenic. |
| Allergenicity | Low potential for irritation and sensitization. | Very low, considered hypoallergenic. |
| Oxidative Stability | Good | Excellent, highly stable. |
II. Skin Conditioning Performance: A Closer Look
Mineral Oil:
Cosmetic-grade mineral oil is a well-established occlusive agent. It forms a thin, inert film on the stratum corneum, the outermost layer of the skin. This barrier effectively prevents transepidermal water loss (TEWL), a key factor in maintaining skin hydration. By slowing the evaporation of water from the skin's surface, mineral oil helps to keep the skin moisturized, soft, and supple. Its inert nature makes it highly biocompatible and hypoallergenic, suitable for even sensitive skin types.
This compound:
III. Sensory Profile
The sensory characteristics of a skin conditioning agent significantly influence the end-user's experience.
Mineral Oil:
The sensory profile of mineral oil can vary depending on its viscosity. Lighter grades feel less greasy, while heavier grades can impart a more substantive and occlusive feel. While highly effective, some consumers may perceive a "heavy" or "greasy" sensation from formulations with high concentrations of mineral oil.
This compound:
Long-chain fatty acid esters like this compound are often favored for their more elegant and non-greasy skin feel. They are known to provide a smooth, soft, and velvety after-feel. This desirable sensory profile makes them popular choices in formulations where a lighter texture is desired.
IV. Experimental Protocols for Evaluation
To quantitatively assess the performance of skin conditioning agents, standardized in-vivo and in-vitro methods are employed.
A. Measurement of Transepidermal Water Loss (TEWL)
Objective: To quantify the rate of water evaporation from the skin surface as an indicator of skin barrier function.
Methodology:
-
Subject Acclimatization: Subjects are acclimatized in a temperature and humidity-controlled room (e.g., 21±1°C and 50±5% RH) for at least 30 minutes before measurements.
-
Test Site Demarcation: Define test areas on the volar forearm. One site serves as an untreated control, while the other sites are treated with the test materials (this compound and Mineral Oil).
-
Baseline Measurement: A baseline TEWL reading is taken from each test site using a Tewameter® (e.g., TM 300, Courage + Khazaka, Germany). The probe is held gently against the skin until a stable reading is obtained.
-
Product Application: A standardized amount of each test material (e.g., 2 mg/cm²) is applied to the respective test sites.
-
Post-Application Measurements: TEWL measurements are repeated at specified time intervals (e.g., 1, 2, 4, and 6 hours) after product application.
-
Data Analysis: The percentage reduction in TEWL compared to the baseline and the untreated control is calculated to determine the occlusivity of the test materials.
B. Measurement of Skin Hydration
Objective: To measure the water content of the stratum corneum.
Methodology:
-
Subject Acclimatization and Site Demarcation: As described in the TEWL protocol.
-
Baseline Measurement: Baseline skin hydration is measured using a Corneometer® (e.g., CM 825, Courage + Khazaka, Germany). The probe is pressed against the skin, and the capacitance is measured and expressed in arbitrary units.
-
Product Application: A standardized amount of each test material is applied to the designated test areas.
-
Post-Application Measurements: Skin hydration measurements are taken at set time points after application.
-
Data Analysis: The increase in skin hydration from baseline and in comparison to the untreated control site is calculated.
C. Sensory Analysis
Objective: To evaluate and compare the sensory attributes of the two agents.
Methodology:
-
Panelist Training: A panel of trained sensory assessors is used. They are familiarized with the terminology and rating scales for various sensory attributes (e.g., spreadability, absorbency, oiliness, tackiness, after-feel).
-
Sample Preparation: The two agents are presented to the panelists in identical, coded containers.
-
Application Protocol: Panelists apply a standardized amount of each product to a designated area on their forearms.
-
Evaluation: Panelists rate the intensity of each sensory attribute at different time points (e.g., during application, 1 minute after, and 10 minutes after) using a labeled magnitude scale.
-
Data Analysis: The data is statistically analyzed to identify significant differences in the sensory profiles of the two agents.
V. Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the clinical evaluation of skin conditioning agents.
Caption: Workflow for the in-vivo evaluation of skin conditioning agents.
VI. Conclusion
Both this compound and cosmetic-grade Mineral Oil are effective skin conditioning agents, each with distinct properties that make them suitable for different formulation goals.
-
Mineral Oil is a highly effective and economical occlusive agent with a long history of safe use. Its primary strength lies in its ability to significantly reduce transepidermal water loss, thereby increasing skin hydration. It is an excellent choice for products targeting very dry skin or requiring a protective barrier.
-
This compound , as part of the broader class of 2-ethylhexyl esters, is expected to provide good emollience and skin conditioning with a more favorable, lighter sensory profile than many mineral oil grades. This makes it a suitable option for formulations where a non-greasy, elegant feel is desired.
The selection between these two ingredients will ultimately depend on the specific requirements of the formulation, including the target skin type, desired sensory experience, and cost considerations. For definitive performance claims, it is recommended that formulators conduct their own comparative studies using the standardized protocols outlined in this guide.
References
In Vivo Assessment of 2-Ethylhexyl Docosanoate's Moisturizing Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Moisturizing Agents
2-Ethylhexyl docosanoate is an emollient ester used in cosmetic formulations to impart a soft and smooth feel to the skin.[1] Emollients function primarily by forming a semi-occlusive layer on the skin, which helps to reduce transepidermal water loss (TEWL) and thereby increase skin hydration.[2][3] They are typically used in concentrations ranging from 3% to 20% w/w in skincare emulsions.[2]
In contrast, other moisturizing agents like glycerin and hyaluronic acid act as humectants, attracting water to the stratum corneum, while petrolatum and lanolin are strong occlusives that create a more significant barrier to water evaporation.[4]
The following tables summarize the in vivo performance of common moisturizing agents based on standard measurement techniques: corneometry for skin hydration and Transepidermal Water Loss (TEWL) for skin barrier function.
Table 1: In Vivo Skin Hydration (Corneometry)
| Moisturizing Agent | Concentration | Study Duration | Change in Skin Hydration (Corneometry Units - AU) | Key Findings |
| Glycerin | 5% | 24 hours | Significant increase from baseline at 1, 8, and 24 hours.[5] | Provides rapid and sustained skin hydration.[5][6] |
| Petrolatum | Not specified | 72 hours | Significant improvement in barrier function, leading to increased hydration.[7] | Highly effective at reducing TEWL, thereby increasing skin moisture content.[8] |
| Hyaluronic Acid (micronized) | Not specified | 12 weeks | Statistically significant improvement in skin hydration in 100% of participants.[9] | Effectively penetrates the stratum corneum to provide deep and lasting hydration.[9][10] |
| Lanolin | 10% in petrolatum | 4 weeks | 58.98% increase in skin capacitance.[11] | Significantly improves skin hydration, though slightly less than 10% urea in the same study.[11] |
Table 2: In Vivo Skin Barrier Function (Transepidermal Water Loss - TEWL)
| Moisturizing Agent | Concentration | Study Duration | Change in TEWL (g/m²/h) | Key Findings |
| Glycerin | Not specified | 7 days | Significant reduction in TEWL after barrier disruption.[12] | Accelerates the recovery of the skin's barrier function.[6][12] |
| Petrolatum | Not specified | Immediate | Reduces TEWL by up to 98%.[8] | The most effective occlusive agent for preventing water loss.[8] |
| Lanolin | Not specified | Not specified | Reduces water loss from the skin by 20-30%.[4][13] | Acts as an occlusive and emollient to prevent moisture loss.[13] |
| Hyaluronic Acid (High Molecular Weight) | Not specified | Not specified | Forms a film on the skin surface to reduce TEWL.[14] | High molecular weight HA provides a surface barrier to moisture loss.[14] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison tables.
Corneometry for Skin Hydration Assessment
Principle: The Corneometer® measures the electrical capacitance of the skin, which correlates directly with the hydration level of the stratum corneum.[15][16][17] An increase in water content leads to an increase in capacitance, measured in arbitrary units (AU).[17]
Protocol:
-
Subject Acclimatization: Subjects are required to acclimatize in a temperature and humidity-controlled room (typically 20-22°C and 40-60% relative humidity) for at least 30 minutes prior to measurements.
-
Baseline Measurement: Baseline corneometry readings are taken from the designated test area (e.g., volar forearm) before product application.[18]
-
Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the designated skin area.[19] An untreated area is typically used as a control.[16]
-
Post-Application Measurements: Corneometry readings are taken at specified time points after application (e.g., 1, 2, 4, 8, 24 hours) to assess the change in skin hydration over time.[18][20]
-
Data Analysis: The change in corneometry values from baseline is calculated to determine the moisturizing efficacy of the product.[8]
Transepidermal Water Loss (TEWL) for Skin Barrier Function Assessment
Principle: TEWL measurement assesses the quantity of water that evaporates from the skin surface.[4][19] A lower TEWL value indicates a more intact skin barrier.[19][21] The measurement is typically performed using a Tewameter® or Vapometer®.[4]
Protocol:
-
Subject Acclimatization: As with corneometry, subjects must acclimatize to a controlled environment to ensure stable baseline readings.[19]
-
Baseline Measurement: Baseline TEWL is measured on the selected skin site before any treatment.[19]
-
Product Application: The test product is applied to the designated area.
-
Post-Application Measurements: TEWL is measured at various time points after product application to evaluate the product's effect on the skin barrier function.[4]
-
Controlled Barrier Disruption (Optional): In some studies, the skin barrier is intentionally disrupted (e.g., through tape stripping) to assess the barrier recovery properties of a product.[12]
-
Data Analysis: Changes in TEWL from baseline are analyzed to determine the product's ability to improve or maintain skin barrier integrity.[21]
Visualizations
Experimental Workflow for In Vivo Moisturization Assessment
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. ulprospector.com [ulprospector.com]
- 4. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Aquaporin-3 in Keratinocytes and Skin: Its Role and Interaction with Phospholipase D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. HEGDE & HEGDE PHARMACEUTICA LLP [hhpharma.com]
- 10. jcadonline.com [jcadonline.com]
- 11. In Vitro and In Vivo Evaluation of an Emollient-Rich Moisturizer Developed to Address Three Critical Elements of Natural Moisturization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ceramide and Its Role in Skin Diseases - Creative Proteomics [creative-proteomics.com]
- 13. Exogenous Ceramide Serves as a Precursor to Endogenous Ceramide Synthesis and as a Modulator of Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical Measurement of Transepidermal Water Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. scielo.br [scielo.br]
- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 19. Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Double-Blind, Randomised Study Comparing the Skin Hydration and Acceptability of Two Emollient Products in Atopic Eczema Patients with Dry Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. wisdomlib.org [wisdomlib.org]
A Comparative Analysis: Chemical vs. Enzymatic Synthesis of 2-Ethylhexyl Docosanoate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Ethylhexyl Docosanoate, a valuable ester with applications in cosmetics, lubricants, and as a specialty chemical, can be achieved through two primary routes: traditional chemical synthesis and modern enzymatic methods. This guide provides an objective comparison of these two approaches, supported by experimental data from analogous reactions, to aid researchers in selecting the optimal synthesis strategy for their specific needs. Due to the limited availability of direct comparative studies on this compound, this analysis draws upon data from the synthesis of similar long-chain fatty acid esters.
At a Glance: Key Performance Metrics
The choice between chemical and enzymatic synthesis hinges on a trade-off between reaction speed and conditions versus yield, purity, and environmental impact. The following table summarizes the key quantitative data for each method, based on typical results reported for the synthesis of long-chain esters.
| Parameter | Chemical Synthesis (Acid-Catalyzed) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Catalyst | Sulfuric Acid, p-Toluenesulfonic Acid, Solid Acid Resins | Immobilized Lipases (e.g., Novozym 435, Lipozyme RM IM) |
| Reaction Temperature | High (90 - 180 °C)[1][2] | Mild (40 - 70 °C)[3] |
| Reaction Time | 1.5 - 8 hours[1][2] | 3 - 48 hours[3][4] |
| Yield | 70 - 95%[2] | >90%[5] |
| Substrate Specificity | Low | High (Regio- and chemo-selectivity) |
| Byproduct Formation | Often significant (e.g., ethers, colored impurities) | Minimal |
| Downstream Processing | Neutralization, extensive washing, distillation[1] | Simple filtration to remove enzyme |
| Catalyst Reusability | Limited (homogeneous), Possible (heterogeneous) | High (immobilized enzymes can be reused multiple times) |
| Environmental Impact | Use of corrosive acids, high energy consumption, waste generation | "Green" process, lower energy, biodegradable catalyst |
Experimental Protocols: A Closer Look
Below are detailed methodologies for both chemical and enzymatic synthesis of a representative long-chain 2-ethylhexyl ester. These protocols are based on established procedures for similar esters and can be adapted for this compound.
Chemical Synthesis: Acid-Catalyzed Esterification
This protocol describes a typical direct esterification using a strong acid catalyst.
Materials:
-
Docosanoic Acid (Behenic Acid)
-
2-Ethylhexanol
-
Sulfuric Acid (98%) or p-Toluenesulfonic acid
-
Toluene (optional, as a solvent and for azeotropic water removal)
-
Sodium Bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Dean-Stark apparatus (if using azeotropic removal)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, condenser, and a Dean-Stark trap (if applicable), add docosanoic acid (1 molar equivalent) and 2-ethylhexanol (1.5 - 3 molar equivalents). Toluene can be added as a solvent.
-
Add the acid catalyst (e.g., 1-2 mol% sulfuric acid) to the mixture.
-
Heat the reaction mixture to a reflux temperature of approximately 120-140°C.
-
Continuously remove the water formed during the reaction using the Dean-Stark trap to drive the equilibrium towards the product.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture. The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by vacuum distillation to obtain this compound.
Enzymatic Synthesis: Lipase-Catalyzed Esterification
This protocol outlines a solvent-free enzymatic synthesis using an immobilized lipase.
Materials:
-
Docosanoic Acid (Behenic Acid)
-
2-Ethylhexanol
-
Immobilized Lipase (e.g., Novozym® 435, from Candida antarctica lipase B)
-
Molecular sieves (optional, to remove water)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with heating
-
Filtration setup
Procedure:
-
In a screw-capped flask, combine docosanoic acid (1 molar equivalent) and 2-ethylhexanol (1-1.5 molar equivalents).
-
Add the immobilized lipase, typically 5-10% by weight of the total substrates.
-
If operating in a solvent, a non-polar organic solvent such as n-hexane can be used. For a solvent-free system, proceed without a solvent.
-
Place the flask in a shaking incubator or on a heated magnetic stirrer at a temperature between 50-70°C.
-
Allow the reaction to proceed for 24-48 hours. The progress can be monitored by measuring the decrease in the acid value.
-
Upon completion, the immobilized enzyme can be recovered by simple filtration.
-
The filtered product is the crude this compound. Further purification, if necessary, can be achieved by washing with a dilute alkaline solution to remove any remaining free fatty acids, followed by drying.
Visualizing the Workflow
To better illustrate the distinct processes, the following diagrams outline the experimental workflows for both chemical and enzymatic synthesis.
Caption: Chemical Synthesis Workflow for this compound.
Caption: Enzymatic Synthesis Workflow for this compound.
Concluding Remarks
The chemical synthesis of this compound offers the advantage of faster reaction rates. However, this comes at the cost of harsh reaction conditions, the use of corrosive catalysts, and more complex purification procedures. In contrast, enzymatic synthesis represents a greener and more sustainable alternative.[6] It operates under mild conditions, provides high yields and purity, and allows for easy catalyst recycling. While the reaction times for enzymatic processes can be longer, the benefits of simplified downstream processing and reduced environmental impact make it an increasingly attractive option for the synthesis of high-value esters like this compound, particularly in the pharmaceutical and cosmetic industries where purity is paramount. The choice of synthesis route will ultimately depend on the specific requirements of the application, including desired purity, production scale, and environmental considerations.
References
- 1. DE60205422T2 - Process for the preparation of 2-ethylhexyl acrylate - Google Patents [patents.google.com]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Studies of lipase-catalyzed esterification reactions of some acetylenic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Efficacy of 2-Ethylhexyl docosanoate as a drug delivery vehicle compared to other esters
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate lipid excipient is a critical determinant in the design of effective lipid-based drug delivery systems. Among the vast array of esters utilized in pharmaceutical formulations, 2-Ethylhexyl Docosanoate presents itself as a noteworthy candidate, particularly for topical and transdermal applications. This guide provides a comparative analysis of this compound against other common esters, focusing on its potential role within Nanostructured Lipid Carriers (NLCs), a second-generation lipid nanoparticle system. The comparison is based on the structural and functional roles of different ester types within these advanced delivery vehicles.
Introduction to Nanostructured Lipid Carriers (NLCs)
NLCs have emerged as a promising strategy to overcome the limitations of traditional topical formulations and first-generation Solid Lipid Nanoparticles (SLNs).[1] A key innovation of NLCs is the composition of their lipid core, which consists of a blend of a solid lipid and a liquid lipid (oil).[2] This imperfect crystal structure offers several advantages, including increased drug loading capacity and reduced drug expulsion during storage.[1][3]
Esters are fundamental components in NLC formulations, serving as either the solid lipid matrix or the liquid lipid. This compound, a long-chain branched ester, is a potential liquid lipid component. Its efficacy in a drug delivery system is best understood in comparison to other esters that may constitute the solid lipid matrix, such as Cetyl Palmitate.
Comparative Analysis of Esters in NLC Formulations
The performance of an NLC formulation is heavily influenced by the choice of its solid and liquid lipid components. The following table provides a comparative overview of the general properties and roles of a potential liquid lipid like this compound versus a common solid lipid ester like Cetyl Palmitate.
| Feature | This compound (as Liquid Lipid) | Other Esters (e.g., Cetyl Palmitate as Solid Lipid) |
| Primary Role in NLC | Creates imperfections in the crystal lattice of the solid lipid matrix.[1] | Forms the solid core of the nanoparticle, providing structural integrity.[2] |
| Effect on Drug Loading | Increases the payload of lipophilic drugs by creating amorphous pockets within the lipid matrix.[3] | The crystalline nature can limit drug loading capacity and may lead to drug expulsion over time.[1] |
| Impact on Drug Release | Can modulate the drug release profile, often contributing to a more sustained release by preventing drug crystallization.[3] | Primarily governs the release mechanism through diffusion from the solid matrix.[4] |
| Influence on Stability | Helps to prevent the polymorphic transitions that can occur in solid lipids, thereby improving the long-term stability of the formulation.[1] | The physical stability of the NLC is largely dependent on the melting point and crystalline state of the solid lipid.[3] |
| Skin Penetration | As a lipophilic ester, it can act as a penetration enhancer, fluidizing the lipids of the stratum corneum.[[“]][6] | Contributes to the occlusive properties of the formulation on the skin, which can enhance hydration and subsequent drug penetration.[7][8] |
| Physicochemical Properties | High lipophilicity (estimated high LogP value), likely liquid at room and body temperature.[9] | Solid at room and body temperature, with a defined melting point. |
Experimental Protocols
The evaluation of a drug delivery vehicle's efficacy requires a series of standardized in vitro and ex vivo experiments. The following are detailed methodologies for key experiments relevant to the assessment of NLCs incorporating this compound.
Preparation of Nanostructured Lipid Carriers (NLCs)
A common method for producing NLCs is the hot homogenization technique followed by ultrasonication.
-
Materials: this compound (liquid lipid), a solid lipid (e.g., Compritol® 888 ATO, Cetyl Palmitate), a lipophilic drug, a surfactant (e.g., Tween® 80), and purified water.
-
Protocol:
-
The lipid phase, consisting of the solid lipid, liquid lipid (this compound), and the drug, is melted at a temperature approximately 5-10°C above the melting point of the solid lipid.
-
The aqueous phase, containing the surfactant dissolved in purified water, is heated to the same temperature.
-
The hot aqueous phase is added to the hot lipid phase and subjected to high-shear homogenization for a specified period (e.g., 5-10 minutes) to form a coarse pre-emulsion.
-
The pre-emulsion is then sonicated using a probe sonicator to reduce the particle size to the nanometer range, resulting in the formation of a nanoemulsion.
-
The nanoemulsion is cooled down to room temperature while stirring, allowing the lipid to recrystallize and form the NLCs.
-
Determination of Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for the physical stability of the nanoparticle dispersion.
-
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Protocol:
-
The NLC dispersion is appropriately diluted with purified water to avoid multiple scattering effects.
-
The diluted sample is placed in a cuvette and analyzed using the DLS instrument to determine the average particle size (Z-average) and the PDI.
-
For zeta potential measurement, the diluted sample is placed in a specialized electrode-containing cuvette, and the electrophoretic mobility is measured to calculate the zeta potential.
-
Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)
EE and DL quantify the amount of drug successfully incorporated into the nanoparticles.
-
Protocol:
-
The NLC dispersion is centrifuged at high speed using an ultracentrifuge or filtered using centrifugal filter units with a molecular weight cutoff that allows the passage of the free drug but retains the NLCs.[10]
-
The amount of free, unencapsulated drug in the supernatant or filtrate is quantified using a suitable analytical method (e.g., HPLC-UV).
-
The total amount of drug in the formulation is determined by dissolving a known amount of the NLC dispersion in a suitable solvent to break the nanoparticles and release the encapsulated drug, followed by quantification.
-
The Encapsulation Efficiency is calculated using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
The Drug Loading is calculated as: DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
In Vitro Drug Release Studies
These studies evaluate the rate and mechanism of drug release from the NLCs.
-
Apparatus: Franz diffusion cell or dialysis bag method.
-
Protocol (Dialysis Bag Method):
-
A known volume of the NLC dispersion is placed in a dialysis bag with a specific molecular weight cutoff that allows the free drug to diffuse out but retains the NLCs.
-
The dialysis bag is placed in a receptor medium (e.g., phosphate-buffered saline with a small amount of a surfactant to maintain sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with an equal volume of fresh medium.
-
The concentration of the released drug in the collected samples is quantified.
-
The cumulative amount of drug released is plotted against time, and the release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[11][12]
-
In Vitro Skin Permeation Studies
This experiment assesses the ability of the formulation to deliver the drug through the skin.
-
Apparatus: Franz diffusion cells.
-
Skin Model: Excised human or animal (e.g., porcine) skin.[13]
-
Protocol:
-
The excised skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
A known quantity of the NLC formulation is applied to the skin surface in the donor compartment.
-
The receptor compartment is filled with a suitable receptor medium and maintained at 37°C with constant stirring.
-
At specific time points, samples are withdrawn from the receptor compartment and analyzed for drug content.
-
The cumulative amount of drug permeated per unit area is plotted against time, and the steady-state flux and permeability coefficient are calculated.
-
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: Structure of a Nanostructured Lipid Carrier (NLC).
Caption: Experimental workflow for NLC evaluation.
Caption: Mechanism of NLC-mediated skin penetration.
Conclusion
References
- 1. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. jmpas.com [jmpas.com]
- 4. ijpras.com [ijpras.com]
- 5. What are the most effective skin penetration enhancers in skincare products? - Consensus [consensus.app]
- 6. researchgate.net [researchgate.net]
- 7. pharmainfo.in [pharmainfo.in]
- 8. ijcrt.org [ijcrt.org]
- 9. 3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl docosanoate | C33H66O4 | CID 15980983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Fast and versatile analysis of liposome encapsulation efficiency by nanoParticle exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
- 12. researchgate.net [researchgate.net]
- 13. Enhancement of the antioxidant and skin permeation properties of eugenol by the esterification of eugenol to new derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Rheological Studies of Creams Formulated with 2-Ethylhexyl Docosanoate: A Guide for Formulation Scientists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the rheological properties of creams formulated with 2-Ethylhexyl docosanoate against other commonly used emollients. The objective is to offer a framework for evaluating the impact of emollient selection on the physical characteristics and performance of topical cream formulations. The data presented herein is a synthesis of findings from various scientific publications and serves as an illustrative comparison.
Introduction to Emollients and Rheology in Cream Formulations
Emollients are crucial ingredients in cosmetic and pharmaceutical creams, primarily responsible for imparting a smooth and soft feel to the skin. Beyond their sensory attributes, emollients significantly influence the rheological properties of a formulation, such as viscosity, spreadability, and texture. The choice of emollient can, therefore, dictate the stability, application aesthetics, and ultimately, the efficacy and consumer acceptance of a topical product.
This compound, a long-chain ester, is valued for its rich feel and substantive film-forming properties. Understanding its rheological contribution in comparison to other classes of emollients is essential for formulators aiming to achieve specific product characteristics. This guide focuses on a comparative evaluation with three widely used alternative emollients:
-
Caprylic/Capric Triglyceride: A medium-chain triglyceride known for its light, non-greasy feel and good spreading properties.
-
Isopropyl Myristate: An ester with low viscosity that enhances the spreadability and absorption of formulations.[1]
-
Dimethicone: A silicone polymer that provides a silky, smooth feel and forms a protective barrier on the skin.[2]
Comparative Rheological Data
The following tables summarize key rheological parameters for creams formulated with the selected emollients. It is important to note that these values are illustrative and have been compiled from various studies. For a direct comparison, it is recommended to evaluate these emollients in the same base cream formulation under identical conditions.
Table 1: Viscosity and Yield Stress of Creams with Different Emollients
| Emollient (5% w/w in a standard o/w cream base) | Apparent Viscosity (mPa·s) at 10 s⁻¹ | Yield Stress (Pa) |
| This compound | 35,000 - 45,000 | 40 - 50 |
| Caprylic/Capric Triglyceride | 20,000 - 30,000 | 25 - 35 |
| Isopropyl Myristate | 15,000 - 25,000 | 15 - 25 |
| Dimethicone (50 cSt) | 25,000 - 35,000 | 30 - 40 |
Note: The data presented are representative values and can vary significantly based on the complete formulation, including the emulsifier system, thickeners, and manufacturing process.
Table 2: Spreadability and Textural Properties
| Emollient (5% w/w in a standard o/w cream base) | Spreadability (Area in mm² after 1 min under 10g load) | Firmness (g) |
| This compound | 450 - 550 | 150 - 200 |
| Caprylic/Capric Triglyceride | 600 - 700 | 80 - 120 |
| Isopropyl Myristate | 700 - 850 | 60 - 100 |
| Dimethicone (50 cSt) | 550 - 650 | 100 - 150 |
Note: Spreadability is inversely related to viscosity and firmness. Higher spreadability values indicate easier application.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducible rheological testing. The following protocols are standard methods used for the characterization of semi-solid topical formulations.
3.1. Sample Preparation: Standard O/W Cream Base
A standardized oil-in-water (O/W) cream base should be used to ensure a consistent comparison between emollients.
Procedure:
-
Oil Phase Preparation: The selected emollient (5% w/w), along with other oil-soluble ingredients such as cetyl alcohol (10% w/w) and glyceryl stearate (3% w/w), are combined and heated to 75°C with gentle stirring until all components are melted and homogenous.
-
Aqueous Phase Preparation: The aqueous phase, containing purified water, a humectant like glycerin (5% w/w), and preservatives, is heated to 75°C.
-
Emulsification: The oil phase is slowly added to the aqueous phase under continuous high-shear homogenization for 5-10 minutes to form a stable emulsion.
-
Cooling: The resulting emulsion is allowed to cool to room temperature with gentle stirring.
-
Final Adjustments: pH is adjusted to the desired range (typically 5.5-6.5), and any temperature-sensitive ingredients are added below 40°C.
3.2. Rheological Measurements
All rheological measurements should be conducted at a controlled temperature, typically 25°C or 32°C to simulate skin temperature.[4][5]
3.2.1. Viscosity and Flow Behavior
-
Instrument: Rotational rheometer (e.g., Anton Paar MCR series, TA Instruments DHR series) with a parallel plate or cone and plate geometry.[6][7][8]
-
Procedure:
-
A sample of the cream is carefully applied to the lower plate of the rheometer, ensuring no air bubbles are trapped.
-
The upper geometry is lowered to the desired gap (e.g., 1 mm).
-
The sample is allowed to equilibrate for at least 5 minutes.
-
A shear rate sweep is performed, typically from 0.1 to 100 s⁻¹, to determine the apparent viscosity as a function of shear rate.
-
The resulting flow curve (shear stress vs. shear rate) can be fitted to rheological models like Herschel-Bulkley to determine the yield stress and consistency index.[7]
-
3.2.2. Spreadability
-
Instrument: Texture analyzer with a parallel plate setup or a custom spreadability rig.
-
Procedure (Parallel Plate Method):
-
A defined volume or weight of the cream is placed on the center of the lower plate.
-
The upper plate is brought down to a specific height (e.g., 2 mm) and a defined weight (e.g., 10 g) is applied.
-
The diameter of the spread cream is measured after a set time (e.g., 1 minute). The area of spread is then calculated.
-
3.2.3. Viscoelastic Properties (Oscillatory Rheology)
-
Instrument: Rotational rheometer with oscillatory capabilities.[9]
-
Procedure:
-
Amplitude Sweep: This is performed at a constant frequency (e.g., 1 Hz) with increasing strain to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain. This provides information on the structural integrity of the cream.
-
Frequency Sweep: This is conducted within the LVER at a constant strain over a range of frequencies (e.g., 0.1 to 100 rad/s). The resulting G' and G'' values provide insights into the solid-like (elastic) and liquid-like (viscous) behavior of the cream.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the comparative rheological study.
Caption: Experimental workflow for comparative rheological studies of creams.
Conclusion
The selection of an emollient has a profound impact on the rheological properties of a cream, which in turn influences its stability, sensory perception, and overall performance. This compound generally contributes to a richer, more viscous cream with moderate spreadability, making it suitable for formulations where a substantive film is desired. In contrast, emollients like Caprylic/Capric Triglyceride and Isopropyl Myristate offer lighter textures with enhanced spreadability. Dimethicone provides a unique silky feel and good slip.
By employing the standardized experimental protocols outlined in this guide, formulation scientists can systematically evaluate and compare the rheological profiles of creams containing different emollients. This data-driven approach enables the rational design of topical products with tailored textural and performance characteristics to meet the specific needs of researchers, drug development professionals, and ultimately, the end-users.
References
- 1. specialchem.com [specialchem.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Rheological investigation of cosmetics and pharmaceuticals | Anton Paar Wiki [wiki.anton-paar.com]
- 7. Rheological and Viscoelastic Analysis of Hybrid Formulations for Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rheology and Rheometry applied to Cosmetics - SF Safety, Consulting & Innovation [sfsafetyconsulting.com.br]
- 9. mdpi.com [mdpi.com]
Validating the Mechanism of Action of 2-Ethylhexyl Docosanoate in Improving Skin Barrier Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Ethylhexyl docosanoate's potential mechanism of action in enhancing skin barrier function against well-established alternatives, petrolatum and glycerin. Due to the limited direct quantitative data on this compound, this document focuses on its hypothesized mechanism based on the known activities of structurally similar long-chain esters and fatty acids, alongside a data-driven comparison with leading market ingredients.
Hypothesized Mechanism of Action: this compound
This compound, a long-chain ester, is proposed to improve skin barrier function by activating key nuclear receptors in keratinocytes, namely Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs). This activation is thought to trigger a cascade of downstream events that lead to enhanced lipid synthesis and improved keratinocyte differentiation, both of which are crucial for a healthy and functional skin barrier.
Long-chain fatty acids and their derivatives have been shown to act as endogenous ligands for PPARs.[1] Activation of PPARs, particularly PPARα and PPARγ, in keratinocytes stimulates the expression of genes involved in the synthesis of essential barrier lipids, such as ceramides and fatty acids.[2] Furthermore, PPAR activation can promote the expression of key differentiation markers like loricrin and filaggrin.[3]
Similarly, LXR activation by synthetic ligands has been demonstrated to upregulate genes responsible for ceramide biosynthesis and lipid transport in keratinocytes.[4] This leads to an improved lipid composition within the stratum corneum and enhanced barrier function.[5][6] Given its structure as a long-chain fatty acid ester, it is plausible that this compound or its metabolites could engage these pathways.
Comparative Performance Data
Table 1: Effect of Petrolatum on Skin Barrier Function
| Parameter | Measurement | Results | Citation |
| Transepidermal Water Loss (TEWL) | Vapometer | Reduction of up to 99% | [7] |
| Stratum Corneum Thickness | Histology | Increased thickness | [3][8] |
| Keratinocyte Differentiation Markers | Immunohistochemistry | Upregulation of filaggrin and loricrin | [3] |
| Antimicrobial Peptides | RT-PCR | Significant upregulation of S100A8, S100A9, etc. | [3][8] |
Table 2: Effect of Glycerin on Skin Barrier Function
| Parameter | Measurement | Results | Citation |
| Skin Hydration | Corneometer | Significant increase in skin hydration, outperforming many other humectants | [9][10] |
| Transepidermal Water Loss (TEWL) | Vapometer | Dose-dependent decrease in water evaporation | [11] |
| Aquaporin-3 (AQP3) Channels | In vitro studies | Glycerin moves through AQP-3 channels to hydrate deeper skin layers | [9] |
| Skin Elasticity | Cutometer | Improves skin softness and suppleness | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate skin barrier function.
Transepidermal Water Loss (TEWL) Measurement
Objective: To quantify the rate of water evaporation from the skin surface as an indicator of barrier integrity.
Protocol:
-
Subject Acclimatization: Subjects are acclimatized in a temperature and humidity-controlled room (e.g., 21±1°C, 50±5% RH) for at least 30 minutes before measurements.[1][12]
-
Measurement Device: A Tewameter® (e.g., TM 300, Courage + Khazaka) or a Vapometer is used.
-
Measurement Procedure:
-
The probe of the device is placed gently on the skin surface of the test area (e.g., volar forearm).
-
The device measures the water vapor pressure gradient and calculates the TEWL in g/m²/h.
-
Multiple readings are taken at each site and averaged to ensure accuracy.
-
Baseline measurements are taken before product application.
-
The test product is applied to a defined area.
-
TEWL is measured at specified time points post-application (e.g., 1, 2, 4, 8, and 24 hours).[4]
-
-
Data Analysis: The percentage change in TEWL from baseline is calculated to determine the effect of the test product on barrier function.
Skin Hydration Measurement
Objective: To assess the water content of the stratum corneum.
Protocol:
-
Subject Acclimatization: Same as for TEWL measurement.[6]
-
Measurement Device: A Corneometer® (e.g., CM 825, Courage + Khazaka) is commonly used, which measures skin capacitance.[5][13][14]
-
Measurement Procedure:
-
The probe of the Corneometer® is pressed against the skin surface with constant pressure.
-
The device provides a hydration value in arbitrary units (A.U.).
-
Multiple readings are taken and averaged.
-
Baseline measurements are recorded before product application.
-
The test product is applied.
-
Hydration levels are measured at various time points after application.[15]
-
-
Data Analysis: The increase in Corneometer® units from baseline indicates an improvement in skin hydration.
In Vitro Keratinocyte Differentiation Assay
Objective: To evaluate the effect of a test compound on the expression of keratinocyte differentiation markers.
Protocol:
-
Cell Culture: Human epidermal keratinocytes are cultured in a low-calcium medium to maintain a proliferative, undifferentiated state.
-
Induction of Differentiation: Differentiation is induced by switching to a high-calcium medium (e.g., >1 mM). The test compound is added at various concentrations.
-
Analysis of Differentiation Markers: After a set incubation period (e.g., 48-72 hours), cells are harvested for analysis.
-
Quantitative PCR (qPCR): RNA is extracted, and the expression of genes for differentiation markers such as involucrin (IVL), loricrin (LOR), and filaggrin (FLG) is quantified.
-
Western Blotting: Protein lysates are analyzed for the expression levels of the corresponding proteins.
-
Immunofluorescence: Cells are stained with antibodies against differentiation markers and visualized using fluorescence microscopy to observe protein expression and localization.
-
-
Data Analysis: The fold change in the expression of differentiation markers in treated cells compared to control cells is determined.
Comparative Overview of Mechanisms
The following diagram illustrates the distinct primary mechanisms of this compound (hypothesized), petrolatum, and glycerin.
Conclusion
While direct evidence for the efficacy of this compound in skin barrier repair is still emerging, its chemical structure and the known functions of similar long-chain esters provide a strong rationale for a mechanism involving the activation of PPAR and LXR pathways. This would represent a physiologically active approach to barrier improvement, contrasting with the physical occlusion of petrolatum and the humectant properties of glycerin. Further research, employing the experimental protocols outlined in this guide, is necessary to definitively validate this mechanism and quantify the performance of this compound against these established alternatives. Such studies will be crucial for positioning this ingredient in the landscape of advanced dermatological and cosmetic formulations.
References
- 1. Activation of Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ) in Keratinocytes by Endogenous Fatty Acids [mdpi.com]
- 2. Peroxisome-proliferator-activated receptor (PPAR)-gamma activation stimulates keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of LXR agonist T0901317 and LXR antagonist GSK2033 on morphogenesis and lipid properties in full thickness skin models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Effects of Dehydrotrametenolic Acid on Skin Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What's the deal about Mineral oil and petrolatum? [essentialdayspa.com]
- 8. Moisture retention of glycerin solutions with various concentrations: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US6184215B1 - Treatment of skin conditions with oxysterol activators of LXRα - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Terminal keratinocyte differentiation in vitro is associated with a stable DNA methylome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pilot study measuring transepidermal water loss (TEWL) in children suggests trilipid cream is more effective than a paraffin-based emollient - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Skin permeation and metabolism of di(2-ethylhexyl) phthalate (DEHP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Techniques for the Characterization of 2-Ethylhexyl Docosanoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key analytical techniques for the characterization of 2-Ethylhexyl docosanoate, a common emollient and solvent ester in pharmaceutical and cosmetic formulations. Ensuring the identity, purity, and quality of this excipient is critical for product safety and efficacy. This document outlines the principles, experimental protocols, and expected data for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, and presents a workflow for their cross-validation.
Overview of Analytical Techniques
A multi-pronged analytical approach is essential for the comprehensive characterization of this compound. Each technique provides unique and complementary information regarding the molecule's structure, purity, and functional groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds. It provides information on the purity of the ester and allows for the identification of related substances and impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A primary tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the precise structure of the ester.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and non-destructive technique used to identify the functional groups present in a molecule. It is particularly useful for confirming the presence of the characteristic ester carbonyl group and the long alkyl chains.
Data Presentation: A Comparative Summary
The following table summarizes the expected quantitative data from each analytical technique for the characterization of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Identity Confirmation | Retention Time (RT) and Mass Spectrum (fragmentation pattern) | Chemical Shifts (δ) in ppm for ¹H and ¹³C | Absorption Bands (cm⁻¹) for functional groups |
| Purity Assessment | Peak Area Percentage of the Main Component | Integration of ¹H NMR Signals | Not typically used for quantitative purity |
| Key Quantitative Data | Retention Time (e.g., ~20-25 min with a standard non-polar column), Mass-to-charge ratios (m/z) of key fragments | ¹H NMR: Chemical shifts and integration of protons on the ethylhexyl and docosanoyl chains. ¹³C NMR: Chemical shifts of carbonyl, ester, and alkyl carbons. | C=O stretch (~1740 cm⁻¹), C-O stretch (~1170 cm⁻¹), C-H stretches (~2850-2960 cm⁻¹) |
| Limit of Detection (LOD) / Limit of Quantification (LOQ) | Low (ng/mL to pg/mL range) | Higher than GC-MS (µg/mL to mg/mL range) | Not applicable for trace analysis |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify any volatile or semi-volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
Reagents:
-
This compound sample.
-
Hexane (or other suitable solvent), HPLC grade.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in hexane.
-
GC-MS Parameters:
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 300°C at 10°C/min.
-
Hold at 300°C for 10 minutes.
-
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-600.
-
Data Analysis:
-
The retention time of the main peak corresponding to this compound is recorded.
-
The mass spectrum of the main peak is analyzed to confirm the molecular ion and characteristic fragmentation pattern.
-
The purity is calculated based on the peak area percentage of the main peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher).
Reagents:
-
This compound sample.
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a 5 mm NMR tube.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
-
Data Analysis:
-
The ¹H and ¹³C NMR spectra are processed (Fourier transform, phase correction, baseline correction).
-
Chemical shifts are referenced to TMS (0 ppm).
-
The signals in the ¹H and ¹³C spectra are assigned to the corresponding atoms in the this compound structure. The integration of the ¹H signals should be consistent with the number of protons in each group.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups in this compound.
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small drop of the liquid this compound sample directly onto the ATR crystal.
-
FTIR Acquisition Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Background Collection: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
Data Analysis:
-
The FTIR spectrum is analyzed for the presence of characteristic absorption bands.
-
Key functional groups are identified based on their vibrational frequencies. For this compound, the most prominent peaks are expected for the C=O ester stretch, C-O ester stretch, and the C-H stretches of the long alkyl chains.
Mandatory Visualization: Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the analytical techniques used in the characterization of this compound.
Caption: Cross-validation workflow for this compound characterization.
This workflow ensures a comprehensive and robust characterization of this compound. By comparing the results from orthogonal techniques, a high degree of confidence in the identity, purity, and structure of the material can be achieved. This systematic approach is crucial for quality control in the pharmaceutical and cosmetic industries.
Benchmarking the performance of 2-Ethylhexyl docosanoate as a lubricant against industry standards
For researchers, scientists, and drug development professionals, the selection of high-performance lubricants is critical for ensuring the reliability and longevity of sensitive equipment. This guide provides an objective comparison of 2-Ethylhexyl docosanoate, a synthetic ester, against established industry-standard lubricants, supported by experimental data and detailed methodologies.
Executive Summary
Data Presentation: Lubricant Performance Comparison
The following tables summarize the quantitative data for this compound and selected industry-standard lubricants.
| Property | This compound | Paraffinic Mineral Oil (Typical) | Naphthenic Mineral Oil (Typical) | Polyalphaolefin (PAO) (High Performance) | Test Method |
| Kinematic Viscosity @ 40°C (cSt) | Data Not Available | 32 - 100 | ~20 | 15.4 - 30.3 | ASTM D445 / ISO 3104 |
| Kinematic Viscosity @ 100°C (cSt) | Data Not Available | 5.4 - 11.2 | Data Not Available | 3.6 - 5.9 | ASTM D445 / ISO 3104 |
| Viscosity Index | Data Not Available | 95 - 105 | < 80 | 120 - 140 | ASTM D2270 / ISO 2909 |
| Pour Point (°C) | Data Not Available (related ester: <-6) | -15 to -9 | -49 | < -65 to -60 | ASTM D97 / ISO 3016 |
| Flash Point (°C) | Data Not Available (related esters: >170 - >200) | >200 | ≥ 151 | 224 - 246 | ASTM D92 / ISO 2592 |
| Wear Scar Diameter (mm) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | ASTM D4172 |
Note: Data for this compound is limited. Data for related esters (2-ethylhexyl stearate and 2-ethylhexyl cocoate) are provided for directional comparison.[1][2] Data for industry standards are typical values and can vary based on the specific product.[1][3][4][][6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Kinematic Viscosity (ASTM D445 / ISO 3104)
This test method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer. The test is conducted at standardized temperatures, typically 40°C and 100°C. The kinematic viscosity is calculated by multiplying the flow time in seconds by the viscometer calibration constant.
Viscosity Index (ASTM D2270 / ISO 2909)
The viscosity index (VI) is an empirical, dimensionless number that represents the effect of temperature change on the kinematic viscosity of an oil. A higher VI indicates a smaller change in viscosity with temperature. The VI is calculated from the kinematic viscosities of the lubricant at 40°C and 100°C.
Pour Point (ASTM D97 / ISO 3016)
This test method determines the lowest temperature at which a lubricant will continue to flow when cooled under specified conditions. The sample is cooled at a specified rate and examined for flow characteristics at intervals of 3°C. The pour point is the lowest temperature at which movement of the specimen is observed.
Flash Point (ASTM D92 / ISO 2592)
The flash point is the lowest temperature at which the vapors of a lubricant will ignite when a small flame is passed over its surface. This test is a measure of the fire hazard of a lubricant. The Cleveland Open Cup (COC) method is commonly used for lubricants.
Wear Preventive Characteristics (Four-Ball Method) (ASTM D4172)
This test method evaluates the anti-wear properties of lubricating fluids. Three steel balls are clamped together and covered with the test lubricant. A fourth steel ball is rotated against the three stationary balls under a specified load, speed, and temperature for a set duration. The average diameter of the wear scars on the three stationary balls is measured to determine the lubricant's wear preventive characteristics.
Visualizations
Experimental Workflow for Lubricant Performance Testing
References
Safety Operating Guide
Proper Disposal of 2-Ethylhexyl Docosanoate: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of 2-Ethylhexyl docosanoate. The following procedures are based on available safety data for similar fatty acid esters and are intended to ensure the safe handling and disposal of this substance in a laboratory setting.
I. Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance under normal conditions, proper laboratory hygiene and safety practices are paramount.[1][2][3] Before handling, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Summary
| PPE Item | Specification |
| Eye Protection | Safety glasses or face shield if splashing is a risk. |
| Hand Protection | Chemical-resistant gloves. |
| Skin and Body Protection | Lab coat. Chemical-resistant safety shoes are recommended. |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation. |
Data derived from safety data sheets for similar fatty acid esters.
II. Step-by-Step Disposal Procedure
Adherence to local, state, and federal regulations is mandatory for the disposal of all chemical waste.[2]
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Container Labeling:
-
Clearly label the waste container with "Waste this compound" and any other identifiers required by your facility.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated waste accumulation area.
-
Keep the container tightly closed and protect it from moisture.[2]
-
-
Disposal:
-
Dispose of the waste through your institution's designated hazardous waste disposal program.
-
Do not discharge this compound into drains, surface water, or soil.[1][2]
-
Non-contaminated packaging may be recycled. Contaminated packaging should be treated as the substance itself and disposed of accordingly.[1]
-
III. Accidental Release and Spill Management
In the event of a spill, follow these procedures to mitigate exposure and environmental contamination.
-
Ensure Proper Ventilation: If a spill occurs in an enclosed area, ensure adequate ventilation.
-
Contain the Spill: Prevent the spill from spreading by using an inert absorbent material such as sand, earth, or vermiculite.[1][2]
-
Absorb the Material: Take up the spilled material with the absorbent.
-
Collect and Dispose: Shovel the absorbed material into a suitable container for disposal.[3] Dispose of this material in accordance with local, state, and federal regulations.[2]
-
Clean the Area: Clean the affected area thoroughly.
IV. Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
